Palmitic acid-13C sodium
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C16H31NaO2 |
|---|---|
Molecular Weight |
279.40 g/mol |
IUPAC Name |
sodium (113C)hexadecanoate |
InChI |
InChI=1S/C16H32O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18);/q;+1/p-1/i16+1; |
InChI Key |
GGXKEBACDBNFAF-OMVBPHMTSA-M |
Origin of Product |
United States |
Foundational & Exploratory
The Isotopic Tracer Illuminating Fatty Acid Metabolism: A Technical Guide to Palmitic Acid-13C Sodium Salt in Research
For researchers, scientists, and drug development professionals, understanding the intricate pathways of fatty acid metabolism is paramount. Palmitic acid-13C sodium salt has emerged as a powerful tool in this endeavor, offering a window into the dynamic processes of lipid synthesis, transport, and oxidation. This technical guide provides an in-depth exploration of its applications in metabolic research, complete with experimental methodologies, quantitative data, and visual representations of key pathways and workflows.
Palmitic acid, a ubiquitous saturated fatty acid, plays a central role in cellular energy storage and signaling. By labeling this key metabolite with a stable isotope, Carbon-13 (¹³C), researchers can precisely trace its journey through complex biological systems. The sodium salt form enhances its solubility in aqueous solutions for experimental use. This isotopic labeling allows for the differentiation of exogenously supplied palmitate from the endogenous pool, enabling the quantification of metabolic fluxes and the elucidation of pathway dynamics under various physiological and pathological conditions.
Core Applications in Metabolic Research
The primary application of this compound salt lies in Metabolic Flux Analysis (MFA) . MFA is a technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. By introducing ¹³C-labeled palmitic acid, scientists can track the incorporation of the ¹³C atoms into downstream metabolites. Using techniques like mass spectrometry and nuclear magnetic resonance spectroscopy, the isotopic enrichment in these metabolites can be measured, allowing for the calculation of the rates of fatty acid oxidation, esterification into complex lipids (e.g., triglycerides, phospholipids, ceramides), and its role in various signaling pathways.
Key research areas where this compound salt is employed include:
-
Insulin (B600854) Resistance and Type 2 Diabetes: Studies have utilized ¹³C-palmitate to investigate how excess fatty acids contribute to insulin resistance in tissues like skeletal muscle, liver, and adipose tissue. By tracing the fate of palmitate, researchers can identify impaired metabolic pathways, such as reduced fatty acid oxidation or altered lipid partitioning, that are characteristic of these conditions.
-
Non-alcoholic Fatty Liver Disease (NAFLD): The accumulation of fat in the liver is a hallmark of NAFLD. Isotopic tracers like ¹³C-palmitate help in understanding the dynamics of hepatic lipid metabolism, distinguishing between fatty acid uptake, de novo lipogenesis, and oxidation.
-
Cardiovascular Disease: The metabolism of fatty acids is crucial for cardiac function. ¹³C-palmitic acid tracing can elucidate how the heart's energy substrate preference changes in conditions like heart failure and ischemia.
-
Cancer Metabolism: Cancer cells often exhibit altered metabolic pathways to support their rapid proliferation. Tracing studies with ¹³C-palmitate can reveal how cancer cells utilize fatty acids for energy production and as building blocks for new membranes.
-
Sphingolipid Biosynthesis: Palmitic acid is a precursor for the synthesis of sphingolipids, a class of lipids involved in cell signaling and membrane structure. ¹³C-palmitate is instrumental in studying the flux through sphingolipid synthesis pathways and their dysregulation in disease.
Data Presentation: Quantitative Insights from Isotopic Tracing Studies
The use of this compound salt generates a wealth of quantitative data. The following tables summarize typical experimental parameters and findings from various studies, providing a comparative overview for researchers designing their own experiments.
| Table 1: Typical Concentrations of ¹³C-Palmitic Acid in In Vitro Studies | |
| Cell/Tissue Type | Concentration |
| Placental Explants | 300 µM |
| HEK293 Cells | 0.1 mM |
| HepG2 Cells | 0.3 mM |
| Table 2: Quantitative Results from In Vivo ¹³C-Palmitic Acid Infusion Studies in Mice | |
| Parameter | Value |
| Bolus Injection | 20 nmol/kg body weight |
| Tracer in Plasma (after 10 min) | 2.5 ± 0.5 µmol/L |
| Tracer in Liver (after 10 min) | 39 ± 12 nmol/g protein |
| Tracer in Muscle (after 10 min) | 14 ± 4 nmol/g protein |
| Tracer-derived Acylcarnitines in Plasma | 0.82 ± 0.18 nmol/L |
| Tracer-derived Triglycerides in Liver | 511 ± 160 nmol/g protein |
| Tracer-derived Phosphatidylcholine in Liver | 58 ± 9 nmol/g protein |
| Table 3: Rates of Sphingolipid Biosynthesis Determined Using [U-¹³C]palmitate in HEK293 Cells | |
| Metabolite | Rate of Biosynthesis (pmol/h per mg protein) |
| C16:0-ceramide | 62 ± 3 |
| C16:0-monohexosylceramide | 13 ± 2 |
| C16:0-sphingomyelins | 60 ± 11 |
Experimental Protocols: Methodologies for Key Experiments
Detailed and rigorous experimental protocols are crucial for obtaining reliable and reproducible data. Below are methodologies for two common applications of this compound salt.
Protocol 1: Tracing Fatty Acid Metabolism in Cultured Cells (e.g., Placental Explants)
This protocol is adapted from the methodology described by W. C. L. Stewart, et al. (2019).
1. Preparation of ¹³C-Palmitic Acid Stock Solution:
- Dissolve [U-¹³C₁₆]palmitic acid in ethanol (B145695) to create a concentrated stock.
- Prepare a working stock solution by complexing the ¹³C-palmitic acid with fatty acid-free bovine serum albumin (BSA) in the desired cell culture medium (e.g., CMRL media). A typical final concentration for the working stock is 4.3 mM ¹³C-palmitic acid with 1.5% BSA.
- Incubate the solution at 37°C with shaking to ensure complete binding of the fatty acid to BSA.
- Sterile-filter the final solution before use.
2. Cell/Tissue Culture and Treatment:
- Culture placental explants or cells in a standard incubator (37°C, 5% CO₂).
- For placental explants, culture for 24 hours in fatty acid-free media to allow for acclimatization.
- Replace the medium with fresh medium containing the desired concentration of ¹³C-palmitic acid-BSA complex (e.g., 300 µM).
- Incubate for the desired time points (e.g., 3, 24, or 48 hours).
3. Sample Collection and Lipid Extraction:
- At each time point, collect the conditioned media and the tissue/cells.
- Wash the tissue/cells with cold phosphate-buffered saline (PBS).
- Perform a lipid extraction using a modified Bligh-Dyer method with chloroform, methanol, and water.
- Collect the organic (chloroform) layer containing the lipids.
- Dry the lipid extract under a stream of nitrogen and resuspend in an appropriate solvent for analysis (e.g., 90% isopropanol, 5% chloroform, 5% methanol).
4. Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
- Separate the lipid species using reverse-phase liquid chromatography.
- Detect and quantify the unlabeled (¹²C) and labeled (¹³C) lipid species using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
- Develop specific MRM transitions for each lipid of interest, accounting for the mass shift due to the ¹³C labeling.
Protocol 2: In Vivo Metabolic Flux Analysis in a Mouse Model
This protocol is based on methodologies used in studies of fatty acid metabolism in fasting mice.
1. Preparation of Infusate:
- Prepare a sterile solution of [U-¹³C]-palmitate complexed with fatty acid-free BSA in saline. The final concentration is typically around 4.2 mM.
- Ensure the solution is sterile-filtered before administration.
2. Animal Preparation and Tracer Administration:
- Fast male C57BL/6N mice for a specified period (e.g., 15 hours).
- Anesthetize the mice.
- Administer a bolus of the ¹³C-palmitate solution via the tail vein (e.g., 20 nmol/kg body weight).
3. Sample Collection:
- After a specific time (e.g., 10 minutes), collect blood via cardiac puncture.
- Immediately perfuse the liver and excise it, along with other tissues of interest (e.g., gastrocnemius muscle).
- Snap-freeze the tissues in liquid nitrogen and store them at -80°C until analysis.
- Separate plasma from the blood by centrifugation.
4. Sample Processing and Analysis:
- Extract lipids, acylcarnitines, and free fatty acids from the plasma and tissue homogenates.
- Analyze the extracts by Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) to identify and quantify the ¹³C-labeled metabolites.
- Calculate the incorporation of the ¹³C label into various lipid species to determine the metabolic fate of the administered palmitate.
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental designs is essential for comprehension and communication. The following diagrams, created using the DOT language, illustrate key signaling pathways influenced by palmitic acid and a typical workflow for a metabolic flux experiment.
Caption: A typical workflow for a metabolic flux analysis experiment using ¹³C-palmitic acid.
An In-depth Technical Guide to 13C-Labeled Sodium Palmitate: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled compounds are indispensable tools in metabolic research, enabling the precise tracking of molecules through complex biological systems. Among these, 13C-labeled sodium palmitate stands out for its critical role in studying fatty acid metabolism, a cornerstone of research in diabetes, obesity, oncology, and other metabolic disorders. This guide provides a comprehensive overview of the physical and chemical properties of 13C-labeled sodium palmitate, detailed experimental protocols for its use, and visualizations of its metabolic fate and experimental workflows.
Physical and Chemical Properties
13C-labeled sodium palmitate is a synthetic form of sodium palmitate where one or more carbon atoms in the palmitate molecule are replaced with the stable isotope carbon-13 (¹³C). This isotopic enrichment allows for its differentiation from endogenous (¹²C) palmitate by mass spectrometry and NMR, without altering its chemical reactivity. The properties of several common isotopologues are summarized below.
| Property | Sodium palmitate-1-¹³C | Sodium palmitate-2,4,6,8,10,12,14,16-¹³C₈ | Sodium palmitate-¹³C₁₆ (Uniformly Labeled) |
| Synonyms | Hexadecanoic acid-1-¹³C sodium salt | Hexadecanoic acid-2,4,6,8,10,12,14,16-¹³C₈ sodium salt | Hexadecanoic acid-¹³C₁₆ sodium salt, Palmitic acid-¹³C₁₆ sodium salt |
| Molecular Formula | ¹³CH₃(CH₂)₁₄COONa | ¹³CH₃(CH₂¹³CH₂)₇CO₂Na | ¹³CH₃(¹³CH₂)₁₄¹³COONa |
| Molecular Weight | 279.40 g/mol [1] | 286.35 g/mol | 294.29 g/mol [2] |
| CAS Number | 201612-54-6[1] | 1173021-50-5 | 2483736-17-8[2] |
| Appearance | White solid/powder[3] | Solid | Powder |
| Isotopic Purity | 99 atom % ¹³C[1] | ≥99 atom % ¹³C[4] | 99 atom % ¹³C |
| Chemical Purity | ≥98%[1] | ≥98% (CP)[4] | 98% (CP)[2][5] |
| Melting Point | 283 - 290 °C (for unlabeled)[3] | Not specified | Not specified |
| Storage | Store at room temperature away from light and moisture.[1][2][5] | Store at room temperature. | Store at room temperature away from light and moisture.[2][5] |
Metabolic Fate and Signaling Pathways
Once introduced into a biological system, 13C-labeled sodium palmitate follows the same metabolic pathways as its unlabeled counterpart. It is taken up by cells and can be either utilized for energy production via β-oxidation in the mitochondria or stored as complex lipids like triglycerides and phospholipids.
References
- 1. Sodium palmitate (1-¹³C, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 2. Sodium palmitate (U-¹³Cââ, 98%) - Cambridge Isotope Laboratories, CLM-6059-1 [isotope.com]
- 3. isotope.com [isotope.com]
- 4. Sodium palmitate-2,4,6,8,10,12,14,16-13C8, 2,2-d2 ≥97 atom % D, ≥99 atom % 13C, ≥98% (CP) [sigmaaldrich.com]
- 5. Sodium palmitate (U-¹³Cââ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
The Principle of Stable Isotope Tracers in Lipid Metabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and applications of stable isotope tracers in the study of lipid metabolism. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required to design, execute, and interpret stable isotope tracer studies in lipidomics. This guide delves into the core concepts, experimental methodologies, data interpretation, and the visualization of metabolic pathways and workflows.
Introduction: Unveiling the Dynamics of Lipid Metabolism
Lipid metabolism is a highly dynamic process involving the continuous synthesis, transport, remodeling, and catabolism of a vast array of lipid species. Traditional lipidomic analyses provide a static snapshot of the lipidome at a single point in time. However, to truly understand the intricate roles of lipids in cellular function, health, and disease, it is imperative to investigate their kinetics—the rates at which these metabolic processes occur.[1][2][3]
Stable isotope labeling has emerged as a powerful and safe methodology to probe the dynamics of lipid metabolism in vivo, in vitro, and in clinical settings.[4][5] Unlike radioactive isotopes, stable isotopes are non-radioactive and can be safely administered to humans, including children and pregnant women, allowing for repeated studies.[4][6] The fundamental principle involves the introduction of molecules enriched with heavy isotopes (e.g., ¹³C, ²H, ¹⁵N) into a biological system. These labeled precursors are then incorporated into newly synthesized lipids via endogenous metabolic pathways. By employing mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy to differentiate between the naturally abundant (light) and the labeled (heavy) lipid species, researchers can trace the metabolic fate of lipids and quantify their turnover rates, providing invaluable insights into metabolic fluxes.[2][7]
Core Principles of Stable Isotope Tracing
The application of stable isotope tracers in metabolic research is predicated on the assumption that the tracer is metabolically indistinguishable from its naturally occurring counterpart (the "tracee").[4] The difference in mass allows for their detection and quantification. There are two primary models for assessing metabolic fluxes using stable isotope tracers: the tracer dilution model and the tracer incorporation model.
Tracer Dilution Model
The tracer dilution model is employed to measure the rate of appearance (Ra) of a substance into a compartment, such as the plasma.[4][8] A known amount of a stable isotope-labeled tracer is infused at a constant rate into the circulation. As the tracer is introduced, it is diluted by the endogenous appearance of the unlabeled tracee. By measuring the isotopic enrichment of the tracer at a steady state (when the rate of tracer infusion equals its rate of disappearance), the rate of appearance of the tracee can be calculated.[8][9]
Tracer Incorporation Model
The tracer incorporation model is used to determine the synthesis rate of a product from a labeled precursor.[1][6] A labeled precursor is administered, and the rate of its incorporation into a product molecule is measured over time. The fractional synthesis rate (FSR) of the product can be calculated by dividing the rate of increase in product enrichment by the enrichment of the precursor pool.[8]
Commonly Used Stable Isotopes in Lipidomics
The choice of stable isotope tracer is contingent upon the specific metabolic pathway under investigation, the analytical sensitivity required, and cost considerations.[4][10] The most commonly used stable isotopes in lipid metabolism research are Carbon-13 (¹³C), Deuterium (B1214612) (²H), and Nitrogen-15 (¹⁵N).
| Stable Isotope | Natural Abundance (%) | Advantages | Disadvantages | Key Applications in Lipid Metabolism |
| Carbon-13 (¹³C) | ~1.1 | Universal label for organic molecules; Stable C-C bonds allow for tracing of carbon backbones.[11] | Higher cost compared to ²H.[4] | De novo lipogenesis, fatty acid oxidation, cholesterol synthesis, fatty acid elongation and desaturation.[6][12][13] |
| Deuterium (²H) | ~0.015 | Cost-effective; Can be administered as heavy water (D₂O) for broad labeling.[4] | Potential for kinetic isotope effects; Can be lost in desaturation reactions.[14] | De novo lipogenesis, cholesterol synthesis, fatty acid turnover.[15][16][17] |
| Nitrogen-15 (¹⁵N) | ~0.37 | Specific for nitrogen-containing lipids. | Limited to specific lipid classes. | Sphingolipid and phosphatidylethanolamine (B1630911) synthesis.[11] |
Experimental Protocols: A Methodological Overview
The successful implementation of stable isotope tracing studies hinges on robust and well-defined experimental protocols. This section outlines the methodologies for several key experiments in lipid metabolism research.
Measurement of De Novo Lipogenesis (DNL)
De novo lipogenesis is the synthesis of fatty acids from non-lipid precursors, primarily carbohydrates. Two common tracers are used for its measurement: ¹³C-acetate and deuterated water (D₂O).
Protocol 1: ¹³C-Acetate Infusion for DNL Measurement [12][17]
-
Subject Preparation: Subjects are typically studied after an overnight fast.
-
Tracer Infusion: A primed-continuous intravenous infusion of [1-¹³C]acetate or [1,2-¹³C₂]acetate is administered. The priming dose helps to rapidly achieve isotopic steady state in the precursor pool.
-
Blood Sampling: Blood samples are collected at baseline and at regular intervals during the infusion to measure the isotopic enrichment of VLDL-triglyceride fatty acids and the precursor pool (e.g., acetyl-CoA, often indirectly measured via urinary xenobiotic acetylation).[12]
-
Lipid Extraction and Analysis: VLDL is isolated from plasma by ultracentrifugation. Lipids are extracted, and fatty acids are derivatized for analysis by gas chromatography-mass spectrometry (GC-MS).
-
Data Analysis: The fractional contribution of DNL to VLDL-TG palmitate is calculated using mass isotopomer distribution analysis (MIDA).[4]
Protocol 2: Deuterated Water (D₂O) Labeling for DNL Measurement [16][17]
-
Subject Preparation: Subjects are typically studied after an overnight fast.
-
Tracer Administration: A single oral bolus of D₂O is administered. For longer studies, drinking water is enriched with D₂O to maintain a stable body water enrichment.[15]
-
Blood and Saliva/Urine Sampling: Blood samples are collected at baseline and at various time points after D₂O administration. Saliva or urine samples are also collected to monitor body water deuterium enrichment.
-
Lipid Extraction and Analysis: Lipids are extracted from plasma or isolated lipoproteins. The deuterium enrichment in newly synthesized fatty acids is measured by gas chromatography-pyrolysis-isotope ratio mass spectrometry (GC-P-IRMS).[17]
-
Data Analysis: The fractional DNL is calculated from the incorporation of deuterium into fatty acids relative to the body water enrichment.
Measurement of Fatty Acid Flux and Oxidation
The turnover and oxidation of plasma free fatty acids (FFAs) can be quantified using ¹³C-labeled fatty acid tracers.
Protocol: [U-¹³C]Palmitate Infusion for Fatty Acid Flux and Oxidation [13][18]
-
Subject Preparation: Subjects are studied in a post-absorptive state.
-
Tracer Infusion: A continuous intravenous infusion of [U-¹³C]palmitate is administered. A priming dose of NaH¹³CO₃ may be given to prime the bicarbonate pool for oxidation measurements.
-
Blood and Breath Sampling: Arterialized venous blood samples are collected to measure plasma palmitate enrichment. Expired breath samples are collected to measure the enrichment of ¹³CO₂.
-
Sample Analysis: Plasma palmitate enrichment is determined by GC-MS or GC-C-IRMS. ¹³CO₂ enrichment in breath is measured by isotope ratio mass spectrometry (IRMS).
-
Data Analysis:
-
Palmitate Rate of Appearance (Ra): Calculated using the tracer dilution principle at isotopic steady state.
-
Palmitate Oxidation Rate: Calculated from the rate of ¹³CO₂ appearance in breath, corrected for the recovery of ¹³C from the bicarbonate pool.[6]
-
Measurement of Cholesterol Synthesis
The rate of cholesterol synthesis can be measured using deuterated water.
Protocol: Deuterated Water (D₂O) Labeling for Cholesterol Synthesis [15][19]
-
Subject Preparation: Subjects are maintained on a controlled diet.
-
Tracer Administration: An oral dose of D₂O is given to enrich the body water pool.
-
Blood Sampling: Blood samples are collected at baseline and at multiple time points over hours to days.
-
Cholesterol Isolation and Analysis: Free cholesterol is isolated from plasma or red blood cell membranes. The deuterium enrichment in cholesterol is measured using GC-P-IRMS.
-
Data Analysis: The fractional synthetic rate (FSR) of cholesterol is calculated from the rate of deuterium incorporation into cholesterol relative to the body water enrichment.[15]
Quantitative Data Presentation
The following tables summarize typical quantitative data from stable isotope tracer studies of lipid metabolism. These values can vary significantly based on the study population, physiological state (e.g., fasted vs. fed), and the specific protocol used.
Table 1: Typical Tracer Infusion Rates and Resulting Enrichments
| Parameter | Tracer | Infusion Rate | Typical Precursor Enrichment | Typical Product Enrichment | Reference |
| De Novo Lipogenesis | [1-¹³C]acetate | 0.05 - 0.1 mmol/kg/hr | 5-10% (hepatic acetyl-CoA) | 1-5% (VLDL-palmitate) | [12] |
| Fatty Acid Flux | [U-¹³C]palmitate | 0.04 µmol/kg/min | - | 2-5 MPE (plasma palmitate) | [14] |
| Glycerol Turnover | [D₅]-glycerol | 0.10 µmol/kg/min | - | 3-6 MPE (plasma glycerol) | [14] |
| Cholesterol Synthesis | D₂O | 0.5 - 1.0 g/kg body water (oral) | 0.3-0.5 APE (body water) | 0.1-0.3 APE (plasma cholesterol over 24h) | [16] |
Table 2: Representative Lipid Kinetic Data in Humans
| Metabolic Process | Condition | Fractional Synthesis Rate (FSR) or Rate of Appearance (Ra) | Unit | Reference |
| De Novo Lipogenesis | Fasted | < 5 | % of VLDL-TG | [20] |
| De Novo Lipogenesis | Carbohydrate Fed | 10 - 20 | % of VLDL-TG | [20] |
| Palmitate Ra | Fasted | 1 - 3 | µmol/kg/min | [13] |
| Cholesterol Synthesis | Healthy Adults | 0.05 - 0.10 | pools/day | [19] |
| VLDL-TG Secretion | Normolipidemic | 10 - 20 | µmol/kg/hr | [2] |
Visualization of Pathways and Workflows
Visualizing the complex interplay of metabolic pathways and the logical flow of experimental procedures is crucial for understanding and communicating the principles of stable isotope tracing. The following diagrams were generated using the Graphviz (DOT language).
Caption: De Novo Lipogenesis Pathway and Tracer Incorporation.
Caption: Experimental Workflow for De Novo Lipogenesis Measurement.
Caption: Workflow for Fatty Acid Flux and Oxidation Measurement.
Conclusion
Stable isotope tracers provide an unparalleled window into the dynamic world of lipid metabolism. By enabling the quantification of metabolic fluxes, these techniques have become indispensable tools for basic science research, clinical investigation, and drug development. A thorough understanding of the underlying principles, meticulous execution of experimental protocols, and sophisticated data analysis are paramount to harnessing the full potential of stable isotope tracing in lipidomics. This guide serves as a foundational resource for researchers seeking to employ these powerful methods to unravel the complexities of lipid metabolism in health and disease.
References
- 1. Human cholesterol synthesis measurement using deuterated water. Theoretical and procedural considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of stable isotopically labeled tracers to measure very low density lipoprotein-triglyceride turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of lipid flux to advance translational research: evolution of classic methods to the future of precision health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. joe.bioscientifica.com [joe.bioscientifica.com]
- 7. NMR Methods for Determining Lipid Turnover via Stable Isotope Resolved Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantifications of Lipid Kinetics In Vivo Using Stable Isotope Tracer Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Tracers and Imaging of Fatty Acid and Energy Metabolism of Human Adipose Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Free fatty acid turnover measured using ultralow doses of [U-13C]palmitate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. metsol.com [metsol.com]
- 15. ahajournals.org [ahajournals.org]
- 16. Measuring lipogenesis and cholesterol synthesis in humans with deuterated water: use of simple gas chromatographic/mass spectrometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. metsol.com [metsol.com]
- 18. diabetesjournals.org [diabetesjournals.org]
- 19. ahajournals.org [ahajournals.org]
- 20. scispace.com [scispace.com]
The Metabolic Journey of [U-13C]Palmitate: An In-Depth In Vivo Tracing Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo metabolic fate of uniformly labeled [U-13C]palmitate, a powerful tool for dissecting fatty acid metabolism. By tracing the journey of this stable isotope-labeled fatty acid, researchers can gain critical insights into cellular and whole-body energy homeostasis, lipid synthesis, and the pathophysiology of metabolic diseases. This document details experimental methodologies, summarizes key quantitative findings, and visualizes the intricate metabolic pathways involved.
Introduction to [U-13C]Palmitate Tracing
Stable isotope tracers, such as [U-13C]palmitate, have become indispensable in metabolic research. Unlike radioactive isotopes, they are non-radioactive and safe for human studies. The uniform labeling of all 16 carbon atoms in palmitate with 13C allows for the precise tracking of its metabolic products through various analytical techniques, primarily mass spectrometry. This enables the quantification of fatty acid uptake, oxidation, and incorporation into complex lipids, providing a dynamic view of metabolic fluxes in vivo.[1]
The primary applications of in vivo [U-13C]palmitate tracing include:
-
Measuring systemic and tissue-specific fatty acid turnover and oxidation rates.[2]
-
Investigating the synthesis of complex lipids, such as triglycerides, phospholipids (B1166683), and sphingolipids.[3][4]
-
Elucidating the contributions of fatty acid oxidation to the tricarboxylic acid (TCA) cycle and gluconeogenesis.[5][6]
-
Studying the metabolic dysregulation in diseases like type 2 diabetes and non-alcoholic fatty liver disease.[5][6]
Experimental Protocols
The successful application of [U-13C]palmitate tracing hinges on meticulous experimental design and execution. The following sections outline the key methodologies cited in the literature.
Tracer Preparation and Administration
The insolubility of long-chain fatty acids in aqueous solutions necessitates their complexation with a carrier protein, typically albumin.[1]
Preparation of [U-13C]Palmitate-Albumin Complex:
-
The potassium salt of [U-13C]palmitate (e.g., 99% enriched) is dissolved in heated, sterile water.[5]
-
The solution is then passed through a sterile filter (e.g., 0.2-μm) into a warm solution of human serum albumin (typically 5%).[5]
-
The final concentration of the infusate is carefully measured to ensure accurate infusion rates. For instance, a 0.670 mmol/l solution has been previously used.[5]
Administration Methods:
-
Continuous Intravenous Infusion: This is the most common method for measuring systemic fatty acid kinetics at a steady state.[2][6][7] A priming dose may be administered at the beginning to accelerate isotopic equilibration.[8] Infusion rates are typically low, for example, 0.5 nmol/kg/min at rest and 2 nmol/kg/min during exercise.[2]
-
Bolus Injection: A single bolus of the tracer can be administered, often via the tail vein in animal models, to trace the rapid uptake and initial metabolic fate of palmitate in various tissues.[4][9] A typical bolus dose in mice is 20 nmol/kg body weight.[4][9]
Sample Collection and Processing
Blood Sampling: Blood samples are collected at predetermined time points into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis.[10]
Tissue Biopsies: For tissue-specific analysis, biopsies from organs such as skeletal muscle and liver are obtained.[4][9] The tissue is immediately frozen in liquid nitrogen and stored at -80°C to halt metabolic activity.
Breath Samples: To measure the rate of fatty acid oxidation, breath samples can be collected to analyze the enrichment of 13CO2.[5]
Analytical Techniques
The analysis of 13C enrichment in various metabolites is predominantly carried out using mass spectrometry-based techniques.
-
Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS): This highly sensitive technique is used to measure 13C enrichment in plasma palmitate and expired CO2.[1][2] Fatty acids are first extracted from plasma, isolated (e.g., by thin-layer chromatography), and derivatized to their methyl esters before analysis.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): These methods are employed to identify and quantify a wide range of [U-13C]palmitate-derived metabolites, including acylcarnitines, triglycerides, phospholipids, and sphingolipids, in plasma and tissue extracts.[3][4][9][11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is also used to measure the enrichment of [13C]methyl palmitate derived from complex lipids.[12]
Quantitative Data on the Metabolic Fate of [U-13C]Palmitate
The following tables summarize quantitative data from various in vivo studies using [U-13C]palmitate, providing insights into its distribution and metabolism in different physiological and pathological states.
Table 1: Distribution of [U-13C]Palmitate and its Metabolites in Fasting Mice (10 minutes post-bolus injection) [4][9]
| Tissue/Fluid | Metabolite | Concentration/Amount |
| Plasma | Free [U-13C]Palmitate | 2.5 ± 0.5 µmol/L |
| [U-13C]Palmitate-derived Acylcarnitines | 0.82 ± 0.18 nmol/L | |
| Liver | Free [U-13C]Palmitate | 39 ± 12 nmol/g protein |
| [U-13C]Palmitate-derived Acylcarnitines | 0.002 ± 0.001 nmol/g protein | |
| [U-13C]Palmitate-derived Triglycerides | 511 ± 160 nmol/g protein | |
| [U-13C]Palmitate-derived Phosphatidylcholine | 58 ± 9 nmol/g protein | |
| Muscle (Gastrocnemius) | Free [U-13C]Palmitate | 14 ± 4 nmol/g protein |
| [U-13C]Palmitate-derived Acylcarnitines | 0.95 ± 0.47 nmol/g protein |
Table 2: Fate of [U-13C]Palmitate Extracted by Forearm Muscle in Humans [5][6]
| Group | Parameter | Value |
| Control Subjects | Release of 13CO2 | 15% of 13C uptake from labeled palmitate |
| Release of 13C-Glutamine | 6% of 13C uptake from labeled palmitate | |
| Type 2 Diabetic Subjects | Uptake of [U-13C]Palmitate | 60% of control value |
| Release of 13CO2 | Not detectable | |
| Release of 13C-Glutamine | Not detectable |
Table 3: De Novo Biosynthesis of C16:0-Ceramide from [U-13C]Palmitate in HEK293 Cells [3]
| Parameter | Value |
| Isotopic Enrichment of Palmitoyl-CoA Pool | ~60% after 3 hours |
| Rate of C16:0-Ceramide Biosynthesis (Base- and Dual-labeled) | 37 ± 3 pmol/mg protein/h |
| Corrected Total Rate of C16:0-Ceramide Biosynthesis | 62 pmol/mg protein/h |
Visualization of Metabolic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the key metabolic pathways involved in [U-13C]palmitate metabolism.
Conclusion
The use of [U-13C]palmitate as a metabolic tracer provides an unparalleled window into the complexities of fatty acid metabolism in vivo. The data and protocols summarized in this guide highlight its utility in quantifying metabolic fluxes and identifying alterations in disease states. For researchers and drug development professionals, this technique is a cornerstone for understanding the mechanisms of metabolic regulation and for the preclinical and clinical evaluation of novel therapeutics targeting metabolic pathways. The continued application and refinement of these methods will undoubtedly lead to further advances in our understanding and treatment of metabolic disorders.
References
- 1. joe.bioscientifica.com [joe.bioscientifica.com]
- 2. Free fatty acid turnover measured using ultralow doses of [U-13C]palmitate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Factors to consider in using [U-C]palmitate for analysis of sphingolipid biosynthesis by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. The fate of [U-(13)C]palmitate extracted by skeletal muscle in subjects with type 2 diabetes and control subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Free fatty acid flux measured using [1-11C]palmitate positron emission tomography and [U-13C]palmitate in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Journals - Diabetologie und Stoffwechsel / Abstract [thieme-connect.com]
- 10. benchchem.com [benchchem.com]
- 11. ckisotopes.com [ckisotopes.com]
- 12. Use of stable isotope labeling technique and mass isotopomer distribution analysis of [(13)C]palmitate isolated from surfactant disaturated phospholipids to study surfactant in vivo kinetics in a premature infant - PubMed [pubmed.ncbi.nlm.nih.gov]
The Revealing Power of Carbon-13: A Technical Guide to Labeled Fatty Acids in Scientific Discovery
For researchers, scientists, and drug development professionals, understanding the intricate dance of fatty acids within biological systems is paramount. Stable isotope labeling, particularly with carbon-13 (¹³C), has emerged as a revolutionary tool, offering an unprecedented window into the metabolic fate of these crucial molecules. This in-depth technical guide explores the core applications of ¹³C labeled fatty acids, providing a comprehensive overview of their use in unraveling complex biological processes, from cellular metabolism to whole-body physiological responses.
The use of fatty acids labeled with the stable, non-radioactive isotope ¹³C allows for the precise tracing of their absorption, transport, and transformation within living organisms.[1][2] This methodology has become indispensable in a multitude of scientific disciplines, including metabolic research, drug development, and clinical diagnostics. By replacing the naturally abundant ¹²C with ¹³C at specific or all carbon positions within a fatty acid molecule, researchers can distinguish the tracer from the endogenous pool of unlabeled fatty acids, enabling the detailed study of metabolic pathways in a dynamic and quantitative manner.
Key Applications of ¹³C Labeled Fatty Acids
The versatility of ¹³C labeled fatty acids has led to their application in a wide array of scientific investigations:
-
Metabolic Flux Analysis (MFA): ¹³C-MFA is a powerful technique used to quantify the rates (fluxes) of metabolic pathways.[3][4] By introducing a ¹³C labeled fatty acid into a biological system, researchers can track the incorporation of the ¹³C atoms into downstream metabolites.[5] This provides a detailed map of how fatty acids are utilized for energy production, synthesis of complex lipids, and other cellular processes.[6][7] This approach is particularly valuable in understanding the metabolic reprogramming that occurs in diseases like cancer and diabetes.[8][9]
-
Lipidomics and Lipid Metabolism: Stable isotope tracing is a cornerstone of modern lipidomics, the large-scale study of lipids.[10][11] Using ¹³C labeled fatty acids, scientists can investigate the biosynthesis, remodeling, and degradation of various lipid species, such as triglycerides, phospholipids, and cholesterol esters.[12] This allows for a dynamic view of lipid metabolism that is not achievable with traditional analytical methods.[1]
-
Drug Discovery and Development: In the pharmaceutical industry, ¹³C labeled fatty acids are employed to study the effects of drug candidates on lipid metabolism.[13] By tracing the metabolic fate of a labeled fatty acid in the presence of a drug, researchers can determine if the compound alters pathways such as fatty acid oxidation or synthesis. This information is crucial for understanding a drug's mechanism of action and identifying potential off-target effects.
-
Clinical Diagnostics: ¹³C labeled fatty acids are utilized in non-invasive breath tests to diagnose a variety of conditions.[14] These tests rely on the principle that the metabolism of a ¹³C labeled substrate will produce ¹³CO₂, which can be measured in the exhaled breath.[15] This provides a safe and effective way to assess metabolic functions in a clinical setting.
Quantitative Insights: Data from ¹³C Labeled Fatty Acid Studies
The quantitative data derived from studies using ¹³C labeled fatty acids provide invaluable insights into the dynamics of lipid metabolism. The following tables summarize key findings from representative studies, showcasing the power of this technique to generate precise and comparable data.
| Tracer | Biological System | Key Finding | Quantitative Data Summary | Reference |
| [U-¹³C]Linoleic Acid | Newborn Infants | Studied the metabolism and oxidation of linoleic acid. | 7.4 ± 0.6% of the ingested tracer was oxidized to CO₂ over 6 hours. Maximal ¹³C enrichment in plasma phospholipid linoleic acid was observed 24 hours after administration. | |
| [¹³C]Linoleic Acid | Preterm Infants | Investigated the effect of medium-chain triglycerides (MCT) on linoleic acid metabolism. | The MCT group showed lower breath ¹³CO₂ compared to the control group, indicating reduced oxidation of the tracer. | [16] |
| [U-¹³C]alpha-Linolenic Acid & [U-¹³C]Linoleic Acid | Hyperlipidemic Men | Examined the long-chain conversion of essential fatty acids in response to dietary changes. | Long-chain conversion was low for both tracers (AA: 0.2%; EPA: 0.3%; DPA: 0.02%). Formation of [¹³C]DHA was very low (<0.01%). |
Table 1: Summary of Quantitative Data from In Vivo Studies with ¹³C Labeled Fatty Acids.
| Tracer | Cell Line | Experimental Condition | Key Finding | Quantitative Data Summary | Reference |
| [U-¹³C]Glucose | H460 Cancer Cells | CTP-deficiency | CTP loss reduced glucose's contribution to palmitate synthesis. | In control cells, ~75% of lipogenic acetyl-CoA is derived from glucose. This contribution is significantly reduced in CTP-deficient cells. | [5] |
| ¹³C-Palmitate | HepG2 Cells | Exposure to saturated vs. unsaturated fatty acids | Palmitate was oxidized to a greater extent than oleate. | The flux through fatty acid oxidation was positive for palmitate-treated cells, indicating net oxidation, while it was negative for the control, indicating net synthesis. | [6] |
Table 2: Summary of Quantitative Data from In Vitro Metabolic Flux Analysis Studies.
Visualizing Metabolic Processes: Pathways and Workflows
Diagrammatic representations of metabolic pathways and experimental workflows are essential for understanding the complex processes investigated using ¹³C labeled fatty acids. The following diagrams, generated using the DOT language, illustrate key concepts.
Caption: Fatty Acid Synthesis and Elongation Pathway.
Caption: Mitochondrial Beta-Oxidation of Fatty Acids.
References
- 1. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jackwestin.com [jackwestin.com]
- 3. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 4. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 5. Quantitative metabolic flux analysis reveals an unconventional pathway of fatty acid synthesis in cancer cells deficient for the mitochondrial citrate transport protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of Metabolic Flux Analysis to Identify the Mechanisms of Free Fatty Acid Toxicity to Human Hepatoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]
- 8. Metabolic Flux Analysis Reveals the Roles of Stearate and Oleate on CPT1C-mediated Tumor Cell Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ap-st01.ext.exlibrisgroup.com [ap-st01.ext.exlibrisgroup.com]
- 12. ckisotopes.com [ckisotopes.com]
- 13. mdpi.com [mdpi.com]
- 14. digestivehealth.org.au [digestivehealth.org.au]
- 15. The [ 13C]octanoic acid breath test for gastric emptying quantification: A focus on nutrition and modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Plasma fatty acids and [13C]linoleic acid metabolism in preterm infants fed a formula with medium-chain triglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]
Palmitic acid-13C sodium salt mechanism of action as a tracer
An In-depth Technical Guide on the Core Mechanism of Action of Palmitic Acid-13C Sodium Salt as a Tracer
Introduction
Palmitic acid, a 16-carbon saturated fatty acid, is the most abundant fatty acid in the human body and serves as a central hub in cellular metabolism.[1] It is a primary component of complex lipids and a major substrate for energy production through β-oxidation.[1] To quantitatively track the metabolic fate of palmitic acid in vivo and in vitro, researchers utilize stable isotope tracers. This compound salt is a non-radioactive, stable isotope-labeled version of palmitate where one or more of the standard carbon-12 (¹²C) atoms are replaced with carbon-13 (¹³C).[2][3] This substitution allows for the precise tracking and quantification of palmitate's journey through various metabolic pathways without interfering with biological processes.
This technical guide details the mechanism of action of this compound salt as a metabolic tracer, outlines common experimental protocols, presents quantitative data from key studies, and provides visual diagrams of the underlying pathways and workflows. The content is tailored for researchers, scientists, and drug development professionals engaged in metabolic research.
Core Mechanism of Action
The fundamental principle behind using ¹³C-labeled palmitate is isotope tracing, where the ¹³C atoms act as a "tag."[3][4] This tag allows for the differentiation between the exogenously supplied tracer and the endogenous, unlabeled palmitate already present in the biological system.[2] The journey of the tracer is monitored using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR), which can detect the mass difference imparted by the ¹³C isotope.[2]
Upon administration, ¹³C-palmitate follows the same metabolic routes as its unlabeled counterpart:
-
Cellular Uptake and Activation: In circulation, palmitic acid is bound to albumin.[2][5] After cellular uptake, it is activated to its metabolically active form, [¹³C]palmitoyl-CoA, in the cytoplasm.
-
Metabolic Fates: From this point, the ¹³C-labeled acyl chain can enter several key metabolic pathways:
-
β-Oxidation: In the mitochondria, [¹³C]palmitoyl-CoA undergoes β-oxidation, producing [¹³C]acetyl-CoA. This labeled acetyl-CoA then enters the Tricarboxylic Acid (TCA) cycle, leading to the labeling of TCA intermediates.[6] The ¹³C label can eventually be released as ¹³CO₂ during oxidative decarboxylation steps, which can be measured in expired breath in vivo to quantify fatty acid oxidation rates.[7][8]
-
Esterification into Complex Lipids: The [¹³C]palmitoyl-CoA can be incorporated into various complex lipids. This includes the synthesis of ¹³C-labeled triglycerides for energy storage, phospholipids (B1166683) (like phosphatidylcholine) for membrane structure, and other lipid species.[9][10][11] Tracing the label into these molecules provides insights into lipid synthesis and turnover rates.
-
Sphingolipid Synthesis: The palmitoyl-CoA pool is also a precursor for the de novo synthesis of sphingolipids. The ¹³C label can be traced into ceramides (B1148491) and subsequently into more complex sphingolipids like sphingomyelin.[12]
-
Chain Elongation and Desaturation: Palmitate can be elongated and desaturated to form other fatty acids, such as stearic acid and oleic acid. The use of ¹³C-palmitate allows for the study of these fatty acid remodeling pathways.
-
By measuring the isotopic enrichment (the ratio of labeled to unlabeled molecules) in various downstream metabolites over time, researchers can calculate metabolic flux rates, i.e., the rate of turnover in a metabolic pathway.[4]
Data Presentation
The following tables summarize quantitative data from studies utilizing this compound salt as a tracer.
Table 1: In Vivo Tracer Administration and Distribution
| Parameter | Value | Species/Condition | Source |
|---|---|---|---|
| Tracer Infusion Rate (Rest) | 0.5 nmol/kg/min | Healthy Adults | [13] |
| Tracer Infusion Rate (Exercise) | 2.0 nmol/kg/min | Healthy Adults | [13] |
| Tracer Bolus Injection | 20 nmol/kg body weight | Fasting Mice | [9][10] |
| Primed-Continuous Infusion | 0.5 µmol/kg bolus, then 3 µmol/kg/h | Anesthetized Rats | [5] |
| Plasma Tracer Concentration (10 min post-bolus) | 2.5 ± 0.5 µmol/L | Fasting Mice | [9][10] |
| Liver Tracer Concentration (10 min post-bolus) | 39 ± 12 nmol/g protein | Fasting Mice | [9][10] |
| Muscle Tracer Concentration (10 min post-bolus) | 14 ± 4 nmol/g protein | Fasting Mice |[9][10] |
Table 2: Metabolic Fate and Incorporation of ¹³C-Palmitate in Tissues (Fasting Mice, 10 min post-bolus)
| Metabolite | Tissue | Concentration (nmol/g protein) | Source |
|---|---|---|---|
| ¹³C-Acylcarnitines | Muscle | 0.95 ± 0.47 | [10] |
| Liver | 0.002 ± 0.001 | [10] | |
| ¹³C-Triglycerides | Liver | 511 ± 160 | [10] |
| ¹³C-Phosphatidylcholine | Liver | 58 ± 9 |[10] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of ¹³C-palmitate tracing.
Protocol 1: In Vivo Tracer Study in Mice
This protocol is based on a study investigating the fate of free fatty acids in fasting mice.[9][10]
-
Animal Preparation: Male C57BL/6N mice are fasted for 15 hours to elevate endogenous free fatty acids.
-
Tracer Preparation: Uniformly labeled [U-¹³C]-palmitate is complexed with fatty acid-free bovine serum albumin (BSA) to ensure solubility in aqueous solution for injection.
-
Tracer Administration: Anesthetized mice receive a single bolus of 20 nmol/kg body weight of the [U-¹³C]-palmitate tracer via the caudal vein.
-
Sample Collection: After a specific time point (e.g., 10 minutes), blood is collected, and tissues such as the liver and gastrocnemius muscle are rapidly excised and flash-frozen in liquid nitrogen to halt metabolic activity.
-
Metabolite Extraction: Lipids, acylcarnitines, and free fatty acids are extracted from plasma and homogenized tissues using established solvent extraction methods (e.g., Folch or Bligh-Dyer).
-
Analysis: The isotopic enrichment of palmitate-derived metabolites is determined by Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS).[9][10]
Protocol 2: In Vitro Tracer Study in Cell Culture
This protocol is adapted from studies tracing lipid biosynthesis in cultured cells.[6][14]
-
Cell Culture: A suitable cell line (e.g., NIH/3T3 fibroblasts or HEK293 cells) is cultured to a desired confluency in standard growth medium.
-
Tracer Medium Preparation: [U-¹³C]-palmitate is bound to fatty acid-free BSA and then added to the cell culture medium at a specific final concentration (e.g., 0.1 mmol/L).[14]
-
Isotope Labeling: The standard medium is replaced with the ¹³C-palmitate-containing medium, and cells are incubated for various time points (e.g., 1, 6, 24 hours) to allow for the uptake and metabolism of the tracer.[14]
-
Cell Harvesting: At each time point, the medium is removed, and cells are washed with cold phosphate-buffered saline (PBS) to remove any extracellular tracer. Cells are then scraped and collected.
-
Metabolite Extraction: Intracellular metabolites and lipids are extracted from the cell pellets using a suitable solvent system (e.g., chloroform/methanol).
-
Analysis: The extracts are analyzed by mass spectrometry (e.g., LC-MS/MS) to identify and quantify the ¹³C-labeled lipid species, allowing for the determination of their synthesis rates.[14]
Mandatory Visualizations
Caption: Metabolic fate of [¹³C]Palmitate tracer within a cell.
Caption: General experimental workflow for an in vivo tracer study.
Caption: General experimental workflow for an in vitro tracer study.
References
- 1. Palmitic Acid: Physiological Role, Metabolism and Nutritional Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. joe.bioscientifica.com [joe.bioscientifica.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 5. joe.bioscientifica.com [joe.bioscientifica.com]
- 6. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. joe.bioscientifica.com [joe.bioscientifica.com]
- 9. Thieme E-Journals - Diabetologie und Stoffwechsel / Abstract [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Factors to consider in using [U-C]palmitate for analysis of sphingolipid biosynthesis by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Free fatty acid turnover measured using ultralow doses of [U-13C]palmitate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A parallel reaction monitoring-mass spectrometric method for studying lipid biosynthesis in vitro using 13C16-palmitate as an isotope tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction to metabolic flux analysis using 13C labeled compounds
An In-depth Technical Guide to Metabolic Flux Analysis Using 13C Labeled Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 13C Metabolic Flux Analysis (13C-MFA), a powerful technique for quantifying intracellular metabolic pathway rates. By tracing the flow of 13C-labeled substrates, researchers can gain a detailed understanding of cellular metabolism, which is essential for identifying metabolic bottlenecks, elucidating drug mechanisms, and discovering novel therapeutic targets.[1]
Core Principles of 13C Metabolic Flux Analysis
Metabolic Flux Analysis (MFA) is a methodology used to quantify the rates (fluxes) of intracellular metabolic reactions.[1] The core principle of 13C-MFA involves introducing a substrate enriched with a stable isotope of carbon, 13C (e.g., [U-13C]-glucose), into a biological system.[1][2] As cells metabolize this labeled substrate, the 13C atoms are incorporated into downstream metabolites. The specific pattern of 13C enrichment in these metabolites, known as the mass isotopomer distribution (MID), is a direct result of the active metabolic pathways.[1]
Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) are used to measure the MIDs of key metabolites.[3] These experimentally determined MIDs are then compared to MIDs predicted from a computational model of the cell's metabolic network. By minimizing the difference between the experimental and predicted MIDs, the intracellular fluxes can be accurately estimated.[4]
The overall workflow of a 13C-MFA study can be broken down into five key stages: experimental design, tracer experiment, isotopic labeling measurement, flux estimation, and statistical analysis.[3]
Experimental Protocols
Detailed and meticulous experimental procedures are critical for obtaining high-quality data in 13C-MFA. The following sections provide detailed methodologies for the key experiments involved.
Cell Culture and 13C Labeling
This protocol is adapted for adherent mammalian cells.
Materials:
-
Cells of interest
-
Standard cell culture medium (e.g., DMEM)
-
13C-labeled substrate (e.g., [U-13C6]-glucose)
-
Glucose-free medium
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Phosphate-Buffered Saline (PBS)
-
6-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that ensures they reach approximately 80% confluency at the time of metabolite extraction. Culture the cells under standard conditions.[2]
-
Preparation of Labeling Medium: Prepare the specialized labeling medium by dissolving glucose-free medium powder in ultrapure water. Supplement the medium as required and add the 13C-labeled glucose to the desired final concentration (e.g., 25 mM). Add 10% dFBS.[2]
-
Adaptation Phase: For steady-state analysis, it is recommended to adapt the cells to the labeling medium for at least 24-48 hours, or for several cell doublings, to ensure isotopic equilibrium is reached.[2]
-
Labeling: Aspirate the standard culture medium from the cells and wash the cells once with PBS. Add the pre-warmed 13C-labeling medium to each well.[2]
-
Incubation: Incubate the cells for the desired labeling period. For steady-state experiments, this is typically 24 hours or until the labeling of key downstream metabolites, such as citrate, has reached a plateau.[2]
Metabolite Quenching and Extraction
This is a critical step to halt all enzymatic activity instantaneously and preserve the in vivo metabolic state of the cells.[5]
Materials:
-
Pre-chilled (-80°C) 80% Methanol (B129727) (HPLC grade)[6]
-
Liquid nitrogen or dry ice[6]
-
Cell scraper
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge capable of operating at 4°C
Procedure:
-
Quenching: To quench metabolism, rapidly aspirate the labeling medium. Immediately add a sufficient volume of liquid nitrogen or place the culture dish on dry ice.[6]
-
Cell Lysis and Collection: Add 1 mL of pre-chilled (-80°C) 80% methanol to each well. Place the dish on ice for 10-15 minutes to allow for freeze-thaw lysis. Scrape the cells off the dish on dry ice.[7]
-
Extraction: Transfer the cell lysate to a pre-chilled microcentrifuge tube. Vortex the lysate for 10 minutes, alternating between 30 seconds of vortexing and 1 minute on ice.[7]
-
Centrifugation: Centrifuge the lysate at high speed (e.g., >12,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[6][7]
-
Supernatant Collection: Carefully collect the supernatant, which contains the extracted metabolites, and transfer it to a new tube for subsequent analysis.
Sample Preparation for GC-MS Analysis
For analysis by GC-MS, non-volatile metabolites like amino acids and sugars must be chemically derivatized to increase their volatility.
Materials:
-
Dried metabolite extract
-
Pyridine
-
Hydroxylamine (B1172632) hydrochloride solution (20 mg/mL in pyridine)[6]
-
N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-Butyldimethylchlorosilane (TBDMCS)
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Drying: Dry the metabolite extract completely using a vacuum concentrator or under a stream of nitrogen gas.
-
Oximation: Add 20 µL of hydroxylamine hydrochloride solution to the dried extract. Vortex to dissolve the pellet and incubate at 90°C for 30 minutes. This step converts aldehyde and ketone groups to oximes.[6]
-
Silylation: After cooling to room temperature, add 50 µL of acetonitrile and 50 µL of MTBSTFA + 1% TBDMCS to the sample. Incubate for 1 hour at 95°C to derivatize the metabolites.[8]
-
Final Preparation: Cool the sample for 1 hour. Centrifuge to pellet any precipitate and transfer the supernatant to a GC vial with an insert for analysis.[6][8]
Data Presentation: Quantitative Flux Maps
The following tables summarize metabolic flux data from published 13C-MFA studies in cancer cells and E. coli. Fluxes are typically normalized to the glucose uptake rate.
Table 1: Central Carbon Metabolism Fluxes in A549 Cancer Cells
| Reaction/Pathway | Flux (relative to Glucose uptake) |
| Glucose uptake | 100 |
| Glycolysis (Glucose -> Pyruvate) | 185 |
| Lactate secretion | 160 |
| Pentose Phosphate Pathway (oxidative) | 15 |
| Pyruvate Dehydrogenase (PDH) | 25 |
| TCA Cycle | 30 |
| Anaplerosis (Pyruvate -> OAA) | 5 |
Data adapted from studies on cancer cell metabolism.[4][9] These values are representative and can vary based on specific experimental conditions.
Table 2: Central Carbon Metabolism Fluxes in E. coli
| Reaction/Pathway | Flux (relative to Glucose uptake) |
| Glucose uptake | 100 |
| Glycolysis (Glucose -> Pyruvate) | 160 |
| Pentose Phosphate Pathway (oxidative) | 30 |
| TCA Cycle | 60 |
| Glyoxylate Shunt | 10 |
| Acetate secretion | 40 |
Data adapted from 13C-MFA studies in E. coli.[10] These values are representative and can vary based on the genetic strain and growth conditions.
Visualization of Workflows and Pathways
Diagrams are crucial for understanding the complex relationships in metabolic networks and experimental workflows.
Conclusion
13C Metabolic Flux Analysis is a sophisticated and powerful technique that offers unparalleled insights into the functional state of cellular metabolism. For researchers and professionals in drug development, 13C-MFA provides a quantitative framework to understand disease metabolism, identify novel drug targets, and elucidate mechanisms of drug action and resistance. While the experimental and computational aspects of 13C-MFA are complex, the detailed and quantitative information it provides on metabolic fluxes is invaluable for advancing our understanding of cellular physiology and for the development of new therapeutic strategies. The continued development of analytical technologies and computational tools will further enhance the capabilities and accessibility of 13C-MFA in the future.
References
- 1. Glycolysis / Pentose Phosphate Pathway [utmb.edu]
- 2. benchchem.com [benchchem.com]
- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 4. d-nb.info [d-nb.info]
- 5. 13C-Isotope-Assisted Assessment of Metabolic Quenching During Sample Collection from Suspension Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [bio-protocol.org]
- 8. shimadzu.com [shimadzu.com]
- 9. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Palmitic Acid-13C Sodium Salt: Safety, Handling, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Palmitic acid-13C sodium salt, a stable isotope-labeled fatty acid crucial for metabolic research. It details experimental protocols for its application in metabolic flux analysis and fatty acid oxidation studies, and elucidates its role in inducing cellular stress pathways.
Safety and Handling
This compound salt is a non-radioactive, stable isotope-labeled compound. While it is generally considered to have low toxicity, proper laboratory safety protocols should always be followed. The information below is a summary of data from various Safety Data Sheets (SDS).
Hazard Identification
-
Appearance: White to off-white solid or powder.
-
Primary Hazards: May cause skin, eye, and respiratory tract irritation.[1][2] The toxicological properties of this specific isotopically labeled compound have not been fully investigated.[1]
-
GHS Classification: Some suppliers classify the non-labeled sodium palmitate as not a hazardous substance or mixture. However, other sources indicate potential for skin and eye irritation.[2]
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1]
-
Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[1]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]
Handling and Storage
-
Handling: Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed. Normal measures for preventive fire protection.[1]
-
Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature is typically 2-8°C.[3]
Personal Protective Equipment
-
Eye/Face Protection: Use safety glasses with side-shields conforming to EN166.
-
Skin Protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.
-
Respiratory Protection: For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).
-
Body Protection: Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₅¹³CH₃₁NaO₂ |
| Molecular Weight | Approximately 279.40 g/mol |
| Appearance | White to off-white solid or powder |
| Solubility | Soluble in water |
| Storage Temperature | 2-8°C |
Experimental Protocols
This compound salt is a valuable tracer for studying fatty acid metabolism in various biological systems. Below are generalized protocols for its use in metabolic flux analysis and fatty acid oxidation assays. Researchers should optimize these protocols for their specific cell types or experimental models.
Metabolic Flux Analysis (MFA) in Cell Culture
This protocol outlines the general steps for tracing the metabolic fate of palmitic acid-13C in cultured cells.
-
Cell Seeding and Culture:
-
Seed cells at an appropriate density in culture plates to ensure they are in the desired growth phase (e.g., exponential growth) at the time of labeling.
-
Culture cells in their standard growth medium until they reach the desired confluency.
-
-
Preparation of Labeling Medium:
-
Prepare a stock solution of this compound salt. Due to the poor solubility of fatty acids in aqueous solutions, it is common to first complex it with fatty acid-free bovine serum albumin (BSA).
-
A general procedure involves dissolving the sodium salt in a sterile, warm (e.g., 37°C) solution of fatty acid-free BSA in culture medium or a buffered salt solution. The molar ratio of fatty acid to BSA is critical and should be optimized (e.g., 2:1 to 6:1).
-
Sterile-filter the final labeling medium.
-
-
Isotopic Labeling:
-
Remove the standard growth medium from the cells and wash them with a serum-free medium or phosphate-buffered saline (PBS).
-
Add the pre-warmed Palmitic acid-13C labeling medium to the cells.
-
Incubate the cells for a predetermined period (a time course experiment is recommended to determine the optimal labeling time).
-
-
Metabolite Extraction:
-
After incubation, rapidly quench the metabolism by placing the culture plates on ice and aspirating the labeling medium.
-
Wash the cells with ice-cold PBS.
-
Extract the intracellular metabolites using a suitable solvent system, such as a mixture of methanol, acetonitrile, and water, or by scraping the cells in a cold solvent.
-
-
Sample Analysis:
-
Analyze the isotopic enrichment in downstream metabolites (e.g., other fatty acids, lipids, TCA cycle intermediates) using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
-
The specific sample preparation for GC-MS or LC-MS will depend on the target metabolites and the analytical platform.
-
In Vitro Fatty Acid Oxidation (FAO) Assay
This protocol provides a framework for measuring the rate of fatty acid oxidation in isolated mitochondria or cell lysates using this compound salt.
-
Preparation of Reaction Mixture:
-
Prepare a reaction buffer containing necessary cofactors for fatty acid oxidation, such as L-carnitine, coenzyme A, ATP, and NAD+.
-
Prepare the Palmitic acid-13C substrate by complexing it with fatty acid-free BSA as described in the MFA protocol.
-
-
Assay Procedure:
-
In a reaction vessel (e.g., a microcentrifuge tube or a well in a multi-well plate), combine the reaction buffer, the biological sample (isolated mitochondria or cell lysate), and initiate the reaction by adding the Palmitic acid-13C substrate.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.
-
-
Measurement of Oxidation Products:
-
The rate of fatty acid oxidation can be determined by measuring the production of ¹³C-labeled end products, such as ¹³CO₂ or ¹³C-labeled acetyl-CoA and downstream TCA cycle intermediates.
-
For ¹³CO₂ measurement, the reaction can be performed in a sealed system, and the headspace gas can be analyzed by mass spectrometry.
-
For the analysis of ¹³C-labeled acyl-CoAs and TCA cycle intermediates, the reaction needs to be quenched, and the metabolites extracted and analyzed by LC-MS.
-
Signaling Pathways
Saturated fatty acids like palmitic acid are known to induce endoplasmic reticulum (ER) stress, leading to the activation of the Unfolded Protein Response (UPR). This signaling cascade is a cellular mechanism to cope with an accumulation of unfolded or misfolded proteins in the ER.
Palmitic Acid-Induced ER Stress and the Unfolded Protein Response
An excess of palmitic acid can disrupt ER homeostasis, leading to the dissociation of the chaperone protein GRP78 (also known as BiP) from three ER-resident transmembrane proteins: PERK, IRE1α, and ATF6. This dissociation activates these three branches of the UPR.
-
PERK Pathway: Activated PERK phosphorylates the eukaryotic initiation factor 2α (eIF2α), which leads to a general attenuation of protein synthesis but paradoxically promotes the translation of Activating Transcription Factor 4 (ATF4). ATF4, in turn, upregulates the expression of C/EBP homologous protein (CHOP), a key transcription factor involved in ER stress-mediated apoptosis.
-
IRE1α Pathway: Upon activation, IRE1α splices the mRNA of X-box binding protein 1 (XBP1). The spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in protein folding, ER-associated degradation (ERAD), and lipid biosynthesis.
-
ATF6 Pathway: Activated ATF6 translocates to the Golgi apparatus, where it is cleaved to release its cytosolic domain. This cleaved ATF6 acts as a transcription factor to induce the expression of ER chaperones, including GRP78.
The diagram below illustrates the core signaling events in palmitic acid-induced ER stress.
Caption: Palmitic acid-induced ER stress and the Unfolded Protein Response (UPR) pathway.
References
A Technical Guide to Palmitic Acid-13C Sodium Salt: Commercial Availability, and Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Palmitic acid-13C sodium salt, a crucial tool in metabolic research and drug development. This document details its commercial availability, key quantitative specifications, and practical experimental protocols for its use as an isotopic tracer and internal standard. Furthermore, it elucidates the significant signaling pathways influenced by palmitic acid, offering a comprehensive resource for researchers investigating cellular metabolism, lipotoxicity, and related disease models.
Commercial Suppliers and Availability
This compound salt and its isotopically labeled variants are available from several reputable commercial suppliers. The availability, purity, and offered quantities vary, necessitating careful consideration based on experimental needs. Below is a summary of offerings from key suppliers.
Quantitative Data Summary
For ease of comparison, the following tables summarize the quantitative data for this compound salt and related compounds available from various commercial suppliers.
Table 1: this compound Salt - Supplier Specifications
| Supplier | Product Name | Catalog Number | Isotopic Purity | Chemical Purity | Available Quantities |
| MedchemExpress | This compound | HY-N0830BS | Not specified | Not specified | 1 mg, 5 mg |
| Sigma-Aldrich | Sodium palmitate-13C16 | 700258 | 99 atom % 13C[1] | 98% (CP)[1] | Inquire for bulk/custom |
| MyBioSource | Palmitic Acid 13c16 Sodium | MBS5800080 | Not specified | Research grade | Inquire |
| ChemScene | This compound | CS-T4014 | Not specified | Not specified | Inquire |
| TargetMol | Palmitic acid-13C16 sodium | T4014 | Not specified | Not specified | Inquire |
Table 2: Related Isotopically Labeled Palmitic Acid Products
| Supplier | Product Name | Catalog Number | Isotopic Purity | Chemical Purity | Available Quantities |
| Cambridge Isotope Laboratories | Palmitic acid (U-13C16, 98%) | CLM-409 | 98% | Not specified | 0.5 g |
| Cayman Chemical | Palmitic Acid-13C (C1 labeled) | 28749 | Not specified | ≥95% | 250 mg, 500 mg, 1 g |
| Sigma-Aldrich | Sodium palmitate-2,4,6,8,10,12,14,16-13C8, 2,2-d2 | 687472 | ≥99 atom % 13C, ≥97 atom % D[2] | ≥98% (CP)[2] | Inquire for bulk/custom |
Experimental Protocols
The utilization of this compound salt in research predominantly falls into two categories: as a metabolic tracer to investigate fatty acid metabolism and as an internal standard for the quantification of endogenous palmitic acid.
Protocol 1: Metabolic Labeling of Cultured Cells with Palmitic Acid-13C
This protocol outlines a general procedure for tracing the metabolic fate of palmitic acid in cultured cells.
Materials:
-
This compound salt
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Cultured cells of interest
-
Solvents for lipid extraction (e.g., chloroform, methanol)
-
Analytical instrumentation (e.g., LC-MS, GC-MS)
Methodology:
-
Preparation of 13C-Palmitate-BSA Conjugate:
-
Dissolve this compound salt in a minimal amount of ethanol (B145695) or DMSO.
-
Separately, prepare a solution of fatty acid-free BSA in serum-free culture medium (e.g., 10% w/v).
-
While vortexing the BSA solution, slowly add the dissolved Palmitic acid-13C.
-
Incubate the mixture at 37°C for 30-60 minutes to allow for complex formation.
-
Sterile filter the conjugate solution.
-
-
Cell Culture and Labeling:
-
Plate cells at a desired density and allow them to adhere and grow overnight.
-
On the day of the experiment, remove the growth medium and wash the cells once with PBS.
-
Add the complete culture medium containing the desired final concentration of the 13C-Palmitate-BSA conjugate. A typical starting concentration is 100-500 µM.
-
Incubate the cells for the desired time course (e.g., 1, 4, 8, 24 hours) to allow for uptake and metabolism of the labeled palmitate.
-
-
Sample Collection and Lipid Extraction:
-
After the incubation period, aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping or trypsinization.
-
Perform lipid extraction using a standard method such as the Bligh-Dyer or Folch extraction.
-
-
Analysis by Mass Spectrometry:
-
Analyze the lipid extracts by LC-MS or GC-MS to identify and quantify the incorporation of 13C into various lipid species (e.g., triglycerides, phospholipids, ceramides).
-
Protocol 2: Use of Palmitic Acid-13C as an Internal Standard for Mass Spectrometry
This protocol describes the use of 13C-labeled palmitic acid as an internal standard for the accurate quantification of unlabeled palmitic acid in biological samples.
Materials:
-
This compound salt (as the internal standard)
-
Biological sample (e.g., plasma, cell lysate)
-
Solvents for extraction and derivatization
-
Derivatizing agent (if using GC-MS, e.g., pentafluorobenzyl bromide)
-
GC-MS or LC-MS system
Methodology:
-
Sample Preparation:
-
To a known volume or mass of the biological sample, add a known amount of this compound salt. The amount of internal standard added should be comparable to the expected amount of endogenous palmitic acid.
-
-
Extraction:
-
Perform lipid extraction from the sample spiked with the internal standard using an appropriate method.
-
-
Derivatization (for GC-MS):
-
If using GC-MS, derivatize the fatty acids to a more volatile form, for example, by converting them to pentafluorobenzyl esters.
-
-
Mass Spectrometry Analysis:
-
Analyze the extracted and derivatized sample by GC-MS or LC-MS.
-
Monitor the ion signals for both the unlabeled palmitic acid and the 13C-labeled internal standard.
-
The concentration of endogenous palmitic acid in the original sample can be calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Signaling Pathways and Logical Relationships
Palmitic acid is not only a key metabolite but also a signaling molecule that can induce cellular stress and inflammatory responses. Understanding these pathways is critical for research in metabolic diseases, cardiovascular conditions, and cancer.
Palmitic Acid-Induced Endoplasmic Reticulum (ER) Stress
Saturated fatty acids like palmitate can lead to the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum, triggering the Unfolded Protein Response (UPR).
Caption: Palmitate-induced ER stress signaling pathway.
Palmitic Acid, TLR4, and Inflammatory Signaling
Palmitic acid can act as a ligand for Toll-like receptor 4 (TLR4), initiating a pro-inflammatory signaling cascade.[3][4]
References
- 1. Palmitic acid-induced cell death: impact of endoplasmic reticulum and oxidative stress, mitigated by L-citrulline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The effect of palmitic acid on inflammatory response in macrophages: an overview of molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palmitic acid is a toll-like receptor 4 ligand that induces human dendritic cell secretion of IL-1β - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Certificate of Analysis for Isotopically Labeled Palmitic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the critical data presented in a Certificate of Analysis (CoA) for isotopically labeled palmitic acid. Furthermore, it details common experimental protocols where these labeled compounds are pivotal and illustrates key signaling pathways influenced by palmitic acid.
Data Presentation: Certificate of Analysis Summary
The Certificate of Analysis is a crucial document that guarantees the quality and purity of a chemical product. For isotopically labeled palmitic acid, the CoA provides essential data for experimental design and interpretation. The following tables summarize typical quantitative data for different isotopically labeled versions of palmitic acid.
Table 1: Specifications for Uniformly ¹³C-Labeled Palmitic Acid (¹³C₁₆)
| Parameter | Typical Specification | Description |
| Chemical Formula | (¹³C)₁₆H₃₂O₂ | All 16 carbon atoms are the ¹³C isotope. |
| Molecular Weight | ~272.31 g/mol | Increased from the natural abundance molecular weight due to the heavier ¹³C isotopes. |
| Isotopic Purity | ≥98 atom % ¹³C | The percentage of molecules containing the specified isotope at the labeled positions.[1][2][3] |
| Chemical Purity | ≥98% (by GC/HPLC) | The percentage of the material that is the specified chemical compound, regardless of isotopic composition.[1][3][4] |
| Appearance | White solid | Physical state at room temperature. |
| Solubility | Soluble in ethanol, DMSO, DMF | Provides guidance for stock solution preparation.[5] |
Table 2: Specifications for Deuterated Palmitic Acid (d₃₁)
| Parameter | Typical Specification | Description |
| Chemical Formula | C₁₆HD₃₁O₂ | All 31 hydrogen atoms on the acyl chain are deuterium (B1214612). |
| Molecular Weight | ~287.62 g/mol | Significantly increased molecular weight due to the deuterium labeling.[6][7][8] |
| Isotopic Purity | ≥98 atom % D | The percentage of molecules containing deuterium at the specified positions.[7][8] |
| Chemical Purity | ≥98% (by GC) | The purity of the palmitic acid molecule itself.[8] |
| Appearance | White solid | Physical state at room temperature. |
| Solubility | Soluble in ethanol, DMSO, DMF | Common solvents for dissolving fatty acids.[5][9] |
Table 3: Specifications for Position-Specific ¹³C-Labeled Palmitic Acid (e.g., 1-¹³C)
| Parameter | Typical Specification | Description |
| Chemical Formula | ¹³C¹²C₁₅H₃₂O₂ | Only the first carbon (carboxyl carbon) is the ¹³C isotope. |
| Molecular Weight | ~257.4 g/mol | A single mass unit increase from the natural abundance molecular weight.[10] |
| Isotopic Purity | ≥99 atom % ¹³C | High enrichment at the specified carbon position.[10][11] |
| Chemical Purity | ≥99% | High chemical purity is crucial for metabolic tracing.[11] |
| Appearance | White solid | Physical state at room temperature. |
| Solubility | Soluble in ethanol, DMSO, DMF | Standard solvents for fatty acid work.[10] |
Experimental Protocols
Isotopically labeled palmitic acid is a powerful tool for tracing the metabolic fate of fatty acids in various biological systems. Below are detailed methodologies for key experiments.
Stable Isotope Labeling by Fatty Acids in Cell Culture (SILFAC)
This method is used to track the incorporation and metabolism of exogenous fatty acids into cellular lipids.[12]
a. Cell Culture and Labeling:
-
Culture cells to the desired confluency in standard growth medium.
-
Prepare the labeling medium by supplementing the base medium with isotopically labeled palmitic acid (e.g., ¹³C₁₆-palmitic acid) complexed to fatty acid-free bovine serum albumin (BSA). The final concentration of labeled palmitic acid can range from 50 to 200 µM, depending on the cell type and experimental goals.
-
Remove the standard growth medium and wash the cells with phosphate-buffered saline (PBS).
-
Incubate the cells with the labeling medium for a specified period (e.g., 1, 4, 8, 16, or 24 hours) to allow for the uptake and incorporation of the labeled fatty acid.[13]
b. Lipid Extraction:
-
After the labeling period, wash the cells with ice-cold PBS to remove any remaining labeling medium.
-
Scrape the cells in ice-cold methanol (B129727).
-
Perform a Bligh and Dyer or Folch lipid extraction by adding chloroform (B151607) and water (or PBS) to the methanol cell lysate to separate the lipids into the organic phase.[13]
-
Collect the organic phase containing the lipids and dry it under a stream of nitrogen.
c. Sample Preparation for Mass Spectrometry:
-
For analysis of total fatty acid composition, the extracted lipids are subjected to transesterification to convert fatty acids into fatty acid methyl esters (FAMEs) using a reagent like boron trifluoride in methanol.
-
For lipidomics analysis, the dried lipid extract can be reconstituted in an appropriate solvent for direct infusion or liquid chromatography-mass spectrometry (LC-MS) analysis.
d. Mass Spectrometry Analysis:
-
GC-MS for FAMEs: Analyze the FAMEs using gas chromatography-mass spectrometry (GC-MS) to separate and quantify the different fatty acid species. The mass shift due to the isotopic label allows for the determination of the enrichment of the labeled palmitic acid in the total palmitic acid pool and its conversion to other fatty acids.[4][14]
-
LC-MS/MS for Lipidomics: Analyze the reconstituted lipid extract using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the incorporation of the labeled palmitic acid into various lipid classes (e.g., triglycerides, phospholipids, ceramides).[15][16]
Metabolic Flux Analysis using ¹³C-Labeled Palmitic Acid
This technique quantifies the rates of metabolic pathways.[17][18][19]
a. Tracer Experiment:
-
Culture cells under steady-state conditions.
-
Introduce a ¹³C-labeled palmitic acid tracer into the culture medium.
-
Continue the culture to allow the labeled carbon to distribute throughout the metabolic network and reach an isotopic steady state.
-
Harvest cells at various time points.
b. Metabolite Extraction and Analysis:
-
Quench metabolism rapidly, often using cold methanol.
-
Extract intracellular metabolites.
-
Analyze the isotopic labeling patterns of key metabolites (e.g., TCA cycle intermediates, amino acids) using GC-MS or LC-MS/MS.
c. Flux Calculation:
-
Use computational models to fit the measured labeling patterns to a metabolic network model.
-
The fitting process estimates the intracellular metabolic fluxes that best explain the observed isotopic distribution.
Signaling Pathways and Experimental Workflows
Palmitic Acid-Induced TLR4 Signaling Pathway
Palmitic acid can act as a ligand for Toll-like receptor 4 (TLR4), initiating a pro-inflammatory signaling cascade.[5][20] This is a critical pathway in the development of metabolic inflammation.
References
- 1. Palmitic acid-induced lipotoxicity promotes a novel interplay between Akt-mTOR, IRS-1, and FFAR1 signaling in pancreatic β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lipidmaps.org [lipidmaps.org]
- 3. researchgate.net [researchgate.net]
- 4. An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palmitic acid is a toll-like receptor 4 ligand that induces human dendritic cell secretion of IL-1β - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of Stable Isotope Enrichment of Fatty Acids by Gas Chromatography–Isotope Ratio Mass Spectrometry [bio-protocol.org]
- 8. metsol.com [metsol.com]
- 9. Stable isotope labeling by fatty acids in cell culture (SILFAC) coupled with isotope pattern dependent mass spectrometry for global screening of lipid hydroperoxide-mediated protein modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Short Term Palmitate Supply Impairs Intestinal Insulin Signaling via Ceramide Production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. endocrine-abstracts.org [endocrine-abstracts.org]
- 12. researchgate.net [researchgate.net]
- 13. Stable Isotope-Labeled Lipidomics to Unravel the Heterogeneous Development Lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Simple Method for Measuring Carbon-13 Fatty Acid Enrichment in the Major Lipid Classes of Microalgae Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 19. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]
- 20. The effect of palmitic acid on inflammatory response in macrophages: an overview of molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Storage and Stability of Palmitic Acid-13C Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the best practices for the storage, handling, and stability assessment of Palmitic acid-13C sodium salt, a critical tool in metabolic research, drug development, and clinical diagnostics. Adherence to these guidelines will ensure the integrity and reliability of experimental results.
Introduction
This compound salt is a stable isotope-labeled fatty acid commonly used as a tracer in metabolic flux analysis and pharmacokinetic studies. Its accurate use is predicated on its chemical and isotopic purity. This document outlines the recommended storage conditions, stability considerations, and analytical procedures to maintain and verify the quality of this essential research material.
Storage and Handling Guidelines
Proper storage and handling are paramount to prevent degradation and contamination of this compound salt. The following table summarizes the recommended conditions for the compound in both solid and solution forms.
| Form | Storage Temperature | Container | Atmosphere | Special Considerations |
| Solid (Powder) | -20°C to -80°C (Long-term)[1][2] | Glass vial with Teflon-lined cap[1][3] | Inert gas (e.g., Argon, Nitrogen) recommended | Allow the container to warm to room temperature before opening to prevent condensation.[1] |
| 2-8°C (Short-term) | Tightly sealed | Dry | Minimize exposure to moisture. | |
| Solution | -20°C[1][4][5] | Glass vial with Teflon-lined cap[1][3][4][5] | Inert gas (e.g., Argon, Nitrogen)[1][3][5] | Use high-purity, anhydrous organic solvents. Avoid repeated freeze-thaw cycles.[2] |
| -80°C | Sealed glass ampoule for extended storage[4][5] | Inert gas (e.g., Argon, Nitrogen) | Recommended for long-term archival. |
Key Handling Precautions:
-
Avoid Plasticware: Do not use plastic containers or pipette tips for storing or transferring organic solutions of the lipid, as plasticizers can leach into the solution.[1][4][5]
-
Inert Atmosphere: For unsaturated lipids, storage under an inert gas is critical to prevent oxidation.[1][3] While palmitic acid is saturated and less susceptible to oxidation, this practice is still recommended to prevent other forms of degradation.
-
Moisture Prevention: The sodium salt is hygroscopic. Exposure to moisture can lead to hydrolysis.[3] Always handle in a dry environment and ensure containers are tightly sealed.
Chemical Stability
This compound salt is a chemically stable compound under recommended storage conditions. As a saturated fatty acid salt, it is not prone to oxidation. The primary degradation pathways of concern are hydrolysis and contamination.
| Factor | Effect on Stability | Mitigation Strategy |
| Temperature | Elevated temperatures can accelerate degradation. | Store at recommended low temperatures. |
| Moisture | Can lead to hydrolysis of the salt to free palmitic acid. | Store in a dry environment, use anhydrous solvents, and seal containers tightly. |
| Light | Can potentially catalyze degradation over long periods. | Store in amber vials or in the dark. |
| Oxygen | Less of a concern for saturated fatty acids compared to unsaturated ones. | Storing under an inert atmosphere is a best practice. |
Experimental Protocols for Stability and Purity Assessment
Regular assessment of the purity of this compound salt is crucial, especially for long-term studies or when using material that has been stored for an extended period.
Protocol for Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for determining the chemical purity and isotopic enrichment of the labeled palmitic acid.
Objective: To quantify the percentage of Palmitic acid-13C and detect any potential degradation products or impurities.
Materials:
-
This compound salt sample
-
Internal standard (e.g., heptadecanoic acid)
-
Derivatizing agent (e.g., BF3-methanol or trimethylsilyl (B98337) (TMS) derivatizing agent)
-
Anhydrous methanol
-
Hexane (B92381) (GC grade)
-
Sodium sulfate (B86663) (anhydrous)
-
GC-MS system with a suitable capillary column (e.g., polar cyano-bonded column)
Methodology:
-
Sample Preparation:
-
Accurately weigh a small amount (e.g., 1-5 mg) of this compound salt.
-
Add a known amount of the internal standard.
-
Convert the sodium salt to its free acid form by acidification (e.g., with a mild HCl solution) and subsequent extraction with an organic solvent like hexane.
-
-
Derivatization (to form Fatty Acid Methyl Esters - FAMEs):
-
Evaporate the solvent from the extracted free acid under a stream of nitrogen.
-
Add 1-2 mL of BF3-methanol and heat at 60-100°C for 5-10 minutes.
-
After cooling, add hexane and a saturated sodium chloride solution.
-
Vortex and centrifuge. Collect the upper hexane layer containing the FAMEs.
-
Dry the hexane layer over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Inject an aliquot of the hexane solution into the GC-MS.
-
Use a temperature program that effectively separates the FAMEs.
-
Acquire mass spectra in full scan mode to identify all components.
-
Use selected ion monitoring (SIM) to quantify the 13C-labeled palmitate relative to the internal standard.
-
Data Analysis:
-
Calculate the chemical purity by comparing the peak area of the palmitate methyl ester to the total peak area of all identified fatty acid methyl esters.
-
Determine the isotopic enrichment by analyzing the mass spectrum of the palmitate methyl ester peak and calculating the ratio of the M+16 (for fully labeled 13C16) ion to the sum of all isotopic peaks.
Accelerated Stability Study Protocol
This protocol can be used to predict the long-term stability of this compound salt.
Objective: To assess the stability of the compound under stressed conditions to estimate its shelf life.
Methodology:
-
Sample Preparation:
-
Prepare multiple aliquots of the this compound salt in its intended storage container (e.g., glass vials with Teflon-lined caps).
-
-
Storage Conditions:
-
Time Points:
-
Pull samples for analysis at predetermined time points (e.g., 0, 1, 3, and 6 months).
-
-
Analysis:
-
At each time point, analyze the samples for purity and degradation products using the GC-MS protocol described above or a suitable LC-MS method.
-
-
Data Evaluation:
-
Plot the concentration of the this compound salt against time for each storage condition.
-
Identify and quantify any significant degradation products.
-
Use the data to model the degradation kinetics and estimate the shelf life under recommended storage conditions.
-
Visualization of a Relevant Biological Pathway
Palmitic acid is a key player in numerous cellular processes, including energy storage, membrane structure, and cell signaling. The following diagram illustrates a simplified overview of palmitic acid's involvement in metabolic and signaling pathways.
Caption: Metabolic fate of Palmitic Acid-13C within a cell.
Experimental Workflow for Metabolic Tracing
The primary application of this compound salt is in metabolic tracing studies. The following diagram outlines a typical experimental workflow for such a study in cultured cells.
Caption: A typical workflow for a cell-based metabolic tracing experiment.
By following these storage, handling, and analytical guidelines, researchers can ensure the quality and integrity of their this compound salt, leading to more accurate and reproducible experimental outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. avantiresearch.com [avantiresearch.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. Avanti Research™ FAQs [sigmaaldrich.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. www3.paho.org [www3.paho.org]
- 8. japsonline.com [japsonline.com]
A Researcher's Guide to Fatty Acid Turnover and Oxidation: Core Concepts and Experimental Approaches
Authored for Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the fundamental concepts and experimental methodologies central to the study of fatty acid turnover and oxidation. Fatty acids play a pivotal role in cellular energy homeostasis, and their dysregulation is implicated in a multitude of metabolic diseases, including obesity, type 2 diabetes, and nonalcoholic fatty liver disease (NAFLD). A thorough understanding of the dynamics of fatty acid metabolism is therefore crucial for the development of effective therapeutic interventions.
This guide details the key regulatory pathways governing fatty acid metabolism, presents established experimental protocols for their quantitative assessment, and summarizes key data in a structured format to facilitate comparison and interpretation.
Core Concepts in Fatty Acid Turnover and Oxidation
Fatty acid metabolism encompasses a series of intricate processes that can be broadly categorized into anabolic (synthesis and storage) and catabolic (breakdown for energy) pathways.
-
Fatty Acid Turnover: This refers to the dynamic balance between the release of fatty acids into the circulation from adipose tissue lipolysis and their uptake and utilization by various tissues. The rate of appearance (Ra) of fatty acids in the plasma is a key measure of turnover and reflects the overall rate of lipolysis.[1][2] A significant portion of fatty acids released during lipolysis can be re-esterified back into triglycerides within the adipocyte, a process that allows for rapid adjustments in fatty acid availability to meet energy demands.[1]
-
Fatty Acid Oxidation (FAO): Also known as β-oxidation, this is the mitochondrial process by which fatty acids are broken down to produce acetyl-CoA.[3] This acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle to generate ATP, the primary energy currency of the cell.[4] The regulation of FAO is critical for maintaining energy balance and is tightly controlled by the cell's energy status.[4]
Key Regulatory Signaling Pathways
The intricate dance of fatty acid synthesis, storage, and oxidation is orchestrated by a network of signaling pathways that respond to hormonal and metabolic cues.
AMPK Signaling Pathway
The AMP-activated protein kinase (AMPK) acts as a cellular energy sensor.[5] When cellular ATP levels are low (high AMP/ATP ratio), AMPK is activated, which in turn initiates a cascade of events to restore energy homeostasis.[5][6] Activated AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the enzyme responsible for producing malonyl-CoA.[5][6][7] Malonyl-CoA is a potent inhibitor of carnitine palmitoyltransferase I (CPT1), the enzyme that facilitates the entry of long-chain fatty acids into the mitochondria for oxidation.[4][8] By inhibiting ACC, AMPK reduces malonyl-CoA levels, thereby relieving the inhibition on CPT1 and promoting fatty acid oxidation.[6][7][9]
AMPK signaling pathway in the regulation of fatty acid oxidation.
PPAR Signaling Pathway
Peroxisome proliferator-activated receptors (PPARs) are a family of nuclear receptors that function as ligand-activated transcription factors.[4][10] They play a crucial role in regulating the expression of genes involved in lipid and glucose metabolism.[10][11] There are three main isoforms: PPARα, PPARγ, and PPARδ/β.
-
PPARα is highly expressed in tissues with high rates of fatty acid oxidation, such as the liver, heart, and skeletal muscle.[12][13] Its activation by fatty acids or fibrate drugs leads to the upregulation of genes involved in fatty acid uptake, binding, and oxidation.[12][14]
-
PPARγ is a master regulator of adipogenesis and is highly expressed in adipose tissue.[10][11] It promotes the storage of fatty acids in adipocytes and is the target of the thiazolidinedione (TZD) class of anti-diabetic drugs.[10]
PPARα signaling pathway in the transcriptional control of FAO.
mTOR Signaling Pathway
The mechanistic target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that exists in two distinct complexes, mTORC1 and mTORC2.[15] mTOR signaling is a central regulator of cell growth, proliferation, and metabolism, including lipid metabolism.[15][16][17]
-
mTORC1 activation, typically in response to growth factors and nutrients, promotes lipogenesis (fatty acid synthesis) and inhibits lipolysis.[15][16] It stimulates the activity of sterol regulatory element-binding protein 1c (SREBP-1c), a key transcription factor for lipogenic genes.[18]
-
mTORC2 has also emerged as a key regulator of lipid homeostasis, influencing lipogenesis in the liver and lipolysis in white adipose tissue.[16]
mTORC1 signaling in the regulation of lipid metabolism.
Experimental Protocols for Studying Fatty Acid Turnover and Oxidation
A variety of robust methods are available to quantify different aspects of fatty acid metabolism, both in vivo and in vitro.
In Vivo Fatty Acid Turnover using Stable Isotope Tracers
This gold-standard method allows for the quantitative assessment of whole-body and tissue-specific fatty acid turnover in living organisms.[2][19]
Principle: A stable isotope-labeled fatty acid (e.g., [¹³C]palmitate) is infused intravenously at a constant rate.[1][20] By measuring the dilution of the tracer in the plasma, the rate of appearance (Ra) of the endogenous unlabeled fatty acid can be calculated.[1] At steady state, the Ra equals the rate of disappearance (uptake by tissues).[1]
Experimental Workflow:
Workflow for in vivo fatty acid turnover studies.
Detailed Methodology:
-
Tracer Preparation: A sterile solution of stable isotope-labeled fatty acid (e.g., [U-¹³C]palmitate) complexed with human albumin is prepared.[19]
-
Subject Preparation: Subjects are typically studied after an overnight fast to achieve a metabolic steady state.[1]
-
Tracer Infusion: The tracer is infused intravenously at a constant rate using a calibrated infusion pump.[1]
-
Blood Sampling: Blood samples are collected at baseline (before infusion) and at regular intervals during the infusion to ensure a steady state of tracer enrichment is achieved.[1]
-
Sample Analysis: Plasma is separated, and fatty acids are extracted and derivatized for analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to determine the isotopic enrichment of the fatty acid.[1][21]
-
Breath Sample Collection (for oxidation): To measure fatty acid oxidation, expired air is collected to measure the enrichment of ¹³CO₂.[1]
-
Calculations:
-
Rate of Appearance (Ra) of FFA (in µmol/kg/min): Ra = Infusion Rate * [(Ei / Ep) - 1] where Ei is the enrichment of the infusate and Ep is the enrichment of the plasma fatty acid at steady state.[1]
-
FFA Oxidation Rate (in µmol/kg/min): This is calculated based on the appearance of the isotope label in expired CO₂.[1]
-
Quantitative Data Summary:
| Parameter | Condition | Typical Value (Human) | Reference |
| Palmitate Ra | Fasting | 1 - 3 µmol/kg/min | [20] |
| Palmitate Ra | Post-exercise | ~ 2 µmol/kg/min | [22] |
| Glycerol (B35011) Ra (baboon) | Fasting | 26.9 ± 7.3 µmol/kg/min | [23] |
| FFA Ra (baboon) | Fasting | 39.4 ± 29.8 µmol/kg fat mass/min | [23] |
In Vitro Fatty Acid Oxidation using Seahorse XF Analyzer
The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time, providing insights into mitochondrial respiration and glycolysis.[24]
Principle: By providing long-chain fatty acids as a substrate and measuring the subsequent changes in OCR, the rate of fatty acid oxidation can be determined.[24][25]
Experimental Workflow:
Workflow for Seahorse XF fatty acid oxidation assay.
Detailed Methodology:
-
Cell Seeding: Cells are seeded in a Seahorse XF cell culture microplate and allowed to adhere overnight.[24]
-
Assay Medium Preparation: A specialized assay medium, typically Krebs-Henseleit Buffer (KHB) supplemented with glucose, L-carnitine, and HEPES, is prepared.[26]
-
Substrate Preparation: Palmitate is conjugated to bovine serum albumin (BSA) to make it bioavailable.[25][26]
-
Assay Execution:
-
The growth medium is replaced with the FAO assay medium, and the cells are incubated in a non-CO₂ incubator at 37°C for approximately one hour.[27]
-
The cell plate is placed in the Seahorse XF Analyzer, and basal OCR is measured.
-
Palmitate-BSA is injected to initiate fatty acid oxidation, and the change in OCR is monitored.[24]
-
Etomoxir, a CPT1 inhibitor, can be injected to confirm that the observed OCR increase is due to long-chain fatty acid oxidation.[24]
-
Quantitative Data Summary:
| Cell Type | Parameter Measured | Observation | Reference |
| Various Cell Lines | OCR | Decrease upon Avocadyne (FAO inhibitor) injection indicates inhibition of FAO. | [24] |
| Neonatal Mouse Cardiomyocytes | OCR | Enables metabolic measurements in cells from transgenic models. | [25] |
Radiometric Measurement of Fatty Acid Oxidation
This classic method provides a direct measure of the conversion of a radiolabeled fatty acid to its metabolic products.[28]
Principle: Cells or tissues are incubated with a radiolabeled fatty acid, such as [¹⁴C]palmitate. The rate of fatty acid oxidation is determined by measuring the amount of radioactivity incorporated into acid-soluble metabolites (ASMs) or released as ¹⁴CO₂.[28][29]
Detailed Methodology:
-
Reaction Mixture Preparation: A reaction buffer containing [¹⁴C]palmitate complexed with BSA is prepared.[30]
-
Incubation: Cells or tissue homogenates are incubated with the radiolabeled substrate at 37°C.[28][30]
-
Reaction Termination: The reaction is stopped by the addition of a strong acid, such as perchloric acid, which precipitates macromolecules.[24]
-
Separation of Products: The mixture is centrifuged to separate the acid-soluble metabolites (in the supernatant) from the precipitated macromolecules.[24]
-
Quantification: The radioactivity in the supernatant (ASMs) or trapped ¹⁴CO₂ is measured using a scintillation counter.[24][28]
-
Calculation: The rate of fatty acid oxidation is calculated based on the specific activity of the radiolabeled palmitate and normalized to protein content or tissue weight.[28]
Quantitative Data Summary:
| Sample Type | Parameter Measured | Calculation | Reference |
| Cultured Cells / Animal Tissues | Rate of ¹⁴C-palmitate conversion to ¹⁴CO₂ or ASMs | nmol of substrate converted / time / mg protein | [28] |
| Freshly Isolated Mouse Hepatocytes | Rate of ¹⁴C-palmitate conversion to ASMs | Calculated from radioactivity in acid-soluble fraction | [29] |
Conclusion
The study of fatty acid turnover and oxidation is a dynamic and essential field of metabolic research. The experimental approaches outlined in this guide, from in vivo stable isotope tracer studies to in vitro respirometry and radiometric assays, provide a powerful toolkit for researchers to dissect the complex regulation of fatty acid metabolism. A comprehensive understanding of these core concepts and methodologies is paramount for the development of novel therapeutic strategies targeting metabolic diseases. The careful selection and application of these techniques will continue to drive advancements in our understanding of metabolic health and disease.
References
- 1. metsol.com [metsol.com]
- 2. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. What is Fatty Acid Metabolism? - Creative Proteomics [creative-proteomics.com]
- 5. portlandpress.com [portlandpress.com]
- 6. Frontiers | The AMPK pathway in fatty liver disease [frontiersin.org]
- 7. AMPK Activation Reduces Hepatic Lipid Content by Increasing Fat Oxidation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. PPARs are a unique set of fatty acid regulated transcription factors controlling both lipid metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 12. commerce.bio-rad.com [commerce.bio-rad.com]
- 13. academic.oup.com [academic.oup.com]
- 14. mdpi.com [mdpi.com]
- 15. The multifaceted role of mTORC1 in the control of lipid metabolism | EMBO Reports [link.springer.com]
- 16. A central role for mTOR in lipid homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mTORC1 signaling in hepatic lipid metabolism [journal.hep.com.cn]
- 18. mdpi.com [mdpi.com]
- 19. joe.bioscientifica.com [joe.bioscientifica.com]
- 20. Quantifications of Lipid Kinetics In Vivo Using Stable Isotope Tracer Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Protocol for the measurement of fatty acid and glycerol turnover in vivo in baboons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. agilent.com [agilent.com]
- 27. 2.5. Agilent extracellular seahorse analysis of glycolysis, glucose oxidation and fatty acid oxidation [bio-protocol.org]
- 28. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
Methodological & Application
Protocol for In Vivo Infusion of [1-13C]Palmitate for Determination of Free Fatty Acid Turnover
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The measurement of free fatty acid (FFA) turnover is crucial for understanding lipid metabolism in various physiological and pathological states, including obesity, type 2 diabetes, and cardiovascular disease. The stable isotope tracer dilution technique, utilizing compounds such as [1-13C]palmitate, offers a safe and reliable method for quantifying the rate of appearance (Ra) of FFAs in vivo.[1][2] This protocol details the continuous intravenous infusion of [1-13C]palmitate to determine FFA turnover, providing a robust methodology for preclinical and clinical research.
The principle of this method relies on infusing a known amount of a labeled FFA tracer (e.g., [1-13C]palmitate) into the circulation at a constant rate.[3][4] As the tracer is infused, it dilutes in the endogenous pool of unlabeled FFAs. By measuring the isotopic enrichment of plasma palmitate once a steady state is achieved, the rate of appearance of endogenous palmitate can be calculated. This rate of appearance is equivalent to the FFA turnover rate under steady-state conditions.[5][6]
Materials
-
[1-13C]Palmitic acid
-
Human serum albumin (fatty acid-free)
-
Sterile 0.9% saline
-
Syringe pumps
-
Infusion lines and catheters
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Gas chromatograph-mass spectrometer (GC-MS) or gas chromatography/combustion/isotope ratio mass spectrometry (GC/C/IRMS) for sample analysis.[7][8][9]
Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific experimental model (e.g., human, rodent) and objectives.
Preparation of the [1-13C]Palmitate Infusate
Since long-chain fatty acids like palmitate are insoluble in aqueous solutions, the [1-13C]palmitate tracer must be complexed with albumin for intravenous infusion.[6]
-
Dissolve [1-13C]Palmitic Acid: Dissolve the desired amount of [1-13C]palmitic acid in a small volume of ethanol.
-
Prepare Albumin Solution: Prepare a sterile solution of human serum albumin in 0.9% saline (e.g., 5% w/v).
-
Complexation: Slowly add the dissolved [1-13C]palmitate to the albumin solution while gently stirring. The final concentration of the tracer in the infusate will depend on the desired infusion rate and the subject's body weight.
-
Sterilization: Sterilize the final infusate by passing it through a 0.22 µm filter.
Subject Preparation
-
Fasting: Subjects should be fasted overnight (typically 10-12 hours) to ensure a metabolic steady state.[5]
-
Catheterization: On the day of the study, insert two intravenous catheters: one for the infusion of the tracer and the other in the contralateral arm for blood sampling.[10] For arterialized venous blood, the sampling hand can be heated.[10]
Tracer Infusion and Blood Sampling
-
Background Sample: Before starting the infusion, collect a baseline blood sample to determine the natural isotopic enrichment of plasma palmitate.[3]
-
Constant Infusion: Begin a continuous intravenous infusion of the [1-13C]palmitate-albumin complex using a calibrated syringe pump. The infusion rate is typically in the range of 0.03-0.07 µmol/kg/min.[3][11]
-
Steady State: A primed-continuous infusion is often not necessary for palmitate due to its rapid turnover.[3] Isotopic steady state in plasma is typically achieved within 30-90 minutes of continuous infusion.[5][11]
-
Blood Sampling: Collect blood samples at regular intervals (e.g., at 0, 60, 70, 80, and 90 minutes) to confirm that a steady state of isotopic enrichment has been reached.[5]
-
Sample Processing: Immediately place blood samples on ice, and then centrifuge to separate the plasma. Store plasma samples at -80°C until analysis.
Sample Analysis
-
Lipid Extraction: Extract total lipids from the plasma samples.
-
Derivatization: Convert the fatty acids to their methyl esters (FAMEs) for analysis by GC-MS.
-
Isotopic Enrichment Measurement: Determine the isotopic enrichment of palmitate using GC-MS by monitoring the appropriate mass-to-charge ratios (m/z) for the labeled and unlabeled palmitate derivatives.
Data Presentation and Calculations
The rate of appearance (Ra) of palmitate is calculated using the steady-state isotope dilution equation:
Ra (µmol/kg/min) = F / (Ep - Eb)
Where:
-
F is the infusion rate of the tracer (µmol/kg/min).
-
Ep is the isotopic enrichment of plasma palmitate at steady state (mole percent excess, MPE).
-
Eb is the background isotopic enrichment of plasma palmitate from the pre-infusion sample (MPE).
The total FFA turnover can be estimated by dividing the palmitate Ra by the fractional contribution of palmitate to the total FFA pool.
Table 1: Example Infusion Parameters for [1-13C]Palmitate Studies
| Parameter | Human (Rest) | Human (Exercise) | Rodent |
| Tracer | [1-13C]Palmitate or [U-13C]Palmitate | [U-13C]Palmitate | [U-13C]Palmitate |
| Infusion Rate (nmol/kg/min) | 0.5 - 40 | 2 | 50 (3 µmol/kg/h) |
| Duration of Infusion (min) | 90 - 120 | 90 - 120 | 120 |
| Blood Sampling Time Points (min) | 0, 60, 70, 80, 90 | Baseline, and during exercise | 0, 15, 30, 45, 60, 75, 90, 105, 120 |
| Reference | [3][7] | [7] | [12] |
Visualizations
Caption: Experimental workflow for FFA turnover measurement.
Caption: Principle of stable isotope tracer dilution.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Measurement of plasma free fatty acid turnover and oxidation using [1-13C]palmitic acid [pubmed.ncbi.nlm.nih.gov]
- 3. Quantifications of Lipid Kinetics In Vivo Using Stable Isotope Tracer Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. metsol.com [metsol.com]
- 6. joe.bioscientifica.com [joe.bioscientifica.com]
- 7. Free fatty acid turnover measured using ultralow doses of [U-13C]palmitate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. Stable isotope dilution method for measurement of palmitate content and labeled palmitate tracer enrichment in microliter plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Free fatty acid flux measured using [1-11C]palmitate positron emission tomography and [U-13C]palmitate in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. joe.bioscientifica.com [joe.bioscientifica.com]
Application Notes and Protocols for Measuring Fatty-Acid Oxidation Using ¹³C-Palmitate and Breath Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The measurement of fatty acid oxidation (FAO) is crucial for understanding metabolic health and disease. Dysregulation of FAO is implicated in a variety of conditions, including obesity, type 2 diabetes, and cardiovascular disease. The use of stable isotope tracers, such as ¹³C-palmitate, coupled with breath analysis, offers a safe, non-invasive, and dynamic method to assess in vivo fatty acid metabolism.[1][2][3] This technique relies on the administration of palmitate labeled with the non-radioactive isotope carbon-13. As the labeled palmitate is oxidized by the body, ¹³CO₂ is produced, exhaled in the breath, and can be quantified to determine the rate of fatty acid oxidation.[3] This application note provides detailed protocols for conducting FAO studies using ¹³C-palmitate and breath analysis, aimed at researchers in academia and the pharmaceutical industry.
Principle of the Method
The core principle of this method involves tracing the metabolic fate of an exogenously administered, stable isotope-labeled fatty acid. [1-³C]palmitate is introduced into the bloodstream, typically via intravenous infusion, where it mixes with the endogenous pool of free fatty acids.[1][2] As tissues take up and metabolize the palmitate through beta-oxidation and the tricarboxylic acid (TCA) cycle, the ¹³C label is released in the form of ¹³CO₂. This labeled carbon dioxide enters the bicarbonate pool in the blood and is subsequently exhaled.[4] By measuring the enrichment of ¹³CO₂ in expired breath over time, in conjunction with total CO₂ production, the rate of palmitate oxidation can be calculated.[4]
Key Advantages of the ¹³C-Palmitate Breath Test:
-
Non-invasive: Breath sample collection is simple and does not require invasive procedures.[3]
-
Safe: The use of stable, non-radioactive isotopes makes it suitable for studies in a wide range of subjects, including children.[1][2]
-
Dynamic Measurement: Allows for the continuous monitoring of fatty acid oxidation over time, providing insights into metabolic responses to various stimuli or interventions.
-
Whole-Body Assessment: Provides a measure of whole-body fatty acid oxidation.
Experimental Workflow Overview
Caption: Experimental workflow for measuring fatty acid oxidation.
Detailed Experimental Protocols
Protocol 1: Subject Preparation
-
Fasting: Subjects should undergo an overnight fast (at least 12 hours) to ensure a stable metabolic baseline.[5] Water can be consumed ad libitum.
-
Catheterization: For intravenous infusion studies, insert catheters into a forearm vein for tracer infusion and into a contralateral hand or wrist vein, which is heated to "arterialize" the venous blood, for blood sampling.[1]
-
Resting Period: Allow the subject to rest in a supine position for at least 30 minutes before the start of the experiment to achieve a steady state.
Protocol 2: Tracer Preparation and Administration
-
Tracer Preparation: [1-¹³C]palmitate is typically bound to human albumin for infusion. The purity of the labeled palmitic acid should be verified (e.g., >99%).[1]
-
Priming Dose: To achieve isotopic equilibrium in the bicarbonate pool more rapidly, a priming dose of Sodium Bicarbonate (NaH¹³CO₃) can be administered at the start of the infusion.[4]
-
Continuous Infusion: A continuous intravenous infusion of [1-¹³C]palmitate is administered using a calibrated infusion pump.[4] The infusion rate should be sufficient to achieve a detectable enrichment in breath ¹³CO₂ and plasma palmitate.
| Parameter | Typical Value | Reference |
| [1-¹³C]Palmitate Infusion Rate | 0.04 µmol/kg/min | [4] |
| NaH¹³CO₃ Priming Dose | 0.07 mg/kg | [4] |
Protocol 3: Sample Collection
-
Baseline Samples: Collect baseline breath and blood samples before starting the tracer infusion to determine the natural background ¹³C abundance.
-
Breath Sample Collection: Collect breath samples at regular intervals (e.g., every 15-30 minutes) throughout the infusion period. Samples can be collected in specialized collection bags or tubes.
-
Blood Sample Collection: Collect blood samples at corresponding time points to measure plasma palmitate enrichment and concentration. Samples should be collected in tubes containing an anticoagulant (e.g., EDTA) and immediately placed on ice.
-
Indirect Calorimetry: Simultaneously measure oxygen consumption (VO₂) and carbon dioxide production (VCO₂) using an indirect calorimeter. This is essential for calculating the total rate of CO₂ production.[6][7][8]
| Sample | Collection Frequency | Purpose |
| Breath | Every 15-30 minutes | Measurement of ¹³CO₂/¹²CO₂ ratio |
| Blood (Plasma) | Every 15-30 minutes | Measurement of ¹³C-palmitate enrichment |
| Indirect Calorimetry | Continuous or at intervals | Measurement of total VCO₂ |
Protocol 4: Sample Analysis
-
Breath Analysis: The isotopic enrichment of ¹³CO₂ in breath samples is determined using Isotope Ratio Mass Spectrometry (IRMS).[2][5]
-
Plasma Analysis:
Data Presentation and Calculations
The primary outcome of the experiment is the rate of fatty acid oxidation. This is calculated using the following formula:
FAO (µmol/kg/min) = (E_b * VCO₂ * 16) / (E_p * k * %palmitate) [4]
Where:
-
E_b = Enrichment of breath CO₂ (Atom Percent Excess, APE)
-
VCO₂ = Rate of carbon dioxide production (µmol/kg/min) from indirect calorimetry
-
16 = Number of carbon atoms in palmitate
-
E_p = Enrichment of plasma palmitate (APE)
-
k = Correction factor for the retention of bicarbonate in the blood (typically ~0.81)[4]
-
%palmitate = The percentage of palmitate in the total free fatty acid pool
| Parameter | Description | Unit |
| E_b | Isotopic enrichment of ¹³CO₂ in breath | Atom Percent Excess (APE) |
| VCO₂ | Volume of CO₂ produced | µmol/kg/min |
| E_p | Isotopic enrichment of ¹³C-palmitate in plasma | Atom Percent Excess (APE) |
| FAO | Rate of Fatty Acid Oxidation | µmol/kg/min |
Signaling Pathway Context
The oxidation of palmitate is a multi-step process that primarily occurs within the mitochondria. The pathway involves the transport of fatty acids into the mitochondrial matrix, followed by beta-oxidation and the TCA cycle.
Caption: Simplified pathway of ¹³C-palmitate oxidation.
Applications in Research and Drug Development
-
Metabolic Phenotyping: Characterize baseline fatty acid metabolism in different populations (e.g., lean vs. obese, healthy vs. diabetic).
-
Pharmacodynamic Assessments: Evaluate the effect of novel therapeutic agents on fatty acid oxidation. For instance, a drug designed to enhance mitochondrial function could be tested for its ability to increase the rate of ¹³C-palmitate oxidation.
-
Nutritional Studies: Investigate the impact of different dietary compositions on substrate utilization.
-
Disease Pathophysiology: Elucidate the role of impaired fatty acid oxidation in the development and progression of metabolic diseases.
Conclusion
The ¹³C-palmitate breath test is a powerful and versatile tool for the in vivo assessment of fatty acid oxidation. Its non-invasive nature and the use of stable isotopes make it a highly valuable technique in both clinical research and pharmaceutical development. By following standardized protocols for subject preparation, tracer administration, and sample analysis, researchers can obtain reliable and reproducible data on fatty acid metabolism, thereby advancing our understanding of metabolic health and disease.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Measurement of plasma free fatty acid turnover and oxidation using [1-13C]palmitic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stable isotope breath tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. metsol.com [metsol.com]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Extended indirect calorimetry with isotopic CO2 sensors for prolonged and continuous quantification of exogenous vs. total substrate oxidation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nationaljewish.org [nationaljewish.org]
- 8. Comparison of indirect calorimetry and a new breath 13C/12C ratio method during strenuous exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of ¹³C-Palmitate Enrichment in Plasma using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracers, such as ¹³C-palmitate, are powerful tools for investigating fatty acid metabolism in vivo. By tracking the incorporation of the labeled isotope into various lipid pools, researchers can gain quantitative insights into fatty acid turnover, oxidation, and incorporation into complex lipids. This application note provides a detailed protocol for the quantification of ¹³C-palmitate enrichment in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method described is sensitive, specific, and suitable for high-throughput analysis in clinical and preclinical research settings.
The use of stable isotopes like ¹³C-palmitate allows for the determination of the rate of appearance (Ra) of endogenous unlabeled fatty acids into the bloodstream by calculating the dilution of the infused isotope.[1] This kinetic information is crucial for understanding the pathophysiology of metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease. LC-MS/MS is the preferred analytical technique for these studies due to its high sensitivity and specificity in distinguishing between the labeled tracer and the endogenous unlabeled analyte.[2][3]
Experimental Protocols
Materials and Reagents
-
¹³C-labeled palmitic acid (e.g., [U-¹³C₁₆]palmitate, 98%) - Cambridge Isotope Laboratories
-
Heptadecanoic acid (C17:0) or other suitable internal standard - Sigma-Aldrich
-
Fatty-acid-depleted Bovine Serum Albumin (BSA) - Calbiochem
-
Dole's extraction reagent (Isopropanol:Heptane (B126788):1M H₂SO₄, 40:10:1 v/v/v)
-
LC-MS grade methanol, isopropanol, acetonitrile, and water - Fisher Scientific
-
LC-MS grade chloroform (B151607) and toluene (B28343) - Sigma-Aldrich
-
Formic acid - Sigma-Aldrich
Sample Preparation: Plasma Lipid Extraction
A modified Dole extraction procedure is a rapid and effective method for extracting free fatty acids from plasma.[2]
-
Thaw Plasma: Thaw frozen plasma samples on ice.
-
Aliquoting: In a glass tube, add 50 µL of plasma.
-
Internal Standard: Add 10 µL of internal standard solution (e.g., 100 µM heptadecanoic acid in methanol).
-
Extraction Solvent: Add 1 mL of Dole's extraction reagent.
-
Vortex: Vortex the mixture vigorously for 30 seconds.
-
Phase Separation: Add 0.5 mL of heptane and 0.5 mL of deionized water.
-
Vortex: Vortex again for 30 seconds.
-
Centrifugation: Centrifuge at 2000 x g for 5 minutes to separate the phases.
-
Transfer Supernatant: Carefully transfer the upper organic layer (heptane) to a new glass tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 Methanol:Water with 0.1% formic acid).
Liquid Chromatography (LC) Conditions
Separation of palmitate from other fatty acids is typically achieved using a reversed-phase C18 column.
| Parameter | Value |
| LC System | Agilent 1290 Infinity LC or equivalent |
| Column | Agilent ZORBAX EclipsePlus C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile:Isopropanol (1:1, v/v) |
| Gradient | 0-1 min: 70% B, 1-8 min: 70-100% B, 8-10 min: 100% B, 10.1-12 min: 70% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions
Electrospray ionization in negative mode is highly effective for the analysis of free fatty acids.
| Parameter | Value |
| MS System | Agilent 6550 iFunnel Q-TOF or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Gas Temperature | 250 °C |
| Gas Flow | 12 L/min |
| Nebulizer | 35 psi |
| Sheath Gas Temp | 350 °C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
| Fragmentor | 175 V |
| Monitoring Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
| Monitored Ions | Palmitate (m/z 255.2), ¹³C-Palmitate (m/z 271.2), Heptadecanoate (m/z 269.2) |
Data Presentation and Analysis
The primary outcome of this analysis is the determination of the isotopic enrichment of palmitate in plasma. This is typically expressed as a Tracer/Tracee ratio.
Table 1: Representative Quantitative Data
| Sample ID | Palmitate Peak Area (Tracee) | ¹³C-Palmitate Peak Area (Tracer) | Internal Standard Peak Area | Tracer/Tracee Ratio |
| Blank | 10,500 | 500 | 1,500,000 | 0.048 |
| T0 | 2,500,000 | 1,200 | 1,450,000 | 0.0005 |
| T30 | 2,450,000 | 125,000 | 1,520,000 | 0.051 |
| T60 | 2,600,000 | 250,000 | 1,480,000 | 0.096 |
| T90 | 2,550,000 | 260,000 | 1,510,000 | 0.102 |
| T120 | 2,580,000 | 255,000 | 1,490,000 | 0.099 |
Calculations:
The rate of appearance (Ra) of palmitate can be calculated using the steady-state equation:
Ra (µmol/kg/min) = (Ei / Ep - 1) x I[1]
Where:
-
Ei is the enrichment of the infusate (atom percent excess, APE).
-
Ep is the enrichment of the substrate in plasma at steady state (APE).
-
I is the infusion rate of the tracer (µmol/kg/min).
Visualizations
Experimental Workflow
Caption: Experimental workflow for ¹³C-palmitate analysis.
Metabolic Fate of Palmitate
Caption: Simplified metabolic pathway of ¹³C-palmitate.
References
Application Notes and Protocols for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 13C-Labeled Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling with carbon-13 (13C) is a powerful technique for tracing the metabolic fate of fatty acids in biological systems. By introducing 13C-labeled fatty acids, researchers can track their absorption, transport, and incorporation into complex lipids, as well as their catabolism through pathways like β-oxidation and the tricarboxylic acid (TCA) cycle.[1][2][3] Gas chromatography-mass spectrometry (GC-MS) is a cornerstone analytical method for these studies, offering high sensitivity and the ability to separate and quantify complex mixtures of fatty acid isomers.[4][5]
This document provides detailed protocols for the analysis of 13C-labeled fatty acids using GC-MS, covering sample preparation, derivatization, instrument parameters, and data analysis. The choice of derivatization and ionization technique is critical for accurately determining 13C incorporation. While electron ionization (EI) of fatty acid methyl esters (FAMEs) can lead to fragmentation, negative chemical ionization (NCI) of pentafluorobenzyl (PFB) esters yields unfragmented molecular ions, which is highly advantageous for isotope enrichment studies.[6][7]
Experimental Protocols
I. Sample Preparation: Lipid Extraction
This protocol is suitable for extracting total lipids from biological samples such as cells, tissues, or microalgae.
Materials:
-
Chloroform
-
0.9% NaCl solution
-
Glass centrifuge tubes with PTFE-lined caps
-
Centrifuge
-
Nitrogen gas evaporator or vacuum concentrator
Procedure:
-
Homogenize the biological sample (e.g., cell pellet, tissue sample) in a glass centrifuge tube.
-
Add a 2:1 (v/v) mixture of chloroform:methanol to the homogenized sample. For every 1 mL of sample, use 3 mL of the chloroform:methanol mixture.
-
Vortex the mixture vigorously for 15 minutes at room temperature.
-
Add 0.25 volumes of 0.9% NaCl solution to the mixture to induce phase separation.
-
Vortex briefly and then centrifuge at 2,000 x g for 10 minutes to separate the layers.
-
Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen gas or using a vacuum concentrator.
-
Store the dried lipid extract at -80°C until derivatization.
II. Derivatization
Two primary methods for derivatization are presented below. Method A (FAMEs) is a classic approach, while Method B (PFB esters) is recommended for sensitive isotope enrichment analysis due to the formation of a stable molecular ion.[1][6]
Method A: Acid-Catalyzed Esterification to Fatty Acid Methyl Esters (FAMEs) [4][8]
Materials:
-
Boron trifluoride (BF3) in methanol (14%)
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
Heating block or water bath
-
GC vials with inserts
Procedure:
-
Resuspend the dried lipid extract in 1 mL of 14% BF3 in methanol.
-
Tightly cap the tube and heat at 60°C for 30 minutes in a heating block or water bath.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 0.5 mL of saturated NaCl solution.
-
Vortex thoroughly and centrifuge at 1,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean tube.
-
Dry the hexane extract over a small amount of anhydrous sodium sulfate.
-
Transfer the final FAMEs solution to a GC vial for analysis.
Method B: Derivatization to Pentafluorobenzyl (PFB) Esters [6][9]
Materials:
-
Pentafluorobenzyl bromide (PFBBr) solution (1% in acetonitrile)
-
N,N-Diisopropylethylamine (DIPEA) solution (1% in acetonitrile)
-
Iso-octane
-
Vortex mixer
-
Vacuum concentrator
-
GC vials with inserts
Procedure:
-
To the dried lipid extract, add 25 µL of 1% PFBBr in acetonitrile (B52724) and 25 µL of 1% DIPEA in acetonitrile.[9]
-
Vortex the mixture and let it react at room temperature for 20 minutes.[9]
-
Dry the sample under vacuum using a speedvac.[9]
-
Re-dissolve the derivatized fatty acids in 50 µL of iso-octane.[9]
-
Transfer the final PFB ester solution to a GC vial for analysis.[9]
III. GC-MS Instrumentation and Parameters
The following are typical instrument parameters. These may need to be optimized for your specific instrument and application.
Table 1: GC-MS Parameters for FAME Analysis (EI Mode)
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-23, 60 m x 0.25 mm ID, 0.15 µm film thickness (or similar polar column) |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Split Ratio | 10:1 to 50:1 |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temp 50°C, hold for 1 min; ramp at 25°C/min to 175°C; ramp at 4°C/min to 230°C, hold for 5 min. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230°C |
| Electron Energy | 70 eV |
| Mass Range | m/z 50-550 |
| Scan Mode | Full Scan or Selected Ion Monitoring (SIM) |
Table 2: GC-MS Parameters for PFB Ester Analysis (NCI Mode) [6]
| Parameter | Setting |
| Gas Chromatograph | |
| Column | TR-FAME, 100 m x 0.25 mm ID, 0.2 µm film thickness (or similar high-resolution column) |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Split Ratio | 30:1 |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temp 160°C, hold for 5 min; ramp at 3°C/min to 240°C, hold for 35 min. |
| Mass Spectrometer | |
| Ionization Mode | Negative Chemical Ionization (NCI) |
| Reagent Gas | Methane at 1.5 mL/min |
| Ion Source Temp. | 150°C |
| Mass Range | m/z 100-400 |
| Scan Mode | Full Scan or Selected Ion Monitoring (SIM) |
Data Presentation and Analysis
Quantitative analysis of 13C enrichment requires careful data processing to correct for the natural abundance of 13C and to calculate the mole percent excess (MPE).
Table 3: Example of Quantitative Data for 13C-Palmitate Incorporation into Cellular Lipids
| Fatty Acid | Unlabeled (M+0) Abundance (%) | Labeled (M+16) Abundance (%) | Mole Percent Excess (MPE) |
| Palmitate (16:0) | 65.3 | 34.7 | 34.7% |
| Stearate (18:0) | 92.1 | 7.9 | 7.9% |
| Oleate (18:1) | 95.8 | 4.2 | 4.2% |
MPE is calculated as: (Abundance of Labeled FA) / (Abundance of Labeled FA + Abundance of Unlabeled FA) * 100
Table 4: Comparison of Derivatization Methods for 13C-Fatty Acid Analysis
| Feature | FAMEs (EI-GC-MS) | PFB Esters (NCI-GC-MS) |
| Molecular Ion | Often weak or absent due to fragmentation.[6] | Strong, unfragmented molecular ion.[1][6] |
| Sensitivity | Good | Excellent, often higher than EI.[6] |
| Isotope Analysis | Can be complex due to overlapping fragment ions.[6] | Straightforward due to clear molecular ion cluster.[6] |
| Derivatization | Well-established, robust methods.[4][8] | Simple, room temperature reaction.[6][9] |
| Application | General fatty acid profiling. | Isotope tracer studies requiring high precision.[6] |
Visualization of Experimental Workflow and Metabolic Pathway
Caption: General workflow for the analysis of 13C-labeled fatty acids.
Caption: Simplified metabolic fate of 13C-labeled palmitate.
References
- 1. A Simple Method for Measuring Carbon-13 Fatty Acid Enrichment in the Major Lipid Classes of Microalgae Using GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 13C analysis of fatty acid fragments by gas chromatography mass spectrometry for metabolic flux analysis – Ecoss [ecoss.nau.edu]
- 3. agilent.com [agilent.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A Simple Method for Measuring Carbon-13 Fatty Acid Enrichment in the Major Lipid Classes of Microalgae Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 9. lipidmaps.org [lipidmaps.org]
Application Notes and Protocols for Tracing De Novo Sphingolipid Biosynthesis Using [U-13C]palmitate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sphingolipids are a class of bioactive lipids that play critical roles in cell structure, signaling, and regulation. The de novo synthesis pathway, originating in the endoplasmic reticulum, is a primary source of cellular sphingolipids. Dysregulation of this pathway is implicated in numerous diseases, including metabolic disorders, neurodegenerative diseases, and cancer. Tracing the dynamics of de novo sphingolipid biosynthesis is therefore crucial for understanding disease mechanisms and for the development of novel therapeutics.
This document provides a detailed guide to using [U-13C]palmitate, a stable isotope-labeled precursor, to trace the de novo synthesis of sphingolipids in cultured cells. The incorporation of the heavy isotope from [U-13C]palmitate into newly synthesized sphingolipids allows for their distinction from the pre-existing pool and quantification by mass spectrometry.
Key Principles
The methodology is based on metabolic labeling.[1] Cultured cells are incubated with [U-13C]palmitate, which is activated to [U-13C]palmitoyl-CoA. This labeled precursor is then incorporated into sphingolipids at two key steps of the de novo synthesis pathway[1][2][3]:
-
Sphingoid Base Formation: Serine palmitoyltransferase (SPT) condenses [U-13C]palmitoyl-CoA with serine to form a 13C-labeled 3-ketosphinganine, which is subsequently reduced to 13C-labeled sphinganine (B43673) (dihydrosphingosine).
-
N-acylation: Ceramide synthases (CerS) attach a fatty acyl-CoA to the sphinganine backbone. If [U-13C]palmitoyl-CoA is used at this step, a 13C-labeled N-acyl chain is added.
This dual incorporation allows for the detection of three distinct labeled species for each sphingolipid:
-
Base-labeled ([M+16]): Labeled only in the sphingoid backbone.
-
Fatty acid-labeled ([M+16]): Labeled only in the N-acyl chain (for C16 sphingolipids).
-
Dual-labeled ([M+32]): Labeled in both the sphingoid backbone and the N-acyl chain (for C16 sphingolipids).
The abundance of these labeled species over time provides a direct measure of the rate of de novo sphingolipid biosynthesis.[1][2][3]
Signaling Pathway
Caption: De novo sphingolipid biosynthesis pathway showing the incorporation of [U-13C]palmitate.
Experimental Workflow
Caption: General experimental workflow for tracing de novo sphingolipid synthesis.
Experimental Protocols
Protocol 1: Cell Culture and Labeling with [U-13C]palmitate
-
Cell Seeding: Seed cells (e.g., HEK293) in appropriate culture dishes and grow to desired confluency (typically 70-80%) in standard growth medium.
-
Preparation of Labeling Medium:
-
Labeling:
Protocol 2: Lipid Extraction
This protocol is based on the Bligh and Dyer method.
-
Cell Harvesting:
-
After the labeling period, place the culture dishes on ice.
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Harvest the cells by trypsinization or by scraping into ice-cold PBS.
-
Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C. Discard the supernatant.
-
-
Extraction:
-
To the cell pellet, add a mixture of chloroform (B151607):methanol (1:2, v/v). For a pellet from a 10 cm dish, 2 mL of this mixture is typically sufficient.
-
Vortex vigorously for 1 minute and incubate on a shaker for 15 minutes at room temperature.
-
Add chloroform and water in equal volumes to the initial solvent volume to achieve a final ratio of chloroform:methanol:water of 2:2:1.8.
-
Vortex again for 1 minute and centrifuge at 2,000 x g for 10 minutes to induce phase separation.
-
-
Collection of Lipid Phase:
-
Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer to a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen gas.
-
Store the dried lipid film at -80°C until analysis.
-
Protocol 3: LC-MS/MS Analysis
-
Sample Preparation:
-
Reconstitute the dried lipid extract in a suitable solvent for liquid chromatography, such as acetonitrile:isopropanol:water (65:30:5, v/v/v).
-
Transfer the reconstituted sample to an autosampler vial for analysis.
-
-
Liquid Chromatography (LC):
-
Separation of sphingolipid species is typically achieved using a C18 reversed-phase column.
-
A common mobile phase system consists of:
-
Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium (B1175870) formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 2 mM ammonium formate.[4]
-
-
A gradient elution is used to separate the different sphingolipid classes.
-
-
Tandem Mass Spectrometry (MS/MS):
-
The mass spectrometer is operated in positive electrospray ionization (ESI+) mode.
-
Quantification of labeled and unlabeled sphingolipids is performed using Multiple Reaction Monitoring (MRM). The precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.
-
For ceramides and more complex sphingolipids, a common product ion is m/z 264.4, which corresponds to the sphingosine (B13886) backbone.
-
The MRM transitions for the unlabeled and 13C-labeled species need to be determined. For C16:0-ceramide, for example:
-
Unlabeled: [M+H]+ → m/z 264.4
-
Base- or Fatty acid-labeled ([M+16]): [M+16+H]+ → m/z 280.4
-
Dual-labeled ([M+32]): [M+32+H]+ → m/z 280.4 (precursor) and monitor for the appropriate fragment.
-
-
Data Presentation
The following tables summarize representative quantitative data from a [U-13C]palmitate tracing experiment in HEK293 cells incubated with 0.1 mM [U-13C]palmitate.[1][2][3]
Table 1: Incorporation of [U-13C]palmitate into Ceramide Species in HEK293 Cells
| Incubation Time (hours) | Base-labeled Ceramide (pmol/mg protein) | Dual-labeled Ceramide (pmol/mg protein) |
| 0 | 0 | 0 |
| 1 | ~5 | ~10 |
| 3 | ~15 | ~30 |
| 6 | ~22 | ~50 |
Table 2: Estimated Rates of De Novo Biosynthesis of C16:0-Sphingolipids in HEK293 Cells
| Sphingolipid Species | Biosynthesis Rate (pmol/h per mg protein) |
| C16:0-Ceramide | 62 ± 3 |
| C16:0-Monohexosylceramide | 13 ± 2 |
| C16:0-Sphingomyelin | 60 ± 11 |
Data is adapted from Kasumov et al., J. Lipid Res. 2015.[1][2][3] The rates are corrected for the isotopic enrichment of the palmitoyl-CoA pool, which was determined to be approximately 60% after 3 hours.[1][2][3]
Table 3: Ceramide Synthase Acyl-CoA Specificity
| Ceramide Synthase | Primary Acyl-CoA Substrates |
| CerS1 | C18:0 |
| CerS2 | C22:0, C24:0, C24:1 |
| CerS3 | C26:0 and longer |
| CerS4 | C18:0, C20:0 |
| CerS5 | C16:0 |
| CerS6 | C14:0, C16:0 |
This information is important for interpreting the labeling patterns of different ceramide species.[5][6][7][8]
Conclusion
Tracing de novo sphingolipid biosynthesis with [U-13C]palmitate is a powerful technique for quantifying the dynamics of this essential metabolic pathway. The protocols and data presented here provide a comprehensive guide for researchers to apply this methodology in their own studies. Careful consideration of experimental parameters, such as labeling time and precursor pool enrichment, is crucial for obtaining accurate and meaningful results. This approach can provide valuable insights into the role of sphingolipid metabolism in health and disease and can be a critical tool in the development of therapeutic interventions targeting this pathway.
References
- 1. Factors to consider in using [U-C]palmitate for analysis of sphingolipid biosynthesis by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Factors to consider in using [U-C]palmitate for analysis of sphingolipid biosynthesis by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Acyl Chain Specificity of Ceramide Synthases Is Determined within a Region of 150 Residues in the Tram-Lag-CLN8 (TLC) Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mammalian Ceramide Synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ceramide Synthases Are Attractive Drug Targets for Treating Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Step-by-Step Guide for Tracing Fatty Acid Incorporation into Intramuscular Triglycerides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intramuscular triglycerides (IMTGs) represent a significant energy reserve within skeletal muscle fibers and play a crucial role in cellular metabolism. The dynamic process of fatty acid (FA) incorporation into and mobilization from IMTGs is tightly regulated and has significant implications for insulin (B600854) sensitivity, exercise physiology, and the pathophysiology of metabolic diseases such as type 2 diabetes.[1][2][3] Understanding the kinetics of FA trafficking into IMTG stores is therefore of paramount importance for developing therapeutic strategies targeting metabolic disorders.
These application notes provide detailed protocols for tracing the incorporation of fatty acids into intramuscular triglycerides using stable isotope and radioactive tracer methodologies. The accompanying data presentation and visualizations offer a comprehensive guide for researchers in the field.
Key Signaling Pathways in Intramuscular Fatty Acid Metabolism
The uptake and subsequent esterification of fatty acids into triglycerides within skeletal muscle are governed by a complex network of signaling pathways. Key regulatory proteins include fatty acid transport proteins (e.g., CD36, FATP1), acyl-CoA synthetases, and enzymes of the triglyceride synthesis pathway, such as glycerol-3-phosphate acyltransferase (GPAT), 1-acylglycerol-3-phosphate O-acyltransferase (AGPAT), and diacylglycerol acyltransferase (DGAT).[1][4] Hormones like insulin stimulate fatty acid uptake and storage, while cellular energy status, sensed by AMP-activated protein kinase (AMPK), can influence both fatty acid oxidation and storage.
Caption: Signaling pathway for fatty acid uptake and incorporation into intramuscular triglycerides.
Experimental Protocols
Protocol 1: Stable Isotope Tracer Infusion with Muscle Biopsy
This protocol details the use of stable isotope-labeled fatty acids, such as [U-¹³C]palmitate, to trace their incorporation into IMTGs in human subjects.
Materials:
-
Sterile saline solution
-
Human albumin
-
[U-¹³C]palmitate (or other labeled fatty acid)
-
Infusion pump
-
Catheters for intravenous infusion and blood sampling
-
Blood collection tubes (e.g., EDTA-coated)
-
Percutaneous needle biopsy kit
-
Liquid nitrogen
-
Homogenizer
-
Solvents for lipid extraction (e.g., chloroform, methanol)
-
Gas chromatograph-mass spectrometer (GC-MS) or liquid chromatograph-mass spectrometer (LC-MS/MS)
Procedure:
-
Subject Preparation: Subjects should fast overnight (10-12 hours) prior to the study. An intravenous catheter is placed in an antecubital vein for tracer infusion, and another catheter is placed in a contralateral hand vein, which is heated to obtain arterialized venous blood samples.
-
Tracer Preparation: Prepare the tracer solution by dissolving [U-¹³C]palmitate in a sterile saline solution containing human albumin. The final concentration and infusion rate should be calculated based on the subject's body weight. A common infusion rate for [U-¹³C]palmitate is 0.0174 µmol·kg⁻¹·min⁻¹.[4][5]
-
Baseline Sampling: Before starting the infusion, collect baseline blood samples and perform a baseline muscle biopsy from the vastus lateralis muscle. Immediately freeze the muscle tissue in liquid nitrogen.
-
Tracer Infusion: Begin a primed-constant infusion of the labeled fatty acid. A priming dose helps to achieve isotopic equilibrium in the plasma more rapidly.[6] The infusion is typically continued for several hours (e.g., 4 hours).
-
Blood Sampling: Collect blood samples at regular intervals (e.g., every 15-30 minutes) throughout the infusion period to monitor plasma fatty acid enrichment.
-
Muscle Biopsy: At the end of the infusion period, perform a second muscle biopsy from a separate incision in the same leg or the contralateral leg. Immediately freeze the tissue in liquid nitrogen.
-
Sample Processing and Analysis:
-
Plasma: Centrifuge blood samples to separate plasma. Extract lipids from plasma and derivatize fatty acids to fatty acid methyl esters (FAMEs). Analyze FAMEs by GC-MS to determine the isotopic enrichment of the tracer in the plasma free fatty acid pool.
-
Muscle Tissue: Homogenize the muscle tissue and extract total lipids.[7] Separate the triglyceride fraction from other lipid classes using thin-layer chromatography or solid-phase extraction. Convert the fatty acids within the triglyceride fraction to FAMEs. Analyze the FAMEs by GC-MS or GC-combustion-isotope ratio MS to determine the ¹³C enrichment in the IMTG pool.[7][8]
-
-
Calculations:
-
Fractional Synthetic Rate (FSR): Calculate the FSR of IMTG using the following formula: FSR (%/h) = (E_IMTG / E_plasma) * (1 / t) * 100 Where E_IMTG is the enrichment of the tracer in the IMTG pool at the end of the infusion, E_plasma is the average precursor (plasma FFA) enrichment during the infusion, and t is the duration of the infusion in hours.
-
Absolute Synthesis Rate (ASR): Calculate the ASR by multiplying the FSR by the total IMTG pool size.[9]
-
Caption: Experimental workflow for stable isotope tracing of fatty acid incorporation.
Protocol 2: Radioactive Tracer Method for IMTG Turnover
This protocol uses a dual-labeling approach with ¹⁴C and ³H-labeled fatty acids to simultaneously measure IMTG breakdown and synthesis.[10]
Materials:
-
[¹⁴C]-labeled fatty acid (e.g., [1-¹⁴C]palmitate)
-
[³H]-labeled fatty acid (e.g., [9,10-³H]palmitate)
-
Scintillation counter
-
Other materials as listed in Protocol 1
Procedure:
-
Pre-labeling of IMTG Pool: Infuse a [¹⁴C]-labeled fatty acid for a period to label the endogenous IMTG pool. This is followed by a washout period to clear the tracer from the plasma.
-
Exercise/Intervention Period: During the experimental period (e.g., exercise), infuse a [³H]-labeled fatty acid.
-
Sampling: Collect muscle biopsies before and after the experimental period. Collect expired air to measure ¹⁴CO₂ production and blood samples to measure plasma fatty acid specific activity.
-
Analysis:
-
Measure the ¹⁴C specific activity in the IMTG pool from the muscle biopsies to determine the rate of IMTG breakdown (lipolysis).
-
Measure the incorporation of ³H into the IMTG pool to determine the rate of fatty acid esterification (synthesis).
-
Measure ¹⁴CO₂ in expired air to estimate the oxidation of fatty acids derived from the pre-labeled IMTG pool.
-
Measure the specific activity of ³H-labeled fatty acids in plasma to determine plasma FFA oxidation.
-
Data Presentation
| Parameter | Control Group (Mean ± SE) | Experimental Group (Mean ± SE) | p-value | Reference |
| IMTG Fractional Turnover Rate (%/min) | 0.32 ± 0.07 | - | - | [10] |
| IMTG Absolute Turnover Rate (μmol·kg⁻¹·min⁻¹) | 6.0 ± 2.0 | - | - | [10] |
| Plasma FFA Incorporation into IMTG (μmol·kg⁻¹·min⁻¹) | 0.7 ± 0.1 | - | - | [10] |
| IMTG Fractional Synthesis Rate (FSR) in Gastrocnemius (%/h) | 0.267 ± 0.075 ([U-¹³C]palmitate) | - | - | [8] |
| IMTG Fractional Synthesis Rate (FSR) in Soleus (%/h) | 0.100 ± 0.030 ([U-¹³C]palmitate) | - | - | [8] |
Visualization of Logical Relationships
Caption: Relationship between fatty acid flux, IMTG synthesis, and insulin resistance.
Conclusion
The methodologies outlined in these application notes provide a robust framework for investigating the dynamics of fatty acid incorporation into intramuscular triglycerides. By employing stable isotope or radioactive tracers in conjunction with muscle biopsies and advanced analytical techniques, researchers can gain valuable insights into the regulation of muscle lipid metabolism in health and disease. This knowledge is critical for the development of novel therapeutic interventions for metabolic disorders.
References
- 1. Acute exercise increases triglyceride synthesis in skeletal muscle and prevents fatty acid–induced insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Fatty acid metabolism in adipose tissue, muscle and liver in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intramuscular triglyceride synthesis: importance in muscle lipid partitioning in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Increased intramuscular lipid synthesis and low saturation relate to insulin sensitivity in endurance-trained athletes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. metsol.com [metsol.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of muscle triglyceride synthesis rate requires an adjustment for total triglyceride content - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for Metabolomics Studies Involving 13C-Palmitate Tracers
Audience: Researchers, scientists, and drug development professionals.
Introduction: Stable isotope tracing with compounds like 13C-palmitate is a powerful technique in metabolomics to elucidate the fate of fatty acids in biological systems. By introducing a labeled form of palmitate, researchers can track its incorporation into various lipid species and its entry into metabolic pathways such as the tricarboxylic acid (TCA) cycle. This allows for the detailed investigation of fatty acid uptake, storage, and oxidation. Accurate and reproducible sample preparation is paramount for the success of these studies, ensuring that the measured isotopic enrichment reflects the true metabolic state of the system at the time of harvesting. These application notes provide detailed protocols for sample preparation from cell cultures and tissues for metabolomics analysis using 13C-palmitate tracers.
Key Experimental Protocols
Protocol 1: Sample Preparation from Adherent Cell Cultures
This protocol outlines the steps for quenching metabolism, extracting lipids, and preparing samples for analysis by either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials and Reagents:
-
13C-Palmitate tracer (e.g., [U-13C16]-palmitate)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (B129727) (LC-MS grade), pre-chilled to -80°C
-
Chloroform (B151607) (LC-MS grade)
-
Water (LC-MS grade)
-
Nitrogen gas supply
-
Internal standards (e.g., deuterated fatty acids like d3-palmitic acid)[1]
-
For GC-MS: Toluene, Methanolic-HCl or Boron trifluoride-methanol (BF3-MeOH), Hexane (B92381)
-
For LC-MS/MS: Acetonitrile, Isopropanol, Formic acid, Ammonium acetate
Procedure:
-
Cell Labeling:
-
Prepare a stock solution of 13C-palmitate complexed with fatty acid-free BSA.
-
Incubate adherent cells with the 13C-palmitate containing media for the desired duration.
-
-
Metabolic Quenching:
-
Lipid Extraction (Modified Bligh & Dyer Method): [5]
-
To the methanol cell suspension, add chloroform and water in a ratio that results in a final solvent ratio of 1:2:0.8 (chloroform:methanol:water, v/v/v).[3]
-
Include internal standards in the extraction solvent to correct for sample loss during preparation.[1]
-
Vortex the mixture vigorously for 1 minute and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to separate the phases.[6]
-
Carefully collect the lower organic (chloroform) phase, which contains the lipids, into a new glass tube.[5][7]
-
Re-extract the remaining aqueous phase with chloroform to maximize lipid recovery.[5]
-
Combine the organic phases and dry the lipid extract under a stream of nitrogen gas.[7]
-
-
Sample Derivatization for GC-MS Analysis (as Fatty Acid Methyl Esters - FAMEs):
-
To the dried lipid extract, add toluene, methanol, and methanolic-HCl.[7]
-
Incubate the mixture at a high temperature (e.g., 80-100°C) for 1-2 hours to convert fatty acids to their methyl esters.
-
After cooling, add water and hexane to extract the FAMEs into the upper hexane layer.
-
Collect the hexane layer and dry it down before reconstituting in a suitable solvent for GC-MS injection.
-
-
Sample Preparation for LC-MS/MS Analysis:
Protocol 2: Sample Preparation from Tissue
This protocol is suitable for the analysis of 13C-palmitate incorporation in tissues such as liver or muscle.
Materials and Reagents:
-
All reagents from Protocol 1
-
Homogenizer (e.g., bead beater or sonicator)
-
Ice-cold saline solution
Procedure:
-
Tissue Collection and Quenching:
-
Excise the tissue of interest as quickly as possible and immediately freeze it in liquid nitrogen to quench metabolic activity.
-
Store samples at -80°C until extraction.
-
-
Homogenization:
-
Weigh the frozen tissue and homogenize it in an ice-cold extraction solvent (e.g., 80% methanol in water) using a bead beater or sonicator.[6] The volume should be sufficient to fully immerse the tissue.
-
-
Lipid Extraction:
-
Follow the lipid extraction steps (steps 3-5) as described in Protocol 1. The homogenized tissue suspension is used as the starting material.
-
Data Presentation
The quantitative data from metabolomics experiments involving 13C-palmitate tracers are often presented as the percent enrichment of 13C in palmitate and other fatty acids or the fractional contribution of the tracer to newly synthesized lipids.
Table 1: Example of 13C-Palmitate Incorporation into Cellular Lipids
| Lipid Class | % 13C Enrichment (Mean ± SD) | Fractional Contribution (%) |
| Free Palmitate (C16:0) | 50.5 ± 4.2 | N/A |
| Tripalmitin (TAG 48:0) | 15.2 ± 2.1 | 30.1 |
| Dipalmitoylphosphatidylcholine (PC 32:0) | 10.8 ± 1.5 | 21.4 |
| Palmitoyl-oleoyl-phosphatidylcholine (PC 34:1) | 5.3 ± 0.9 | 10.5 |
Note: The values presented in this table are for illustrative purposes only and will vary depending on the experimental conditions, cell type, and incubation time.
Visualizations
Experimental Workflow
Caption: Experimental workflow for 13C-palmitate tracing studies.
Simplified Fatty Acid Metabolism Pathway
Caption: Simplified metabolic fate of 13C-palmitate.
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. m.youtube.com [m.youtube.com]
- 3. agilent.com [agilent.com]
- 4. 13C-Isotope-Assisted Assessment of Metabolic Quenching During Sample Collection from Suspension Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Application Note: Calculating Plasma Free Fatty Acid Flux from 13C-Palmitate Infusion Data
Audience: Researchers, scientists, and drug development professionals.
Introduction
The study of fatty acid metabolism is crucial for understanding a variety of diseases, including type 2 diabetes, obesity, and atherosclerosis.[1] Plasma free fatty acids (FFAs) are a major energy source for many tissues and their turnover, or flux, is a key indicator of metabolic status. Stable isotope tracers, such as [U-13C]palmitate, combined with mass spectrometry, provide a safe and powerful tool for quantifying FFA kinetics in vivo.[2][3] This application note provides a detailed protocol for measuring systemic plasma FFA flux using a continuous infusion of [U-13C]palmitate, including subject preparation, experimental procedures, sample analysis, and data calculation.
Principle of the Method
The method is based on the principle of isotope dilution. A known amount of a stable isotope-labeled fatty acid, [U-13C]palmitate, is infused intravenously at a constant rate.[4] This tracer mixes with the body's endogenous pool of unlabeled palmitate. By measuring the isotopic enrichment of plasma palmitate once a steady state is achieved, the rate at which endogenous palmitate appears in the circulation (Rate of Appearance, Ra) can be calculated.[5] This is because at steady state, the rate of tracer infusion is balanced by its dilution from endogenous sources.
Palmitate is often used as a tracer because it is one of the most abundant FFAs in plasma. The flux of palmitate can be used to estimate the total FFA flux by accounting for its proportional contribution to the total FFA concentration.[4] The analysis of 13C enrichment is typically performed using Gas Chromatography/Mass Spectrometry (GC/MS), Gas Chromatography/Combustion/Isotope Ratio Mass Spectrometry (GC/C/IRMS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7]
Experimental Workflow and Metabolic Fate
The overall experimental process involves careful preparation of the subject, precise execution of the infusion protocol, and detailed analysis of collected samples.
References
- 1. Application Note 31 â Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry [isotope.com]
- 2. Application of stable isotopes to investigate the metabolism of fatty acids, glycerophospholipid and sphingolipid species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Free fatty acid turnover measured using ultralow doses of [U-13C]palmitate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Free fatty acid flux measured using [1-11C]palmitate positron emission tomography and [U-13C]palmitate in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of [U-13C]palmitate in Studying Lipid Disposition in Mice
Application Notes
The study of lipid metabolism is crucial for understanding various physiological and pathological states, including metabolic syndrome, cardiovascular diseases, and cancer.[1][2][3] Stable isotope tracers, such as uniformly carbon-13 labeled palmitate ([U-13C]palmitate), have become indispensable tools for in vivo investigations of lipid disposition.[2][4] This method allows for the direct measurement of the synthesis, transport, and degradation of lipids, providing a dynamic view of metabolic pathways that cannot be obtained from static concentration measurements alone.[2]
[U-13C]palmitate is a non-radioactive, stable isotope-labeled fatty acid that can be administered to mice to trace the metabolic fate of palmitate, a major saturated fatty acid.[5][6] Once introduced into the system, the 13C-labeled carbon atoms can be tracked as they are incorporated into various lipid species, such as triglycerides, phospholipids, and cholesteryl esters, or catabolized through fatty acid oxidation.[1][3][5][6][7] This approach enables researchers to distinguish between newly synthesized lipids and the pre-existing endogenous lipid pool.[3][7]
The analysis of tissues and plasma using techniques like mass spectrometry (MS) coupled with liquid chromatography (LC) or gas chromatography (GC) allows for the precise quantification of 13C enrichment in different lipid molecules.[1][2][5][6] This provides quantitative data on the rates of lipid synthesis, turnover, and oxidation in various tissues, offering valuable insights into the effects of genetic modifications, pharmacological interventions, or different physiological conditions on lipid metabolism.[1][3][4]
Experimental Protocols
Preparation and Administration of [U-13C]palmitate
a. Tracer Preparation:
-
[U-13C]palmitate is typically complexed with fatty acid-free bovine serum albumin (BSA) to facilitate its solubility and delivery in a physiological manner.
-
A stock solution of potassium palmitate-[U-13C] is prepared in a sterile, endotoxin-free vehicle.
-
The palmitate solution is then warmed and added to a BSA solution to form the palmitate-BSA complex. The molar ratio of palmitate to BSA is a critical parameter and should be carefully controlled.
b. Animal Handling and Administration:
-
Male C57BL/6N mice are commonly used for these studies.[5][6]
-
Mice are often fasted for a specific period (e.g., 15 hours) to standardize the metabolic state before tracer administration.[5][6]
-
The [U-13C]palmitate-BSA complex is administered via intravenous (i.v.) injection, typically through the tail vein.[5][6] This route ensures rapid and complete delivery of the tracer into the circulation.
-
Alternatively, for studies focusing on lipid absorption, the tracer can be mixed with a lipid emulsion and administered via oral gavage.[8]
Sample Collection and Processing
-
At a predetermined time point after tracer administration (e.g., 10 minutes), mice are anesthetized.[5][6]
-
Blood is collected via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -80°C.[1][3]
-
Tissues of interest, such as the liver and skeletal muscle (e.g., gastrocnemius), are rapidly excised, flash-frozen in liquid nitrogen, and stored at -80°C until analysis.[5][6]
Lipid Extraction and Analysis by Mass Spectrometry
-
Lipids are extracted from plasma and tissue homogenates using established methods, such as the Folch or Bligh-Dyer procedures.
-
The extracted lipids can be separated into different classes (e.g., triglycerides, phospholipids, free fatty acids) using thin-layer chromatography (TLC) or solid-phase extraction.
-
The fatty acids within these lipid classes are then derivatized to fatty acid methyl esters (FAMEs) for analysis by GC-MS or analyzed directly by LC-MS.
-
UPLC-mass spectrometry is a common method for analyzing [U-13C]palmitate-derived metabolites.[5][6]
-
The mass spectrometer is used to determine the isotopic enrichment of 13C in palmitate and other lipid species. This is achieved by monitoring the mass-to-charge ratio (m/z) of the molecular ions and their isotopologues.
Data Presentation
The following table summarizes quantitative data on the disposition of a bolus injection of [U-13C]palmitate in fasted mice 10 minutes post-injection.[5][6]
| Tissue/Fluid | Analyte | Concentration/Amount |
| Plasma | Free [U-13C]palmitate | 2.5 ± 0.5 µmol/L |
| [U-13C]palmitate-derived acylcarnitines | 0.82 ± 0.18 nmol/L | |
| Liver | Free [U-13C]palmitate | 39 ± 12 nmol/g protein |
| [U-13C]palmitate-derived acylcarnitines | 0.002 ± 0.001 nmol/g protein | |
| [U-13C]palmitate-incorporated triglycerides | 511 ± 160 nmol/g protein | |
| [U-13C]palmitate-incorporated phosphatidylcholine | 58 ± 9 nmol/g protein | |
| Gastrocnemius Muscle | Free [U-13C]palmitate | 14 ± 4 nmol/g protein |
| [U-13C]palmitate-derived acylcarnitines | 0.95 ± 0.47 nmol/g protein |
Values are presented as mean ± SD from n=7 mice.[5][6]
Visualization
Caption: Experimental workflow for tracing [U-13C]palmitate in mice.
Caption: Metabolic fate of [U-13C]palmitate in liver and skeletal muscle.
References
- 1. Application Note 31 â Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry [isotope.com]
- 2. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ckisotopes.com [ckisotopes.com]
- 4. joe.bioscientifica.com [joe.bioscientifica.com]
- 5. Thieme E-Journals - Diabetologie und Stoffwechsel / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. eurisotop.com [eurisotop.com]
- 8. The Use of Isotope Tracers to Assess Lipid Absorption in Conscious Lymph Fistula Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring De Novo Lipogenesis with Stable Isotope-Labeled Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
De novo lipogenesis (DNL) is the metabolic pathway for the synthesis of fatty acids from non-lipid precursors, primarily carbohydrates. This process is crucial for normal physiological functions, but its dysregulation is implicated in various metabolic diseases, including non-alcoholic fatty liver disease (NAFLD), type 2 diabetes, and obesity. Accurate measurement of DNL is therefore essential for understanding disease pathogenesis, identifying therapeutic targets, and evaluating the efficacy of novel drugs. The use of stable isotope-labeled compounds, such as deuterated water (²H₂O) or ¹³C-labeled acetate, followed by mass spectrometry analysis, represents the gold-standard methodology for quantifying DNL rates in both preclinical and clinical settings.
Principle of the Method
The measurement of DNL using stable isotopes relies on the principle of tracer incorporation. A non-radioactive, stable isotope-labeled precursor is administered to a subject. This tracer enters the metabolic pool and is incorporated into newly synthesized molecules. By measuring the isotopic enrichment in the final product (e.g., palmitate in triglycerides), the fractional contribution of the DNL pathway to the total lipid pool can be calculated.
-
Deuterated Water (²H₂O): Following administration, deuterium (B1214612) from ²H₂O is incorporated into the acetyl-CoA and NADPH pools, which are the building blocks for fatty acid synthesis. The extent of deuterium enrichment in newly synthesized fatty acids is proportional to the DNL rate.
-
¹³C-labeled Acetate: Intravenously infused [1-¹³C]acetate or [1,2-¹³C₂]acetate is a direct precursor for fatty acid synthesis. It is converted to ¹³C-labeled acetyl-CoA, and its incorporation into fatty acids is measured to determine DNL.
Applications in Research and Drug Development
The ability to quantify DNL provides a powerful tool for:
-
Understanding Disease Pathophysiology: Quantifying the contribution of DNL to liver fat accumulation in NAFLD or to circulating triglyceride levels in hyperlipidemia.
-
Nutritional Science: Evaluating the impact of different macronutrient compositions (e.g., high-carbohydrate vs. high-fat diets) on DNL rates.
-
Drug Development: Assessing the pharmacodynamic effect of drugs designed to inhibit fatty acid synthesis. For example, inhibitors of acetyl-CoA carboxylase (ACC) or fatty acid synthase (FASN) are currently in development for various metabolic diseases.
Quantitative Data Summary
The following tables summarize representative DNL data from various studies. These values can vary significantly based on the specific protocol, tracer, and subject population.
Table 1: Representative Fractional Hepatic DNL in Humans under Different Conditions
| Condition | Dietary State | Tracer | Fractional DNL (%) | Reference |
| Healthy, Lean Individuals | Euglycemic, Euglycemic Clamp | ¹³C-Acetate | ~5% | |
| Obese Individuals with NAFLD | Fed State | ²H₂O | 20-30% | |
| Individuals on High-Carbohydrate Diet | Overfeeding | ²H₂O | >20% | |
| Individuals on Ketogenic Diet | Ad libitum | ²H₂O | <5% |
Table 2: Effect of Pharmacological Intervention on DNL
| Drug Class | Target | Study Population | Effect on DNL | Reference |
| ACC Inhibitor | Acetyl-CoA Carboxylase | NAFLD Patients | Significant Reduction | |
| FASN Inhibitor | Fatty Acid Synthase | Cancer Patients | Significant Reduction | |
| SGLT2 Inhibitor | Sodium-glucose cotransporter-2 | Type 2 Diabetes Patients | Reduction |
Detailed Experimental Protocols
This section provides a generalized protocol for measuring hepatic DNL in humans using deuterated water (²H₂O).
Protocol: Measuring Fractional DNL using ²H₂O
1. Subject Preparation and Tracer Administration:
- Subjects should fast overnight (8-12 hours).
- Administer a bolus oral dose of 70% or 99.8% deuterated water. The dose is typically calculated to enrich total body water to 0.5-1.0%. A common dose is 1-2 mL of ²H₂O per kg of total body water.
- Total body water can be estimated as 60% of body weight for men and 50% for women.
2. Sample Collection:
- Collect a baseline blood sample before ²H₂O administration.
- Collect subsequent blood samples at timed intervals (e.g., 2, 4, 8, 24, 48, and 72 hours post-administration) into EDTA-containing tubes.
- Isolate plasma by centrifugation (1500 x g for 15 minutes at 4°C) and store at -80°C until analysis.
- For preclinical studies, liver tissue biopsies can be collected at the end of the study period.
3. Measurement of Body Water Enrichment:
- Dilute a small aliquot of plasma (e.g., 10 µL) with a known volume of distilled water.
- Analyze the deuterium enrichment of body water using a cavity ring-down laser spectrometer or by gas chromatography-mass spectrometry (GC-MS) after reaction with a derivatizing agent.
4. Lipid Extraction and Preparation:
- Isolate the desired lipid fraction (e.g., VLDL-triglycerides) from plasma using ultracentrifugation.
- Extract total lipids from the isolated fraction or from liver tissue homogenates using a chloroform:methanol (2:1, v/v) mixture (Folch method).
- Saponify the extracted triglycerides using methanolic KOH to release free fatty acids.
- Methylate the fatty acids to form fatty acid methyl esters (FAMEs) using a reagent like boron trifluoride in methanol.
5. GC-MS Analysis:
- Analyze the FAMEs by GC-MS. The instrument is typically operated in electron ionization (EI) mode.
- Separate different FAMEs (e.g., palmitate, oleate, stearate) on a suitable capillary column.
- Monitor the mass-to-charge ratios (m/z) corresponding to the unenriched and deuterium-enriched FAMEs.
6. Calculation of Fractional DNL:
- Calculate the isotopic enrichment (EM₁) of the newly synthesized fatty acid (e.g., palmitate) from the GC-MS data.
- Calculate the fractional DNL using the following formula:
- Fractional DNL (%) = (EM₁ of product / EM₁ of precursor) * 100
- The precursor enrichment is the deuterium enrichment of body water. The number of exchangeable hydrogens (n) for the specific fatty acid must be accounted for in the calculation.
Visualizations: Pathways and Workflows
// Nodes Glucose [label="Glucose", fillcolor="#F1F3F4", fontcolor="#202124"]; Pyruvate [label="Pyruvate", fillcolor="#F1F3F4", fontcolor="#202124"]; Citrate_mito [label="Citrate\n(Mitochondrion)", fillcolor="#F1F3F4", fontcolor="#202124"]; Citrate_cyto [label="Citrate\n(Cytosol)", fillcolor="#F1F3F4", fontcolor="#202124"]; AcetylCoA [label="Acetyl-CoA", fillcolor="#FBBC05", fontcolor="#202124"]; MalonylCoA [label="Malonyl-CoA", fillcolor="#FBBC05", fontcolor="#202124"]; Palmitate [label="Palmitate (C16:0)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Elongation_Desaturation [label="Elongation &\nDesaturation", fillcolor="#F1F3F4", fontcolor="#202124"]; FattyAcids [label="Other Fatty Acids", fillcolor="#34A853", fontcolor="#FFFFFF"]; Triglycerides [label="Triglycerides", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Glucose -> Pyruvate [color="#4285F4"]; Pyruvate -> Citrate_mito [label=" TCA Cycle ", fontsize=8, fontcolor="#5F6368", color="#4285F4"]; Citrate_mito -> Citrate_cyto [label=" Transport ", fontsize=8, fontcolor="#5F6368", color="#4285F4"]; Citrate_cyto -> AcetylCoA [label=" ACLY ", fontsize=8, fontcolor="#5F6368", color="#4285F4"]; AcetylCoA -> MalonylCoA [label=" ACC ", fontsize=8, fontcolor="#5F6368", color="#EA4335"]; MalonylCoA -> Palmitate [label=" FASN ", fontsize=8, fontcolor="#5F6368", color="#34A853"]; Palmitate -> Elongation_Desaturation [color="#4285F4"]; Elongation_Desaturation -> FattyAcids [color="#4285F4"]; FattyAcids -> Triglycerides [color="#4285F4"]; Palmitate -> Triglycerides [color="#4285F4"]; } caption: Simplified De Novo Lipogenesis Pathway
// Nodes Insulin [label="Insulin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; InsulinReceptor [label="Insulin Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; mTORC1 [label="mTORC1", fillcolor="#F1F3F4", fontcolor="#202124"]; SREBP1c [label="SREBP-1c", fillcolor="#FBBC05", fontcolor="#202124"]; LipogenicGenes [label="Lipogenic Gene\nExpression\n(ACC, FASN, SCD1)", fillcolor="#34A853", fontcolor="#FFFFFF"]; DNL [label="De Novo Lipogenesis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; LXR [label="LXR", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Insulin -> InsulinReceptor [color="#5F6368"]; InsulinReceptor -> Akt [label=" activates ", fontsize=8, fontcolor="#5F6368", color="#34A853"]; Akt -> mTORC1 [label=" activates ", fontsize=8, fontcolor="#5F6368", color="#34A853"]; mTORC1 -> SREBP1c [label=" activates ", fontsize=8, fontcolor="#5F6368", color="#34A853"]; LXR -> SREBP1c [label=" activates ", fontsize=8, fontcolor="#5F6368", color="#34A853"]; SREBP1c -> LipogenicGenes [label=" promotes transcription ", fontsize=8, fontcolor="#5F6368", color="#34A853"]; LipogenicGenes -> DNL [label=" increases ", fontsize=8, fontcolor="#5F6368", color="#34A853"]; } caption: Regulation of DNL by SREBP-1c
// Nodes start [label="Subject Preparation\n(Fasting)", fillcolor="#F1F3F4", fontcolor="#202124"]; tracer [label="Oral Administration of ²H₂O", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sampling [label="Timed Blood Sampling", fillcolor="#FBBC05", fontcolor="#202124"]; plasma [label="Plasma Isolation", fillcolor="#F1F3F4", fontcolor="#202124"]; extraction [label="Lipid Extraction &\nDerivatization (FAMEs)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; analysis [label="GC-MS Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; calculation [label="Calculation of\nFractional DNL", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="Data Interpretation", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> tracer; tracer -> sampling; sampling -> plasma; plasma -> extraction; extraction -> analysis; analysis -> calculation; calculation -> end; } caption: Experimental Workflow for DNL Measurement
Application Notes and Protocols for Studying Lipid Metabolism with Stable Isotope Tracers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stable isotope tracers have become an indispensable tool for investigating the dynamic nature of lipid metabolism.[1][2][3][4][5] Unlike traditional methods that provide a static snapshot of lipid concentrations, stable isotope tracing allows for the quantitative measurement of metabolic fluxes, providing deeper insights into the synthesis, transport, and breakdown of lipids in various biological systems.[4][5][6] These non-radioactive isotopes, such as carbon-13 (¹³C), deuterium (B1214612) (²H), and nitrogen-15 (B135050) (¹⁵N), can be incorporated into precursor molecules and their journey tracked through metabolic pathways using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[1][4][5][7] This approach is safe for human studies and enables repeated measurements, making it highly valuable for clinical research and drug development.[1][2][3]
This document provides detailed application notes and protocols for designing and conducting experiments to study key aspects of lipid metabolism, including de novo lipogenesis, fatty acid oxidation, and cholesterol synthesis, using stable isotope tracers.
Key Concepts in Lipid Metabolism Amenable to Stable Isotope Tracing
Stable isotope tracers can be applied to investigate a wide array of lipid metabolic pathways:[1][8]
-
De Novo Lipogenesis (DNL): The synthesis of fatty acids from non-lipid precursors, such as glucose and acetate.[7][9][10] This pathway is particularly relevant in metabolic diseases like non-alcoholic fatty liver disease (NAFLD).[7][10]
-
Fatty Acid Oxidation (FAO): The breakdown of fatty acids to produce energy. Tracers can quantify the rate at which specific fatty acids are oxidized.[8][11]
-
Lipolysis: The hydrolysis of triglycerides into glycerol (B35011) and free fatty acids. Isotope dilution methods are used to measure the rate of appearance of these molecules in circulation.[8][11]
-
Cholesterol Synthesis: The endogenous production of cholesterol. Deuterated water is a common tracer for measuring cholesterol synthesis rates.[12][13][14]
-
Triglyceride and Lipoprotein Kinetics: The synthesis, secretion, and clearance of triglycerides and lipoproteins like very-low-density lipoprotein (VLDL).[1][2][8]
Experimental Design Considerations
The successful implementation of stable isotope tracing studies requires careful planning. Key considerations include the choice of tracer, the experimental model (in vivo or in vitro), and the method of tracer administration.
Choice of Stable Isotope Tracer
The selection of the tracer depends on the specific metabolic pathway being investigated.
| Metabolic Pathway | Common Stable Isotope Tracers | Rationale |
| De Novo Lipogenesis | Deuterated water (²H₂O), [¹³C]-Acetate | ²H₂O provides a ubiquitous source of labeled hydrogen for fatty acid synthesis.[7][10] [¹³C]-Acetate directly labels the acetyl-CoA precursor pool for fatty acid synthesis.[8][9] |
| Fatty Acid Oxidation | [¹³C]-Palmitate, [¹³C]-Oleate | Labeled fatty acids are administered to trace their catabolism to ¹³CO₂.[2][11] |
| Lipolysis | [²H₅]-Glycerol, [¹³C]-Glycerol | Labeled glycerol is used to measure its rate of appearance from triglyceride breakdown using tracer dilution principles.[2][11] |
| Cholesterol Synthesis | Deuterated water (²H₂O) | The deuterium from ²H₂O is incorporated into newly synthesized cholesterol molecules.[12][14] |
In Vivo vs. In Vitro Models
-
In Vivo Studies: Essential for understanding systemic lipid metabolism in a physiological context. These studies can be conducted in animal models or humans.[8][15]
-
In Vitro Studies: Utilize cultured cells or isolated organs to investigate cellular and molecular mechanisms of lipid metabolism in a controlled environment.[13][16]
Tracer Administration
Tracers can be administered in two primary ways:
-
Bolus Administration: A single dose of the tracer is given, and the decay of its enrichment in the product is monitored over time.[8]
-
Constant Infusion: The tracer is infused at a constant rate to achieve a steady-state enrichment in the precursor and product pools, simplifying the calculation of metabolic fluxes.[8][11]
Experimental Workflows and Signaling Pathways
General Experimental Workflow
The general workflow for a stable isotope tracing experiment in lipid metabolism involves several key stages, from tracer administration to data analysis and interpretation.
De Novo Lipogenesis Pathway
The synthesis of fatty acids from glucose involves glycolysis, the citric acid (TCA) cycle, and fatty acid synthesis. Stable isotope tracers like [¹³C₆]-glucose can be used to trace the flow of carbon through this pathway.
Detailed Experimental Protocols
Protocol 1: In Vivo Measurement of De Novo Lipogenesis using Deuterated Water (²H₂O)
This protocol describes the measurement of DNL in a mouse model.
1. Animal Acclimation and Diet:
- House C57BL/6 mice in a controlled environment (12-hour light/dark cycle) for at least one week before the experiment.
- Provide ad libitum access to a standard chow diet and water.
2. Tracer Administration:
- Administer an intraperitoneal (IP) bolus injection of 99.8% ²H₂O in 0.9% NaCl to achieve an initial body water enrichment of 4-5%.
- Provide drinking water enriched with 8% ²H₂O for the duration of the study to maintain a stable body water enrichment.
3. Sample Collection:
- Collect blood samples via tail vein bleeding at baseline (before ²H₂O administration) and at specified time points (e.g., 1, 3, 7 days) post-tracer administration.
- At the end of the study, euthanize the mice and collect liver tissue. Flash-freeze the tissue in liquid nitrogen and store at -80°C.
4. Sample Preparation:
- Plasma: Isolate plasma by centrifuging the blood samples.
- Liver Lipids: Homogenize the liver tissue and extract total lipids using a modified Folch method (chloroform:methanol, 2:1 v/v).
- Triglyceride Isolation: Isolate the triglyceride fraction from the total lipid extract using thin-layer chromatography (TLC).
- Fatty Acid Derivatization: Saponify the isolated triglycerides and derivatize the resulting fatty acids to fatty acid methyl esters (FAMEs) using boron trifluoride in methanol.
5. Mass Spectrometry Analysis:
- Body Water Enrichment: Measure the ²H enrichment in plasma water using gas chromatography-mass spectrometry (GC-MS) after reaction with acetone.[15]
- Fatty Acid Enrichment: Analyze the ²H enrichment in palmitate and stearate (B1226849) FAMEs by GC-MS.
6. Data Analysis and Calculation:
- Calculate the fractional DNL, which represents the proportion of newly synthesized fatty acids, using the following formula: Fractional DNL (%) = (Enrichment of fatty acid / (Enrichment of body water × n)) × 100 Where 'n' is the number of exchangeable hydrogens in the fatty acid (e.g., ~22 for palmitate).
Protocol 2: In Vitro Measurement of Fatty Acid Oxidation using [¹³C₁₆]-Palmitate
This protocol outlines the measurement of FAO in cultured hepatocytes (e.g., HepG2 cells).
1. Cell Culture:
- Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) in a humidified incubator at 37°C and 5% CO₂.
2. Tracer Incubation:
- On the day of the experiment, replace the culture medium with serum-free DMEM containing 200 µM [U-¹³C₁₆]-palmitate complexed to bovine serum albumin (BSA).
- Incubate the cells for various time points (e.g., 0, 1, 3, 6 hours).
3. Sample Collection:
- Media: Collect the culture medium at each time point to measure the production of ¹³CO₂.
- Cells: At the end of the incubation, wash the cells with ice-cold phosphate-buffered saline (PBS), and then lyse the cells to extract intracellular metabolites.
4. Sample Preparation and Analysis:
- ¹³CO₂ Measurement: Acidify the collected media to release dissolved CO₂ into the headspace of a sealed vial. Analyze the ¹³CO₂ enrichment in the headspace gas using isotope ratio mass spectrometry (IRMS).[2]
- Intracellular Metabolites: Extract polar metabolites from the cell lysate using a methanol/water/chloroform extraction. Analyze the ¹³C enrichment in TCA cycle intermediates by liquid chromatography-mass spectrometry (LC-MS) to trace the fate of the labeled palmitate.
5. Data Analysis and Calculation:
- Calculate the rate of palmitate oxidation based on the rate of ¹³CO₂ production over time.
- Analyze the enrichment patterns in TCA cycle intermediates to understand the contribution of fatty acid oxidation to cellular energy metabolism.
Data Presentation
Quantitative data from stable isotope tracing experiments should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Fractional Synthesis Rate of Triglyceride-Palmitate in Mice Treated with a DNL Inhibitor
| Treatment Group | Body Water Enrichment (%) | Palmitate Enrichment (%) | Fractional DNL (%) |
| Vehicle Control | 4.5 ± 0.3 | 0.18 ± 0.02 | 0.36 ± 0.04 |
| DNL Inhibitor | 4.6 ± 0.2 | 0.05 ± 0.01 | 0.10 ± 0.02 |
| Data are presented as mean ± SEM (n=8 per group). *p < 0.05 compared to Vehicle Control. |
Table 2: Rate of [¹³C₁₆]-Palmitate Oxidation in Cultured Hepatocytes
| Treatment | ¹³CO₂ Production Rate (nmol/hr/mg protein) |
| Control | 15.2 ± 1.8 |
| FAO Activator | 28.5 ± 2.5 |
| FAO Inhibitor | 6.1 ± 0.9 |
| Data are presented as mean ± SEM (n=6 per group). *p < 0.05 compared to Control. |
Conclusion
Stable isotope tracing is a powerful methodology for the dynamic and quantitative assessment of lipid metabolism.[1][5][8] The protocols and guidelines presented here provide a framework for researchers to design and execute robust experiments to investigate various aspects of lipid metabolism in both health and disease. Careful experimental design, precise analytical measurements, and appropriate data analysis are crucial for obtaining meaningful and reproducible results. The insights gained from these studies can significantly advance our understanding of metabolic diseases and aid in the development of novel therapeutic strategies.
References
- 1. joe.bioscientifica.com [joe.bioscientifica.com]
- 2. joe.bioscientifica.com [joe.bioscientifica.com]
- 3. HORMONE MEASUREMENT GUIDELINES: Tracing lipid metabolism: the value of stable isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Quantifications of Lipid Kinetics In Vivo Using Stable Isotope Tracer Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. De novo lipogenesis in non-alcoholic fatty liver disease: Quantification with stable isotope tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. metsol.com [metsol.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Quantifying cholesterol synthesis in vivo using 2H2O: enabling back-to-back studies in the same subject - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Application Note 31 â Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry [isotope.com]
- 16. mdpi.com [mdpi.com]
Protocol for Tracing Fatty Acid Metabolism in Placental Explants Using 13C-Labeled Fatty Acids
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The placenta is a vital organ that mediates the transfer of nutrients from mother to fetus, playing a crucial role in fetal growth and development.[1][2] Understanding the intricate mechanisms of fatty acid transport and metabolism within the placenta is essential, as alterations in these processes can impact fetal health and development.[2] This protocol details a robust method for studying the uptake and metabolic fate of fatty acids in human placental tissue using stable isotope-labeled (13C) fatty acids. The use of 13C-labeled fatty acids allows for the precise tracing and quantification of their incorporation into various lipid species, distinguishing them from endogenous lipids.[3] This technique, coupled with liquid chromatography-mass spectrometry (LC-MS), provides a powerful tool for investigating placental lipid metabolism.[3][4]
Principle
This protocol utilizes an ex vivo placental explant culture system to model the physiological environment of the placenta.[5] Placental tissue, obtained shortly after delivery, is dissected into small explants and maintained in culture. These explants are then treated with 13C-labeled fatty acids, such as palmitic acid (PA), oleic acid (OA), or docosahexaenoic acid (DHA).[3][4] Following incubation, the explants and culture media are collected, and lipids are extracted. The incorporation of the 13C label into various lipid classes, such as triacylglycerols (TAGs), phosphatidylcholines (PCs), and phosphatidylethanolamines (PEs), is then quantified using LC-MS.[3][4] This allows for the determination of how different fatty acids are processed and partitioned within the placenta.
Experimental Workflow
References
- 1. Transport of fatty acids across the human placenta: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methods for investigating placental fatty acid transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Metabolism of 13C-Labeled Fatty Acids in Term Human Placental Explants by Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An ex vivo human placental explant model for controlled exposure studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common challenges in using 13C-labeled fatty acid tracers in vivo
Welcome to the technical support center for the application of 13C-labeled fatty acid tracers in in vivo research. This resource is designed to assist researchers, scientists, and drug development professionals in successfully designing and executing their experiments, as well as troubleshooting common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when designing an in vivo experiment with 13C-labeled fatty acids?
A1: Successful in vivo studies using 13C-labeled fatty acids hinge on careful experimental design. Key considerations include:
-
Biological Question: Clearly define the metabolic pathway of interest (e.g., fatty acid uptake, oxidation, esterification into complex lipids) as this will dictate the choice of tracer, administration route, and sampling time points.
-
Tracer Selection: Choose a fatty acid tracer that is relevant to the biological system under investigation. Uniformly labeled (U-13C) tracers are often used to track the entire carbon backbone of the fatty acid into various metabolic fates.[1] The choice between 13C and other stable isotopes like 2H (deuterium) depends on the specific pathway being studied; for instance, 2H-labeled fatty acids are often preferred for measuring fatty acid oxidation due to the appearance of labeled water.[1]
-
Tracer Administration Route: The route of administration significantly impacts the physiological response. Common methods include intravenous (IV) infusion for systemic delivery, oral gavage to study dietary fatty acid absorption and metabolism, and intraperitoneal (IP) injection.[2]
-
Animal Model and Physiological State: The species, strain, age, and diet of the animal model can all influence fatty acid metabolism. It is also crucial to control for the physiological state, such as fed versus fasted, as this dramatically alters fatty acid flux and oxidation rates.[3][4]
-
Sampling Strategy: Determine the optimal time points for collecting blood and tissues to capture the dynamics of tracer incorporation into the target metabolites. Rapidly turning over pools like plasma free fatty acids (FFAs) may require sampling within minutes of tracer administration, while incorporation into complex lipids in tissues may take several hours.[4][5]
Q2: How do I choose between a bolus injection and a continuous infusion for my tracer?
A2: The choice between a bolus injection and continuous infusion depends on the specific metabolic parameters you aim to measure.
-
Bolus Injection: A single, rapid injection of the tracer is useful for tracking the initial uptake and rapid metabolism of the fatty acid.[5] It is often employed to determine the fractional turnover rate of a lipid pool. However, the rapidly changing tracer concentration can make it challenging to achieve a metabolic steady state.
-
Continuous Infusion: This method involves administering the tracer at a constant rate over a longer period.[1][4] It is the preferred method for achieving isotopic steady-state, which is necessary for calculating metabolic flux rates, such as the rate of appearance (Ra) of fatty acids into the plasma.[3] A priming dose may be administered at the beginning of the infusion to help reach steady-state more quickly.[3]
Q3: What are the key differences in sample preparation for LC-MS versus GC-MS analysis of 13C-labeled fatty acids?
A3: The sample preparation workflows for LC-MS and GC-MS are distinct, primarily due to the different analytical requirements of the instruments.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This technique can analyze intact lipids. Sample preparation typically involves lipid extraction from plasma or tissue homogenates using methods like the Folch or Bligh-Dyer procedures, which use a chloroform/methanol mixture, or newer methods using methyl-tert-butyl ether (MTBE).[6] The goal is to separate the lipids from other cellular components. The extracted lipids are then reconstituted in a solvent compatible with the LC system.
-
GC-MS (Gas Chromatography-Mass Spectrometry): GC-MS requires volatile analytes. Therefore, fatty acids must be derivatized to fatty acid methyl esters (FAMEs) before analysis.[7] This is typically achieved through a methylation reaction using reagents like BF3-methanol or acidic methanol.[8][9] The FAMEs are then extracted into an organic solvent for injection into the GC-MS.
Troubleshooting Guides
Problem 1: Low or undetectable 13C-enrichment in my target lipids.
| Possible Cause | Troubleshooting Step |
| Insufficient Tracer Dose | The amount of tracer administered was too low to be detected above the natural 13C abundance. |
| Solution: Increase the tracer dose. Refer to the literature for typical doses for your specific animal model and fatty acid tracer (see Table 1).[5] | |
| Inappropriate Sampling Time | Samples were collected before the tracer had sufficient time to be incorporated into the target lipid pool. |
| Solution: Optimize your sampling time points. Conduct a pilot study with a time-course to determine the peak enrichment for your lipids of interest. For plasma FFAs, enrichment can peak within minutes, while for tissue triglycerides, it may take several hours.[4] | |
| Rapid Tracer Clearance | The tracer is being rapidly cleared from circulation before it can be taken up by the tissue of interest. |
| Solution: Consider a continuous infusion rather than a bolus injection to maintain a steady plasma concentration of the tracer.[1][4] | |
| Poor Tracer Bioavailability (Oral Gavage) | The tracer was not efficiently absorbed from the gastrointestinal tract. |
| Solution: Ensure the fatty acid is properly emulsified in a vehicle like corn oil or a solution containing TPGS to enhance absorption.[10] | |
| Analytical Sensitivity | The mass spectrometer is not sensitive enough to detect the low levels of enrichment. |
| Solution: Optimize your mass spectrometry method. For very low enrichment, consider using a more sensitive technique like gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS).[11] |
Problem 2: High variability in 13C-enrichment between replicate samples.
| Possible Cause | Troubleshooting Step |
| Inconsistent Tracer Administration | Variations in the volume or rate of tracer administration between animals. |
| Solution: Use a calibrated syringe pump for continuous infusions to ensure a consistent infusion rate.[4] For bolus injections and oral gavage, ensure precise volume administration based on individual animal body weight.[12][13] | |
| Physiological State of Animals | Differences in the fed/fasted state of the animals can significantly impact fatty acid metabolism. |
| Solution: Strictly control the feeding and fasting times for all animals in the study.[2] | |
| Inconsistent Sample Collection and Handling | Variations in the timing of sample collection or post-collection processing can introduce variability. |
| Solution: Standardize the entire sample collection and processing workflow. Snap-freeze tissues immediately in liquid nitrogen upon collection to quench metabolic activity.[4] | |
| Sample Extraction Inefficiency | Incomplete or variable extraction of lipids from the samples. |
| Solution: Optimize and validate your lipid extraction protocol. The use of an internal standard for each lipid class can help to correct for variations in extraction efficiency. |
Experimental Protocols
Protocol 1: Intravenous Infusion of 13C-Palmitate in Mice
-
Tracer Preparation:
-
Prepare a sterile solution of [U-13C]-palmitate complexed to fatty acid-free bovine serum albumin (BSA).
-
The molar ratio of palmitate to BSA is typically between 2:1 and 4:1.
-
The final concentration of the infusate should be calculated to deliver the desired infusion rate.
-
-
Animal Preparation:
-
Fast the mice for 4-6 hours prior to the infusion.
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Place a catheter into the tail vein for infusion.
-
-
Tracer Infusion:
-
Administer a priming bolus of the tracer over 1 minute to rapidly increase plasma enrichment.
-
Immediately follow with a continuous infusion at a constant rate using a syringe pump for a predetermined duration (e.g., 60-120 minutes).
-
-
Blood and Tissue Collection:
-
Collect blood samples at regular intervals (e.g., 0, 30, 60, 90, 120 minutes) from the retro-orbital sinus or another appropriate site.
-
At the end of the infusion period, euthanize the mouse and rapidly collect tissues of interest.
-
Immediately snap-freeze tissues in liquid nitrogen.
-
Process blood to obtain plasma and store all samples at -80°C until analysis.
-
Protocol 2: Oral Gavage of 13C-Oleic Acid in Rats
-
Tracer Preparation:
-
Prepare a solution of [U-13C]-oleic acid mixed with a carrier vehicle such as corn oil.[10]
-
The concentration should be calculated to deliver the desired dose based on the animal's body weight.
-
-
Animal Preparation:
-
Fast the rats overnight (approximately 12 hours).
-
Weigh the animal immediately before gavage to accurately calculate the dose volume.
-
-
Oral Gavage Procedure:
-
Gently restrain the rat.
-
Measure the appropriate length of the gavage needle (from the mouth to the last rib).[12]
-
Carefully insert the gavage needle into the esophagus and slowly administer the tracer solution.
-
-
Sample Collection:
-
Collect blood and tissues at predetermined time points post-gavage (e.g., 1, 2, 4, 6 hours) to capture the absorption and metabolic fate of the dietary fatty acid.
-
Process and store samples as described in Protocol 1.
-
Quantitative Data Summary
Table 1: Typical Doses and Infusion Rates for 13C-Labeled Fatty Acids in Rodents
| Tracer | Animal Model | Administration Route | Dose/Infusion Rate | Reference |
| [U-13C]-Palmitate | Mouse | Bolus Injection | 20 nmol/kg body weight | [5] |
| [U-13C]-Palmitate | Rat | Continuous Infusion | Bolus: 0.5 µmol/kg, Infusion: 3 µmol/kg/h | [4] |
| [1-13C]-Palmitate | Human | Continuous Infusion | 0.03-0.04 µmol/kg/min | [1] |
| [U-13C]-Oleic Acid | Mouse | Oral Gavage | 150 mg/kg | [10] |
Table 2: Expected 13C-Enrichment in Different Biological Pools
| Tracer | Administration | Biological Pool | Time Point | Expected Enrichment | Reference |
| [U-13C]-Palmitate | Bolus Injection (Mouse) | Plasma Free Fatty Acids | 10 minutes | ~2.5 µmol/L (of tracer) | [5] |
| [U-13C]-Palmitate | Bolus Injection (Mouse) | Liver Triglycerides | 10 minutes | ~511 nmol/g protein | [5] |
| [U-13C]-Palmitate | Bolus Injection (Mouse) | Muscle Acylcarnitines | 10 minutes | ~0.95 nmol/g protein | [5] |
| [U-13C]-DHA | Dietary Supplementation (Mouse) | Plasma DHA | 1 day | δ13C of 87.8 ± 0.8 | [14] |
Visualizations
Caption: Metabolic fate of a 13C-labeled fatty acid tracer in a cell.
Caption: Workflow for in vivo 13C-labeled fatty acid tracer experiments.
References
- 1. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral Gavage Delivery of Stable Isotope Tracer for In Vivo Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. metsol.com [metsol.com]
- 4. joe.bioscientifica.com [joe.bioscientifica.com]
- 5. researchgate.net [researchgate.net]
- 6. Lipidomics from sample preparation to data analysis: a primer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 8. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Application Note 31 â Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry [isotope.com]
- 11. Free fatty acid turnover measured using ultralow doses of [U-13C]palmitate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. iacuc.wsu.edu [iacuc.wsu.edu]
- 14. Novel 13C enrichment technique reveals early turnover of DHA in peripheral tissues - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: [U-13C]Palmitate Infusion Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing [U-13C]palmitate as a tracer to study fatty acid metabolism.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of a [U-13C]palmitate infusion experiment?
A1: [U-13C]palmitate infusion experiments are designed to trace the metabolic fate of palmitate, a saturated fatty acid, in vivo. By introducing a stable, non-radioactive isotope-labeled version of palmitate into a biological system, researchers can track its incorporation into various lipid pools, its oxidation for energy, and its role in different metabolic pathways. This technique is crucial for understanding fatty acid kinetics, including transport, storage, and utilization in various physiological and pathological states.
Q2: Why is it important to optimize the infusion rate?
Q3: What is isotopic steady state and why is it important?
A3: Isotopic steady state, or plateau, is the point during a constant infusion when the ratio of the labeled tracer to the unlabeled endogenous substance (tracee) becomes constant in the plasma.[1] Reaching this state is crucial because it indicates that the rate of appearance of the tracer equals its rate of disappearance from the sampling pool (e.g., plasma). This allows for the calculation of the rate of appearance (Ra) or flux of the endogenous substrate under steady-state conditions.[1] Typically, with a constant infusion of [U-13C]palmitate, isotopic equilibrium is achieved within 30-60 minutes.[2]
Q4: Do I need a priming dose for my [U-13C]palmitate infusion?
A4: For measuring free fatty acid (FFA) kinetics, a priming dose of [U-13C]palmitate is generally not necessary due to the rapid turnover of FFAs and the initial restriction of the tracer to the plasma compartment.[2] However, for other tracers with a larger volume of distribution, like glycerol, a priming dose is often used to reach isotopic steady state more quickly.[2] To accelerate the attainment of steady state in breath 13CO2 during oxidation studies, a priming bolus of 13C sodium bicarbonate can be administered at the start of the tracer infusion.[3]
Troubleshooting Guide
Issue 1: Failure to Reach Isotopic Steady State
-
Possible Cause: The infusion rate may be too low for the physiological state being studied (e.g., during exercise, fatty acid flux increases).
-
Troubleshooting Steps:
-
Review the literature for established infusion rates in similar experimental models and conditions.
-
Increase the infusion rate in a pilot study and monitor the tracer-to-tracee ratio over time to determine if a plateau can be achieved.
-
Ensure the subject is in a metabolic steady state (e.g., fasted) before and during the infusion, as fluctuations in endogenous substrate levels can prevent a stable isotopic enrichment.[1]
-
Issue 2: High Variability in Palmitate Flux Measurements
-
Possible Cause: Inconsistent infusion rates, analytical errors, or physiological fluctuations in the subject.
-
Troubleshooting Steps:
-
Verify Infusion Pump Accuracy: Regularly calibrate the infusion pump to ensure a precise and constant delivery rate.
-
Standardize Analytical Procedures: Use a consistent and validated method for plasma sample processing and analysis via gas chromatography/mass spectrometry (GC/MS) or gas chromatography/combustion/isotope ratio mass spectrometry (GC/C/IRMS). GC/C/IRMS offers higher sensitivity, allowing for lower tracer infusion rates.[2][4]
-
Ensure Subject Stability: Maintain consistent experimental conditions for all subjects, including diet, fasting duration, and activity level prior to the study.
-
Issue 3: Inaccurate Fatty Acid Oxidation Rate Calculation
-
Possible Cause: Failure to account for the fixation of 13CO2 in the body's bicarbonate pool and the loss of the 13C label within the tricarboxylic acid (TCA) cycle.[3]
-
Troubleshooting Steps:
-
Acetate (B1210297) Correction Factor: Perform a separate infusion of 13C-labeled acetate under identical experimental conditions.[3] The recovery of 13C in expired CO2 from the acetate infusion provides a correction factor for the amount of 13CO2 that is retained in the body and not expired.[5]
-
Bicarbonate Priming: Administer an intravenous bolus of NaH13CO3 at the beginning of the [U-13C]palmitate infusion to prime the bicarbonate pool. This can shorten the time required to reach an isotopic steady state in expired CO2.[3]
-
Issue 4: Low Signal-to-Noise Ratio in Mass Spectrometry Analysis
-
Possible Cause: The infusion rate is too low, leading to insufficient enrichment of the tracer in the plasma.
-
Troubleshooting Steps:
-
Increase Infusion Rate: Cautiously increase the infusion rate, ensuring it does not perturb the physiological system.
-
Utilize a More Sensitive Analytical Method: If using GC/MS, consider switching to GC/C/IRMS. This method is significantly more sensitive and can detect much lower levels of 13C enrichment, allowing for the use of ultralow tracer doses.[1][4]
-
Optimize Sample Preparation: Ensure efficient extraction and derivatization of fatty acids from the plasma to maximize the signal during analysis.
-
Experimental Protocols & Data
Recommended Infusion Rates
The optimal infusion rate for [U-13C]palmitate can vary depending on the species, physiological state, and the analytical sensitivity of the equipment. Below is a summary of infusion rates cited in the literature.
| Species | Condition | Infusion Rate (nmol·kg⁻¹·min⁻¹) | Analytical Method | Reference |
| Human | Rest | 0.5 | GC/C/IRMS | [4] |
| Human | Exercise | 2 | GC/C/IRMS | [4] |
| Human | Postabsorptive | 11 | Not Specified | [6] |
| Human | Postabsorptive | 30-40 | Not Specified | [2] |
| Rat | Anesthetized | 50 (3 µmol/kg/h) | Not Specified | [7] |
Experimental Workflow for [U-13C]Palmitate Infusion
The following diagram outlines a typical workflow for a [U-13C]palmitate infusion experiment to measure fatty acid kinetics.
Caption: A generalized workflow for conducting a [U-13C]palmitate stable isotope tracer infusion experiment.
Signaling Pathway: Fatty Acid Oxidation
The diagram below illustrates the general pathway of palmitate oxidation and the rationale for using an acetate correction factor.
References
- 1. joe.bioscientifica.com [joe.bioscientifica.com]
- 2. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. joe.bioscientifica.com [joe.bioscientifica.com]
- 4. Free fatty acid turnover measured using ultralow doses of [U-13C]palmitate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of the [1,2-13C]acetate recovery factor for correction of [U-13C]palmitate oxidation rates in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. joe.bioscientifica.com [joe.bioscientifica.com]
Improving detection sensitivity of 13C-palmitate in complex biological samples
Welcome to the technical support center for improving the detection sensitivity of 13C-palmitate in complex biological samples. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing their stable isotope tracing experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for detecting 13C-palmitate and its metabolites?
A1: The most common and powerful techniques are mass spectrometry (MS) coupled with chromatography and Nuclear Magnetic Resonance (NMR) spectroscopy. Gas chromatography-mass spectrometry (GC-MS) is often preferred for quantifying long-chain fatty acids due to its excellent separation efficiency and sensitivity.[1] Liquid chromatography-mass spectrometry (LC-MS), particularly with high-resolution instruments, is also widely used for analyzing fatty acid metabolism and can handle a broad range of lipid classes.[1][2] NMR spectroscopy, while generally less sensitive than MS, is a valuable non-destructive method that provides detailed structural information and can track isotope incorporation with minimal sample preparation.[3]
Q2: I am not detecting a strong 13C-palmitate signal. What are the common causes?
A2: Low signal intensity can stem from several factors throughout the experimental workflow. Key areas to investigate include:
-
Inefficient Sample Preparation: Poor extraction of lipids from the biological matrix or incomplete derivatization can significantly reduce the amount of analyte reaching the instrument.
-
Suboptimal Instrument Parameters: The settings on your GC-MS or LC-MS, such as injector temperature, column choice, or ionization mode, may not be optimized for your specific analytes.[4]
-
Low Isotopic Enrichment: The level of 13C-palmitate incorporation into the target lipid pools may be too low to be detected above the natural abundance background. This can be due to short incubation times or high concentrations of endogenous, unlabeled palmitate.[5]
-
Analyte Degradation: Fatty acids can be susceptible to degradation during sample processing. Ensuring proper storage and handling is crucial.
Q3: How can I improve the isotopic enrichment of my target metabolites?
A3: To improve enrichment, consider the following:
-
Optimize Incubation Time: Conduct a time-course experiment to determine the optimal duration for 13C-palmitate incorporation into the lipid class of interest.[2][5]
-
Adjust Tracer Concentration: The concentration of 13C-palmitate should be sufficient to compete with endogenous pools but not so high as to cause cytotoxic effects.[2]
-
Control for Endogenous Pools: Be aware of the concentration of unlabeled palmitate and other fatty acids in your culture medium or biological system, as they will dilute the isotopic label.[5] Using dialyzed serum in cell culture media can help reduce the concentration of unlabeled fatty acids.[1]
Q4: What is the purpose of derivatization in GC-MS analysis of fatty acids?
A4: Derivatization is a critical step in preparing fatty acids for GC-MS analysis. It involves converting the fatty acids, which are polar and have high boiling points, into more volatile and thermally stable esters, typically fatty acid methyl esters (FAMEs).[6][7][8] This process improves their chromatographic behavior, leading to sharper peaks and increased sensitivity.
Q5: Can I use NMR to detect 13C-palmitate if I have low sample amounts?
A5: While NMR is inherently less sensitive than MS, its capabilities have been significantly enhanced by advancements in technology. The use of cryoprobes can lower the limit of detection to the low micromolar range (approximately 1 nmol in the tube).[3] For 13C-enriched samples, specialized NMR experiments like 13C-DREAMTIME can be used to selectively detect only the compounds of interest, reducing spectral overlap and increasing signal intensity by up to 6-fold.[9] However, for trace-level detection, MS-based methods remain superior.[10]
Troubleshooting Guides
Guide 1: Low Signal or No Detection in GC-MS
This guide provides a logical workflow to diagnose and resolve issues with low 13C-palmitate signal intensity when using Gas Chromatography-Mass Spectrometry.
Caption: Troubleshooting workflow for low GC-MS signal.
| Problem | Potential Cause | Recommended Solution |
| No peak for 13C-FAMEs | Incomplete derivatization. | Ensure methylation reagent is fresh and reaction conditions (temperature, time) are optimal.[8] |
| Low extraction recovery. | Use a robust lipid extraction method like Folch or a modified Bligh and Dyer.[2][11] Include an internal standard (e.g., C17:0 or C19:0) before extraction to monitor efficiency.[7][8] | |
| Injector discrimination. | Ensure the injector temperature is high enough (e.g., 250-300°C) to prevent discrimination against higher boiling point FAMEs.[6][12] | |
| High background noise | Contaminated carrier gas or system leak. | Use high-purity gas and install oxygen/moisture traps. Check for leaks in the system.[12][13] |
| Column bleed. | Condition the column according to the manufacturer's instructions. Do not exceed the column's maximum temperature limit.[13] | |
| Poor peak shape (fronting/tailing) | Column overload. | Reduce the injection volume or use a higher split ratio. Consider a column with a thicker film or wider internal diameter.[13] |
| Active sites in the injector or column. | Deactivate the inlet liner with silylation reagent. Clip the first few centimeters of the column.[13] |
Guide 2: Improving Sensitivity in LC-MS
| Problem | Potential Cause | Recommended Solution |
| Low signal intensity | Inefficient ionization. | Optimize electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas temperature, nebulizer pressure).[14] Test both positive and negative ion modes, as fatty acids can be sensitive in negative mode. |
| Matrix effects. | Improve sample cleanup to remove interfering substances like salts or phospholipids. Use stable isotope-labeled internal standards that co-elute with the analyte to correct for ion suppression or enhancement.[15] | |
| Suboptimal mobile phase. | Add modifiers like ammonium (B1175870) formate (B1220265) or acetate (B1210297) to the mobile phase to improve ionization efficiency.[14] | |
| Inconsistent retention times | Column degradation. | Use a guard column to protect the analytical column. Ensure the mobile phase is properly filtered and degassed. |
| Fluctuations in solvent composition. | Ensure the LC pump is delivering a stable and accurate gradient. | |
| Poor chromatographic resolution | Inappropriate column chemistry. | Select a column with appropriate chemistry for lipid analysis (e.g., C18, C8) and optimize the gradient elution program. |
Quantitative Data Summary
The following tables summarize key quantitative parameters gathered from various studies to provide a benchmark for your experiments.
Table 1: Detection Limits and Concentrations for 13C-Labeled Analytes
| Analyte/Method | Matrix | Detection Limit / Concentration | Reference |
| 13C-Fatty Acids (LC-MS) | Cultured Cells | Median LOD: 5 ng/mL | [1] |
| 13C-Glycerol (NMR) | Cell Extract | ~21 µM (1 nmol) in 30 min | [3] |
| [U-13C]-Palmitate (UPLC-MS) | Mouse Plasma | 2.5 ± 0.5 µmol/L (10 min post-injection) | [16][17] |
| [U-13C]-Palmitate (UPLC-MS) | Mouse Liver | 39 ± 12 nmol/g protein | [16][17] |
| 13C-FAMEs (GC-MS) | General | Smallest detectable peaks: ~2 ng C on-column | [8] |
Detailed Experimental Protocols
Protocol 1: Total Lipid Extraction from Cultured Cells (Modified Bligh & Dyer)
This protocol is adapted for extracting total lipids from cell culture samples for subsequent analysis.[2]
-
Harvest Cells: Aspirate culture medium and wash cell monolayer twice with ice-cold phosphate-buffered saline (PBS).
-
Cell Lysis: Add 100 µL of ice-cold water to the plate/well and scrape the cells. Collect the cell lysate.
-
Spike Internal Standard: Add an appropriate amount of internal standard (e.g., heptadecanoic acid, C17:0) to the lysate to control for extraction efficiency.
-
Solvent Addition: Add 450 µL of a 1:2 (v/v) mixture of chloroform (B151607):methanol to the lysate. Vortex thoroughly.
-
Phase Separation: Add 300 µL of water, vortex, and centrifuge at >2000 x g for 10 minutes to separate the aqueous and organic phases.
-
Collect Organic Layer: Carefully collect the lower chloroform layer containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.
-
Re-extraction: Add another 500 µL of chloroform to the remaining aqueous layer, vortex, and centrifuge again. Pool the second chloroform layer with the first.
-
Drying: Evaporate the pooled chloroform extracts to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Dissolve the dried lipid extract in an appropriate solvent for storage (e.g., 90% isopropyl alcohol, 5% chloroform, 5% methanol) and store at -80°C until analysis.[2]
Protocol 2: Preparation of Fatty Acid Methyl Esters (FAMEs) for GC-MS
This protocol describes the transmethylation of fatty acids from a dried lipid extract.
-
Reagent Preparation: Prepare a methylation reagent of 1.5% concentrated sulfuric acid in anhydrous methanol. Handle with extreme care in a fume hood.[8]
-
Reaction Setup: To the dried lipid extract, add 800 µL of the freshly prepared methylation reagent and 200 µL of heptane (B126788) (or toluene).
-
Incubation: Tightly cap the vial, vortex, and heat at 100°C for 1 hour in a heating block.[8]
-
Cooling: Remove vials from the heat and allow them to cool to room temperature.
-
Extraction of FAMEs: Add 300 µL of 1M NaCl and 300 µL of heptane. Vortex vigorously to mix.
-
Phase Separation: Allow the phases to separate. The upper heptane layer contains the FAMEs.
-
Collection: Carefully transfer the upper organic phase to a clean GC vial.
-
Repeat Extraction: Repeat the extraction with heptane twice more, pooling all organic fractions.
-
Concentration (Optional): If the sample has a low FAME content, the pooled heptane fractions can be carefully concentrated under a gentle stream of nitrogen. Re-dissolve in a smaller volume of heptane and transfer to a GC vial with an insert.[8]
Signaling & Workflow Diagrams
Metabolic Fate of 13C-Palmitate
This diagram illustrates the primary pathways for the incorporation of exogenously supplied 13C-palmitate into major cellular lipid classes.
Caption: Incorporation of 13C-palmitate into cellular lipids.
References
- 1. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Determination of fatty acid uptake and desaturase activity in mammalian cells by NMR-based stable isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Factors to consider in using [U-C]palmitate for analysis of sphingolipid biosynthesis by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fast gas chromatographic-mass spectrometric method for the evaluation of plasma fatty acid turnover using [1-13C]palmitate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 9. Targeted Compound Selection with Increased Sensitivity in 13C-Enriched Biological and Environmental Samples Using 13C-DREAMTIME in Both High-Field and Low-Field NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High sensitivity quantitative lipidomics analysis of fatty acids in biological samples by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Simple Method for Measuring Carbon-13 Fatty Acid Enrichment in the Major Lipid Classes of Microalgae Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 14. researchgate.net [researchgate.net]
- 15. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Thieme E-Journals - Diabetologie und Stoffwechsel / Abstract [thieme-connect.com]
Technical Support Center: Bicarbonate Retention in ¹³C Fatty Acid Oxidation Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to bicarbonate retention in ¹³C fatty acid oxidation studies.
Frequently Asked Questions (FAQs)
Q1: What is bicarbonate retention and why is it a concern in ¹³C fatty acid oxidation studies?
In ¹³C fatty acid oxidation studies, a substrate labeled with ¹³C is administered, and the rate of its oxidation is estimated by measuring the appearance of ¹³CO₂ in expired breath. However, not all ¹³CO₂ produced from the oxidation of the labeled fatty acid is immediately exhaled. A significant portion is temporarily retained in the body's large bicarbonate pools. This "bicarbonate retention" can lead to an underestimation of the true rate of fatty acid oxidation if not properly accounted for.
Q2: What is a bicarbonate correction factor (k)?
A bicarbonate correction factor, often denoted as k, represents the fraction of infused ¹³C-bicarbonate that is recovered in expired air during a steady-state infusion. This factor is used to correct the observed rate of ¹³CO₂ exhalation to reflect the actual rate of ¹³CO₂ production from substrate oxidation.
Q3: How is the bicarbonate correction factor determined?
The correction factor is typically determined in a separate experiment under the same conditions as the primary fatty acid oxidation study. This involves administering ¹³C-labeled bicarbonate (NaH¹³CO₃) intravenously and measuring the recovery of ¹³CO₂ in the breath. The two common methods for administration are the primed-continuous infusion and the bolus injection.
Q4: What are the typical values for the bicarbonate recovery factor?
Bicarbonate recovery can vary depending on several factors. In resting, post-absorptive adults, the recovery is typically around 80%. However, this can change with physiological state. For instance, recovery is generally higher during feeding compared to fasting and increases during exercise.
Q5: Are there alternatives to the bicarbonate correction factor?
Yes, the acetate (B1210297) correction factor is an alternative that some researchers prefer.[1] Proponents of the acetate correction factor argue that it accounts not only for the sequestration of labeled CO₂ in the bicarbonate pools but also for the fixation of the ¹³C label in other metabolic intermediates within the Krebs cycle.[1][2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low ¹³CO₂ recovery in breath samples | Incomplete absorption of the oral ¹³C-labeled substrate. | Ensure the subject is in a fasted state as instructed. Consider using an intravenous administration of the labeled fatty acid if absorption issues persist. |
| Altered physiological state (e.g., metabolic acidosis, renal dysfunction). | Screen subjects for underlying conditions that may affect acid-base balance and bicarbonate kinetics. | |
| Issues with breath collection or analysis. | Verify the proper functioning of breath collection bags, tubes, and the isotope ratio mass spectrometer. Ensure a good seal around the mouthpiece or mask during collection. | |
| High variability in bicarbonate recovery between subjects | Differences in nutritional status (fasted vs. fed). | Standardize the dietary intake and fasting period for all subjects before the study. |
| Variations in physical activity levels. | Ensure subjects are in a consistent state of rest or controlled exercise during the study period. | |
| Underlying individual physiological differences. | Determine the bicarbonate correction factor for each individual or for specific, well-defined cohorts rather than using a generalized factor. | |
| Calculated fatty acid oxidation rates seem physiologically implausible | Incorrect application of the bicarbonate correction factor. | Ensure the correction factor was determined under conditions identical to the fatty acid oxidation study. Double-check the calculations for applying the factor. |
| Use of an inappropriate correction factor (e.g., a resting factor for an exercise study). | Always match the conditions for determining the correction factor with the experimental conditions of the primary study. | |
| Contamination with exogenous CO₂. | Ensure the breath collection apparatus is free from contaminants and that the ambient air does not interfere with the sample. |
Data Presentation
Table 1: Bicarbonate and Acetate Recovery Factors Under Various Conditions
| Condition | Tracer | Recovery Factor (Mean ± SD) | Reference |
| Resting, Post-absorptive | ¹³C-Bicarbonate | 0.83 ± (not specified) | |
| Exercise (45% VO₂peak) | ¹³C-Bicarbonate | 0.93 (males), 0.91 (females) | |
| Exercise (65% VO₂peak) | ¹³C-Bicarbonate | 0.94 (males), 0.92 (females) | |
| Post-exercise (65% VO₂peak, 30-60 min) | ¹³C-Bicarbonate | 0.72 - 0.76 | |
| Basal State | ¹⁴C-Acetate | 0.56 ± 0.02 | [1] |
| Hyperinsulinemia-hyperglycemia | ¹⁴C-Acetate | 0.50 ± 0.03 | [1] |
| Exercise (cycling) | ¹⁴C-Acetate | 0.80 ± 0.03 | [1] |
Experimental Protocols
Protocol 1: Primed-Continuous Infusion of ¹³C-Bicarbonate
This method is designed to rapidly achieve and maintain a steady state of ¹³CO₂ enrichment in the breath.
1. Subject Preparation:
-
Subjects should fast overnight (8-12 hours) prior to the study.
-
A baseline breath sample is collected to determine the natural ¹³CO₂/¹²CO₂ ratio.
2. Priming Dose Calculation and Administration:
-
A priming bolus of NaH¹³CO₃ is administered to quickly label the body's bicarbonate pools.
-
The priming dose can be estimated based on the subject's body weight and the desired initial rise in breath ¹³CO₂ enrichment. A common starting point is a prime-to-infusion ratio of about 60:1 (e.g., a 60-minute equivalent of the continuous infusion rate).
3. Continuous Infusion:
-
Immediately following the priming dose, a continuous intravenous infusion of NaH¹³CO₃ is started.[3]
-
The infusion rate should be maintained at a constant level throughout the study period (typically 2-4 hours).
4. Breath Sample Collection:
-
Breath samples are collected at regular intervals (e.g., every 15-30 minutes) into airtight bags.[4]
-
A steady state in ¹³CO₂ enrichment is typically reached within 60-90 minutes.[4]
5. Calculation of the Bicarbonate Recovery Factor (k):
-
The rate of ¹³CO₂ excretion is measured using isotope ratio mass spectrometry.
-
The recovery factor (k) is calculated as the rate of ¹³CO₂ excretion divided by the rate of ¹³C-bicarbonate infusion during the steady-state period.
Protocol 2: Bolus Injection of ¹³C-Bicarbonate
This method involves a single injection of the tracer and monitoring the decay of ¹³CO₂ in the breath over time.
1. Subject Preparation:
-
Similar to the primed-continuous infusion method, subjects should be in a fasted state, and a baseline breath sample is required.
2. Bolus Administration:
-
A single, known amount of NaH¹³CO₃ is injected intravenously.
3. Breath Sample Collection:
-
Breath samples are collected frequently immediately after the injection (e.g., every 1-2 minutes for the first 10 minutes) and then at increasing intervals for several hours to capture the full decay curve of ¹³CO₂ excretion.
4. Calculation of the Bicarbonate Recovery Factor (k):
-
The total amount of ¹³CO₂ exhaled over the entire collection period is determined by integrating the area under the ¹³CO₂ excretion rate curve.
-
The recovery factor (k) is the total amount of ¹³CO₂ recovered in the breath divided by the total amount of ¹³C-bicarbonate injected.
Mandatory Visualizations
Caption: Workflow of ¹³C-labeled fatty acid oxidation and the role of the bicarbonate pool.
Caption: Experimental workflow for determining and applying the bicarbonate correction factor.
Caption: Key physiological factors influencing bicarbonate retention.
References
- 1. droracle.ai [droracle.ai]
- 2. Rapid determination of whole-body bicarbonate kinetics by use of a digital infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of [13C]bicarbonate infusion for measurement of CO2 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of [13C]bicarbonate for metabolic studies in preterm infants: intragastric versus intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Analytical Variability in GC-MS Measurement of ¹³C Enrichment
Welcome to the technical support center for Gas Chromatography-Mass Spectrometry (GC-MS) based measurement of ¹³C enrichment. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and minimize analytical variability in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of analytical variability in GC-MS ¹³C enrichment analysis?
A1: Analytical variability in GC-MS ¹³C enrichment analysis can arise from multiple stages of the experimental workflow. The main contributors include:
-
Sample Preparation: Incomplete extraction, sample contamination, and inconsistent sample handling can introduce significant errors.[1][2][3]
-
Derivatization: Incomplete or inconsistent derivatization reactions are a major source of variability. The choice of derivatizing agent and reaction conditions must be carefully optimized and controlled.[1][4]
-
GC Separation: Issues within the gas chromatograph, such as leaks in the injection system, column degradation, improper temperature programming, and inconsistent carrier gas flow, can lead to variable peak shapes and retention times.[2][5][6]
-
Mass Spectrometry Detection: Detector instability, incorrect tuning, and fluctuations in ionization can affect the accuracy and precision of isotope ratio measurements.[6][7]
-
Data Processing: Inconsistent peak integration and incorrect application of corrections for natural isotope abundance can introduce errors in the final enrichment calculation.[8][9]
Q2: How can I ensure my derivatization is complete and reproducible?
A2: Consistent and complete derivatization is crucial for minimizing variability. Key considerations include:
-
Reagent Quality: Use high-purity, fresh derivatizing reagents and solvents to avoid side reactions and contamination.
-
Anhydrous Conditions: Many derivatization reactions, such as silylation, are sensitive to moisture. Ensure all glassware is thoroughly dried and perform reactions under an inert atmosphere (e.g., nitrogen or argon) if necessary.[4]
-
Optimized Reaction Conditions: Precisely control reaction temperature and time. Over- or under-heating, as well as inconsistent reaction times, can lead to incomplete derivatization or degradation of the analyte.
-
Sample-to-Reagent Ratio: Maintain a consistent and optimized ratio of sample to derivatizing reagent for all samples and standards.
-
Internal Standards: The use of a labeled internal standard that undergoes derivatization alongside the analyte can help to correct for variability in the reaction efficiency.
Q3: What are the best practices for GC-MS instrument maintenance to ensure low variability?
A3: Regular and proactive instrument maintenance is essential for reproducible results. A comprehensive maintenance schedule should include:
-
Inlet Maintenance: Regularly replace the septum, liner, and O-rings to prevent leaks and sample adsorption.[5][10]
-
Column Care: Condition new columns properly before use.[5] Periodically trim the front end of the column to remove non-volatile residues that can cause peak tailing and loss of resolution.[11]
-
Ion Source Cleaning: A contaminated ion source can lead to poor sensitivity and peak shape. Follow the manufacturer's instructions for regular cleaning.[12]
-
Carrier Gas Purity: Use high-purity carrier gas and install in-line traps to remove oxygen, moisture, and hydrocarbons.[13]
-
Leak Checks: Regularly perform leak checks on the entire system to ensure the integrity of all connections.[5][7]
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues encountered during GC-MS ¹³C enrichment analysis.
Issue 1: High Variability in Peak Area/Response
Symptoms:
-
Relative standard deviation (RSD) of peak areas for quality control (QC) samples exceeds acceptable limits (typically >15%).
-
Inconsistent peak heights for the same analyte across multiple injections.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Leaking Syringe | Inspect the syringe for visible leaks or damage. Replace if necessary.[7] |
| Injector Problems (e.g., leaking septum, contaminated liner) | Replace the septum and inlet liner. Check for proper installation and tightness of the septum nut.[5][10][14] |
| Inconsistent Injection Volume | If using manual injection, ensure a consistent technique. For autosamplers, check for air bubbles in the syringe and verify the correct injection volume is programmed. |
| Sample Degradation | Analyze samples immediately after preparation or store them under appropriate conditions (e.g., -80°C) to prevent degradation. |
| Incomplete Derivatization | Review and optimize the derivatization protocol. Ensure consistent reaction times, temperatures, and reagent concentrations. |
Issue 2: Poor Peak Shape (Tailing or Fronting)
Symptoms:
-
Asymmetrical peaks, with a "tail" extending from the back of the peak or a "front" sloping from the beginning.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Active Sites in the Inlet or Column | Deactivate the inlet liner or use a liner with glass wool. Trim the front end of the GC column (5-10 cm).[11] |
| Column Overload | Dilute the sample or reduce the injection volume.[10] |
| Improper Column Installation | Ensure the column is installed at the correct depth in the injector and detector and that the fittings are secure without being overtightened.[5] |
| Incompatible Solvent | Use a solvent that is compatible with the stationary phase of the column. |
| Low Injector Temperature | Increase the injector temperature to ensure complete and rapid vaporization of the sample. |
Issue 3: Baseline Instability or Drift
Symptoms:
-
The baseline signal is not flat, showing a rising or falling trend, or excessive noise.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Column Bleed | Condition the column according to the manufacturer's instructions. If the bleed is excessive, the column may need to be replaced.[7][13] |
| Contaminated Carrier Gas | Replace the carrier gas cylinder and/or the in-line gas purifiers.[7] |
| Contaminated Detector | Clean the ion source and other detector components as per the manufacturer's guidelines.[7][12] |
| System Leak | Perform a thorough leak check of the entire GC-MS system.[7] |
Experimental Protocols
Protocol 1: General Derivatization Procedure for Amino Acids (Silylation)
This protocol describes a common method for the derivatization of amino acids using N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
Materials:
-
Dried amino acid extract
-
MTBSTFA with 1% t-BDMCS
-
Heating block or oven
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Ensure the amino acid extract is completely dry. This can be achieved by lyophilization or evaporation under a stream of nitrogen.
-
Add 50 µL of pyridine to the dried extract to dissolve the amino acids.
-
Add 50 µL of MTBSTFA with 1% t-BDMCS to the sample.
-
Cap the vial tightly and vortex briefly to mix.
-
Heat the sample at 70°C for 30 minutes.
-
Cool the sample to room temperature before GC-MS analysis.
Visualizations
Caption: A typical experimental workflow for GC-MS based ¹³C enrichment analysis.
Caption: A troubleshooting decision tree for common GC-MS variability issues.
References
- 1. blog.organomation.com [blog.organomation.com]
- 2. Common Sources Of Error in Gas Chromatography - Blogs - News [alwsci.com]
- 3. aelabgroup.com [aelabgroup.com]
- 4. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 5. shopshimadzu.com [shopshimadzu.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Quantification of Stable Isotope Traces Close to Natural Enrichment in Human Plasma Metabolites Using Gas Chromatography-Mass Spectrometry [mdpi.com]
- 9. Stable isotope tracer analysis by GC-MS, including quantification of isotopomer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. m.youtube.com [m.youtube.com]
- 12. shimadzu.co.uk [shimadzu.co.uk]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Addressing Matrix Effects in LC-MS Analysis of 13C-Labeled Lipids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 13C-labeled lipids.
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS analysis of 13C-labeled lipids due to matrix effects.
| Problem | Possible Cause | Troubleshooting Steps |
| Poor reproducibility of 13C-labeled lipid signal | Inconsistent ion suppression or enhancement across samples due to variable matrix components. | 1. Evaluate Matrix Effects: Perform a post-extraction spike experiment with multiple lots of your biological matrix to quantify the variability of the matrix effect. 2. Optimize Sample Preparation: Implement a more rigorous sample cleanup method, such as Solid-Phase Extraction (SPE), to remove interfering matrix components like phospholipids (B1166683).[1] 3. Improve Chromatographic Separation: Modify the LC gradient, mobile phase, or column to better separate the 13C-labeled lipid from co-eluting matrix components. |
| Low or no signal for the 13C-labeled lipid | Significant ion suppression caused by high concentrations of co-eluting matrix components. | 1. Sample Dilution: Dilute the sample to reduce the concentration of interfering matrix components. This is a simple first step, provided the analyte concentration remains above the limit of detection.[1] 2. Enhance Sample Cleanup: Use a targeted sample preparation technique to remove the specific class of interfering compounds (e.g., phospholipid removal plates). 3. Check for Co-elution: Use a post-column infusion experiment to identify regions of significant ion suppression in your chromatogram and adjust the chromatography to move your analyte away from these regions. |
| Inconsistent Internal Standard (IS) Response | The 13C-labeled internal standard is not adequately compensating for the matrix effect. This can happen if the IS and the analyte do not co-elute perfectly or are affected differently by the matrix.[2][3] | 1. Verify Co-elution: Ensure that the chromatographic peaks of the 13C-labeled lipid and its corresponding endogenous (unlabeled) analyte completely overlap. Even slight separation can lead to differential matrix effects. 2. Use a Closer Analog: If using a 13C-labeled lipid from a different class as an internal standard, switch to a 13C-labeled version of the actual analyte for the most accurate compensation. 3. Investigate Sample Preparation: Inconsistent extraction recovery of the internal standard can lead to variable responses. Ensure thorough mixing and consistent execution of the sample preparation protocol.[3] |
| Unexpected Peaks or Interferences at the m/z of the 13C-labeled lipid | Isotopic contribution from the endogenous (unlabeled) lipid or isobaric interferences from the matrix. | 1. High-Resolution Mass Spectrometry: Use a high-resolution mass spectrometer to differentiate the 13C-labeled lipid from potential isobaric interferences. 2. Blank Matrix Analysis: Analyze a blank matrix sample to identify any endogenous compounds that may be contributing to the signal at the m/z of your 13C-labeled lipid. 3. Optimize Chromatography: Improve chromatographic separation to resolve the 13C-labeled lipid from any interfering peaks. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS analysis of lipids?
A: Matrix effects are the alteration of the ionization efficiency of an analyte, in this case, a 13C-labeled lipid, by co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy and precision of quantification. In lipid analysis, phospholipids are a major contributor to matrix effects.
Q2: How can I determine if my analysis is affected by matrix effects?
A: Two common methods to assess matrix effects are:
-
Post-Extraction Spike Method: This quantitative method compares the signal of a 13C-labeled lipid standard in a clean solvent to its signal when spiked into a pre-extracted blank matrix sample. The percentage difference indicates the extent of the matrix effect.
-
Post-Column Infusion: This qualitative method involves infusing a constant flow of the 13C-labeled lipid standard into the mass spectrometer post-column while injecting a blank matrix extract. Dips or peaks in the baseline signal indicate regions of ion suppression or enhancement.
Q3: How do 13C-labeled lipids help in addressing matrix effects?
A: 13C-labeled lipids are considered the "gold standard" for internal standards in LC-MS analysis.[1] Because they are chemically and physically almost identical to their endogenous (unlabeled) counterparts, they co-elute and experience the same degree of ion suppression or enhancement. By calculating the ratio of the signal from the endogenous lipid to the known concentration of the spiked 13C-labeled internal standard, the variability caused by matrix effects can be normalized, leading to more accurate quantification.
Q4: Can the endogenous unlabeled lipid interfere with the quantification of the 13C-labeled lipid?
A: Yes, the natural isotopic abundance of 13C in the endogenous lipid can contribute to the signal of the 13C-labeled isotopologue, especially for lipids with a high number of carbon atoms. This "isotopic crosstalk" should be corrected for, particularly when the concentration of the endogenous lipid is much higher than the spiked 13C-labeled standard. This is typically done by analyzing a sample containing only the unlabeled standard and determining the percentage of its signal that contributes to the m/z of the labeled standard.
Q5: What is the most effective sample preparation technique to reduce matrix effects in lipid analysis?
A: The most effective technique often depends on the specific lipid class and the sample matrix. However, for biological samples like plasma, which have high phospholipid content, Solid-Phase Extraction (SPE) is generally more effective at removing these interfering compounds compared to simpler methods like Protein Precipitation (PPT) or Liquid-Liquid Extraction (LLE).[1] Specialized phospholipid removal products, such as those with zirconia-coated silica, can also be highly effective.
Quantitative Data on Matrix Effect Mitigation
The following tables summarize the effectiveness of different sample preparation techniques in reducing phospholipids, a major source of matrix effects in lipid analysis.
Table 1: Comparison of Phospholipid Removal Efficiency by Sample Preparation Technique
| Sample Preparation Method | Average Phospholipid Removal Efficiency (%) | Analyte Recovery |
| Protein Precipitation (PPT) with Acetonitrile (B52724) | 30 - 60% | High |
| Liquid-Liquid Extraction (LLE) with Methyl Tert-Butyl Ether (MTBE) | 80 - 95% | Variable, depends on analyte polarity |
| Solid-Phase Extraction (SPE) - Reversed-Phase (C18) | 70 - 90% | Good |
| Solid-Phase Extraction (SPE) - Mixed-Mode | > 95% | Good to High |
| Specialized Phospholipid Removal Plates | > 98% | High |
Data compiled from multiple sources. Actual performance may vary based on specific protocol and matrix.
Table 2: Effect of SPE Elution Solvent on Phospholipid Removal
| Elution Solvent (Acetonitrile in Water) | Phospholipid Removal Efficiency (%) |
| 50% | ~75% |
| 60% | ~85% |
| 70% | ~92% |
| 80% | > 95% |
| 90% | > 98% |
This table illustrates the general trend that higher concentrations of organic solvent in the elution phase of a reversed-phase SPE protocol can lead to increased elution of phospholipids, thus reducing the cleanliness of the final extract.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect using the Post-Extraction Spike Method
Objective: To quantify the extent of ion suppression or enhancement for a 13C-labeled lipid in a given biological matrix.
Materials:
-
Blank biological matrix (e.g., plasma, tissue homogenate)
-
13C-labeled lipid standard of known concentration
-
Solvents for sample extraction (e.g., chloroform, methanol)
-
LC-MS system
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Standard): Prepare a standard solution of the 13C-labeled lipid in the final mobile phase or reconstitution solvent at a known concentration (e.g., 100 ng/mL).
-
Set B (Blank Matrix Extract): Process the blank biological matrix through your entire sample preparation workflow (extraction, evaporation, reconstitution).
-
Set C (Post-Spiked Matrix): To the extracted blank matrix from Set B, add the 13C-labeled lipid standard to achieve the same final concentration as in Set A.
-
-
Analyze the samples: Inject all three sets of samples into the LC-MS system and record the peak area of the 13C-labeled lipid.
-
Calculate the Matrix Effect:
-
Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) x 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Protocol 2: Phospholipid Removal using Solid-Phase Extraction (SPE)
Objective: To reduce matrix effects by removing phospholipids from a biological sample prior to LC-MS analysis.
Materials:
-
SPE cartridge (e.g., mixed-mode or phospholipid removal specific)
-
Biological sample (e.g., plasma)
-
13C-labeled lipid internal standard
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water)
-
Wash solvent (e.g., 5% methanol (B129727) in water)
-
Elution solvent (e.g., acetonitrile)
-
SPE manifold
Procedure:
-
Sample Pre-treatment: To your biological sample, add the 13C-labeled lipid internal standard. If the sample is plasma, a protein precipitation step with acetonitrile may be performed first.
-
Cartridge Conditioning: Pass the conditioning solvent through the SPE cartridge to activate the sorbent.
-
Cartridge Equilibration: Pass the equilibration solvent through the cartridge to prepare it for the sample.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Pass the wash solvent through the cartridge to remove hydrophilic interferences and salts.
-
Elution: Pass the elution solvent through the cartridge to elute the lipids of interest, leaving the more strongly bound phospholipids behind.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a solvent compatible with your LC-MS method.
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects.
Caption: A typical experimental workflow for lipid analysis.
References
Technical Support Center: Best Practices for 13C-Palmitate Sample Integrity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 13C-palmitate samples. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, ensuring the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for 13C-palmitate?
A1: For optimal stability, 13C-palmitate should be stored as a neat solid at room temperature, protected from light and moisture. When in solution, storage conditions become more critical. For short-term storage (up to one month), -20°C is recommended. For long-term storage (up to six months), -80°C is the preferred temperature. It is crucial to minimize freeze-thaw cycles to prevent degradation.
Q2: How can I prevent contamination of my 13C-palmitate samples?
A2: A primary source of contamination is the leaching of unlabeled palmitate from plastic consumables. To mitigate this, it is highly recommended to use glass vials and pipettes for all sample handling and storage. If the use of plasticware is unavoidable, pre-rinse all tubes and tips with methanol (B129727) to remove potential contaminants.
Q3: What are the main factors that can cause degradation of 13C-palmitate samples?
A3: The primary factors contributing to the degradation of 13C-palmitate are:
-
Oxidation: Exposure to air and light can lead to oxidative damage.
-
Enzymatic Degradation: In biological samples, endogenous enzymes can metabolize the fatty acid.
-
Temperature Fluctuations: Improper storage temperatures and repeated freeze-thaw cycles can accelerate degradation.
-
Hydrolysis: In aqueous solutions, ester linkages can be hydrolyzed over time.
-
Contamination: Introduction of unlabeled palmitate from external sources can compromise the isotopic enrichment of the sample.
Q4: Should I add antioxidants to my 13C-palmitate samples?
A4: Yes, the addition of antioxidants is a recommended best practice, especially for samples in solution or those that will be stored for extended periods. Butylated hydroxytoluene (BHT) is a commonly used antioxidant that can effectively inhibit the photodegradation and heat-induced degradation of palmitate.
Troubleshooting Guides
Issue 1: High variability in isotopic enrichment between replicate samples.
-
Possible Cause: Inconsistent sample handling, leading to variable levels of contamination with unlabeled palmitate.
-
Troubleshooting Steps:
-
Standardize Procedures: Ensure that all sample preparation steps, from collection to extraction, are performed consistently across all replicates.
-
Use Glassware: Switch to glass vials and pipettes to eliminate plastic-derived contamination.
-
Pre-rinse Plastics: If using plasticware is necessary, implement a strict pre-rinsing protocol with methanol.
-
Evaluate Extraction Efficiency: Ensure your lipid extraction protocol is robust and reproducible for your sample matrix.
-
Issue 2: Lower than expected 13C-palmitate concentration in my samples.
-
Possible Cause: Degradation of the 13C-palmitate due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that samples have been consistently stored at the recommended temperature (-80°C for long-term).
-
Minimize Freeze-Thaw Cycles: Aliquot samples upon receipt or after initial preparation to avoid repeated freezing and thawing.
-
Protect from Light and Air: Store samples in amber vials and consider purging with an inert gas (e.g., argon or nitrogen) before sealing to prevent oxidation.
-
Assess Extraction Recovery: Use an internal standard to quantify the recovery of your extraction method and ensure it is efficient.
-
Issue 3: Unexpected peaks or altered retention times in my chromatogram.
-
Possible Cause: Derivatization issues or the presence of degradation products.
-
Troubleshooting Steps:
-
Optimize Derivatization: Review and optimize your derivatization protocol. Ensure complete reaction and removal of excess derivatizing agents.
-
Analyze for Degradation Products: Use mass spectrometry to identify potential degradation products, such as oxidized palmitate species.
-
Check System Suitability: Run a standard sample of 13C-palmitate to confirm that your analytical system (GC-MS or LC-MS) is performing correctly.
-
Data Presentation: Best Practices for Sample Handling and Storage
| Parameter | Recommendation | Rationale |
| Storage Temperature (Solid) | Room Temperature | In its solid form, 13C-palmitate is stable at ambient temperature when protected from light and moisture. |
| Storage Temperature (Solution) | -20°C (Short-term, ≤ 1 month) -80°C (Long-term, ≤ 6 months) | Lower temperatures minimize enzymatic activity and slow down chemical degradation processes. |
| Consumables | Glassware (vials, pipettes) | Prevents contamination from leachable, unlabeled palmitate commonly found in plasticware. |
| Light Exposure | Minimize; use amber vials | Protects against photodegradation, a common pathway for lipid oxidation. |
| Oxygen Exposure | Minimize; purge with inert gas (Ar, N₂) | Reduces the risk of oxidative degradation of the fatty acid chain. |
| Freeze-Thaw Cycles | Avoid; aliquot samples | Repeated freezing and thawing can damage sample integrity and lead to degradation. |
| Antioxidants | Consider adding (e.g., BHT) | Inhibits oxidation, thereby extending the stability of the sample, especially in solution. |
Experimental Protocols
Protocol 1: Lipid Extraction from Plasma for 13C-Palmitate Analysis
This protocol is a modified Folch extraction method suitable for the recovery of fatty acids from plasma samples.
Materials:
-
Plasma sample
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Glass centrifuge tubes
-
Glass Pasteur pipettes
-
Nitrogen gas evaporator
Methodology:
-
To 100 µL of plasma in a glass centrifuge tube, add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Add 500 µL of 0.9% NaCl solution to the tube to induce phase separation.
-
Vortex again for 30 seconds and then centrifuge at 2000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Dry the extracted lipids under a gentle stream of nitrogen gas.
-
The dried lipid extract is now ready for derivatization and analysis by GC-MS or LC-MS.
Protocol 2: Derivatization and GC-MS Analysis of 13C-Palmitate
This protocol describes the conversion of fatty acids to their fatty acid methyl esters (FAMEs) for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Dried lipid extract
-
Boron trifluoride (BF₃) in methanol (14%)
-
Saturated NaCl solution
-
Anhydrous sodium sulfate (B86663)
-
GC-MS system
Methodology:
-
To the dried lipid extract, add 1 mL of 14% BF₃ in methanol.
-
Incubate the mixture at 60°C for 30 minutes to facilitate the methylation reaction.
-
After cooling to room temperature, add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex the mixture for 1 minute and then centrifuge at 1000 x g for 5 minutes to separate the phases.
-
Transfer the upper hexane layer containing the FAMEs to a new glass tube.
-
Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.
-
The FAME extract is now ready for injection into the GC-MS system.
-
GC-MS Analysis: Use a suitable capillary column (e.g., DB-225) and a temperature gradient to separate the FAMEs. The mass spectrometer should be operated in selected ion monitoring (SIM) mode to detect the specific ions corresponding to 13C-palmitate methyl ester and any internal standards.
Mandatory Visualizations
Caption: Experimental workflow for 13C-palmitate analysis.
Caption: Troubleshooting decision tree for 13C-palmitate experiments.
Technical Support Center: Optimizing Lipid Extraction for 13C-Labeled Fatty Acid Analysis
Welcome to the technical support center for lipid extraction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the extraction of lipids, with a special focus on the analysis of 13C-labeled fatty acids.
Frequently Asked Questions (FAQs)
Q1: Which lipid extraction method should I choose for my 13C-labeled fatty acid analysis?
A1: The optimal method depends on your specific sample matrix and the lipid classes of interest.
-
Folch Method: Considered a "gold standard," it is highly effective for a broad range of lipids and is well-suited for tissues.[1][2] It involves a chloroform (B151607)/methanol (B129727) solvent system.
-
Bligh & Dyer Method: A modification of the Folch method, it is particularly useful for samples with high water content, such as wet tissues.[2][3]
-
Matyash (MTBE) Method: This method uses methyl-tert-butyl ether (MTBE) as a less toxic alternative to chloroform.[4][5] It offers comparable or even better recovery for many lipid species and is well-suited for high-throughput applications.[5] The upper organic phase simplifies lipid collection.[5]
Q2: What are the critical factors influencing lipid extraction efficiency?
A2: Several factors can significantly impact your lipid yield:
-
Sample-to-Solvent Ratio: Using a sufficient volume of solvent is crucial to ensure complete extraction. For plasma, a 1:20 (v/v) sample-to-solvent ratio is often recommended for the Folch and Bligh & Dyer methods.[4][6]
-
Homogenization: Thorough disruption of the sample matrix is essential to release all lipids.
-
Phase Separation: Achieving a clean separation between the organic (lipid-containing) and aqueous phases is critical for preventing lipid loss and contamination.
-
Solvent Quality: Use high-purity solvents to avoid introducing contaminants that can interfere with downstream analysis.[7]
Q3: How do I prepare my 13C-labeled lipid extract for GC-MS analysis?
A3: After extraction, lipids are typically derivatized to fatty acid methyl esters (FAMEs) for GC-MS analysis. This involves a methylation step, often using methanol with a catalyst like sulfuric acid.[8] It is crucial to account for the carbon atom added from methanol during derivatization when calculating the 13C enrichment of your fatty acids.[8]
Troubleshooting Guide
Issue 1: Low Lipid Recovery
Question: I am observing a significantly lower than expected yield of my 13C-labeled lipids. What could be the cause?
Answer: Low lipid recovery can stem from several issues during the extraction process.
| Potential Cause | Troubleshooting Steps |
| Incomplete Sample Lysis | Ensure thorough homogenization of your sample. For tough tissues, consider cryogenic grinding or bead beating. |
| Insufficient Solvent Volume | Increase the solvent-to-sample ratio. A ratio of 20:1 (solvent:sample) is a good starting point for tissue samples.[2][4] |
| Inadequate Phase Separation | After adding water/saline solution, ensure vigorous mixing followed by sufficient centrifugation time and force to achieve a sharp interface. |
| Lipid Degradation | Work quickly and on ice to minimize enzymatic degradation. Consider adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent to prevent oxidation of unsaturated fatty acids. |
| Suboptimal pH | For acidic lipids, adjusting the pH of the aqueous phase can improve extraction efficiency. |
Issue 2: Emulsion Formation at the Interface
Question: I am seeing a thick, cloudy layer between the organic and aqueous phases after centrifugation, making it difficult to collect the lipid layer. How can I resolve this?
Answer: Emulsion formation is a common problem, especially with complex biological samples.[9]
| Potential Cause | Troubleshooting Steps |
| High concentration of proteins and other macromolecules | Centrifuge at a higher speed and for a longer duration. |
| Add a small amount of a demulsifying agent, such as a saturated salt solution (e.g., NaCl), to increase the ionic strength of the aqueous phase.[9] | |
| Gently agitate the sample instead of vigorous vortexing to minimize emulsion formation.[9] | |
| Incorrect solvent ratios | Ensure the correct proportions of chloroform, methanol, and water are used to achieve proper phase separation. |
Issue 3: Contamination of the Lipid Extract
Question: My GC-MS analysis shows peaks that do not correspond to my 13C-labeled fatty acids. What are the likely sources of contamination?
Answer: Contamination can be introduced at various stages of the workflow.
| Potential Source | Prevention and Troubleshooting |
| Solvents | Use high-purity, HPLC or mass spectrometry-grade solvents.[7] |
| Glassware and Plasticware | Thoroughly clean all glassware and rinse with the extraction solvent. Use polypropylene (B1209903) or glass tubes to minimize leaching of plasticizers. |
| Sample Handling | Wear gloves and work in a clean environment to avoid introducing lipids from your skin or other environmental sources. |
Experimental Protocols
Modified Bligh & Dyer Lipid Extraction Protocol
This protocol is suitable for samples with high water content.
-
Homogenize the sample (e.g., 1 g of tissue) in a mixture of 1 mL of chloroform and 2 mL of methanol.
-
Add an additional 1 mL of chloroform and vortex thoroughly.
-
Add 1 mL of water to induce phase separation and vortex again.[10]
-
Centrifuge the mixture to achieve a clear separation of the two phases.
-
Carefully collect the lower chloroform phase, which contains the lipids.[10]
-
For quantitative recovery, the upper aqueous phase can be re-extracted with 2 mL of chloroform.
-
Combine the chloroform extracts and dry under a stream of nitrogen.
Fatty Acid Methylation for GC-MS Analysis
-
Resuspend the dried lipid extract in a known volume of a suitable solvent (e.g., chloroform).
-
Add 800 µL of freshly prepared methylation reagent (e.g., 1.5% concentrated sulfuric acid in anhydrous methanol).[8]
-
Add an internal standard (e.g., C19:0 fatty acid) for quantification.[8]
-
Heat the mixture at 100°C for 1 hour in a sealed vial.[8]
-
After cooling, add 300 µL of 1M NaCl and 300 µL of heptane (B126788), and vortex.[8]
-
The upper heptane layer containing the FAMEs is then transferred to a GC vial for analysis.[8]
Data Presentation
Table 1: Comparison of Lipid Extraction Method Efficiencies for Different Lipid Classes
| Lipid Class | Folch | Bligh & Dyer | MTBE (Matyash) |
| Triacylglycerols (TAGs) | High | High | High |
| Phosphatidylcholines (PCs) | High | High | High |
| Phosphatidylethanolamines (PEs) | High | High | High |
| Phosphatidylinositols (PIs) | Moderate | Moderate | High[5] |
| Cholesteryl Esters (CEs) | High | High | High |
| Free Fatty Acids (FFAs) | High | High | High |
Note: Efficiency can vary depending on the specific sample matrix.
Visualizations
Caption: Workflow for 13C-labeled fatty acid analysis.
Caption: Troubleshooting low lipid recovery.
References
- 1. A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Optimization of Folch, Bligh-Dyer, and Matyash Sample-to-Extraction Solvent Ratios for Human Plasma-Based Lipidomics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. avantiresearch.com [avantiresearch.com]
- 8. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Isotopic Enrichment of the Precursor Pool in Flux Calculations
FAQs and Troubleshooting Guides
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to accurately account for the isotopic enrichment of the precursor pool in metabolic flux analysis (MFA).
Frequently Asked Questions (FAQs)
Q1: What is the "precursor pool" and why is its isotopic enrichment critical for accurate flux calculations?
A: In the context of ¹³C metabolic flux analysis (¹³C-MFA), the "precursor pool" refers to the specific intracellular pool of a metabolite that directly contributes to a particular metabolic reaction. For example, the precursor for protein synthesis is not the total intracellular pool of free amino acids, but rather the aminoacyl-tRNA pool.
The isotopic enrichment of this precursor pool is a critical parameter because it represents the actual availability of the ¹³C-labeled tracer for the downstream reaction. If the enrichment of the true precursor is lower than assumed (e.g., by measuring the total cellular pool), the calculated flux through the pathway will be underestimated. Conversely, overestimating the precursor enrichment will lead to an overestimation of the calculated flux.
Q2: What are the common reasons for a discrepancy between the measured isotopic enrichment of a metabolite and the true precursor pool enrichment?
A: Several factors can cause the isotopic enrichment of the total intracellular metabolite pool to differ from that of the true precursor pool:
-
Cellular Compartmentation: Eukaryotic cells have distinct metabolic compartments (e.g., cytosol, mitochondria).[1] The isotopic enrichment of a metabolite can vary significantly between these compartments. If a reaction occurs in a specific compartment, using the whole-cell average enrichment will be inaccurate.
-
Metabolic Channeling: Enzymes in a pathway can be physically associated, allowing intermediates to be passed directly from one enzyme to the next without equilibrating with the bulk cytosolic pool.
-
Dilution from Unlabeled Sources: The precursor pool can be diluted by unlabeled molecules from sources other than the primary labeled substrate. For protein synthesis, this can include amino acids derived from protein degradation (proteolysis) or from alternative, unlabeled carbon sources in the medium.[2][3][4]
-
Contribution from Multiple Pathways: A metabolite may be synthesized through multiple pathways, each utilizing precursors with different isotopic enrichments.
Q3: How can I measure the isotopic enrichment of the true precursor pool?
A: Direct measurement of the true precursor pool is often challenging but is the most accurate approach. The appropriate method depends on the metabolic pathway being studied.
-
For Protein Synthesis: The direct precursor is the aminoacyl-tRNA pool. Specialized protocols exist for the isolation of aminoacyl-tRNAs, followed by hydrolysis to release the amino acids, and subsequent analysis of their isotopic enrichment by GC-MS or LC-MS.[2][3][4][5][6]
-
For Compartment-Specific Reactions: Subcellular fractionation techniques can be used to isolate different organelles (e.g., mitochondria, nuclei, cytosol) before metabolite extraction and analysis.[7][8][9][10][11] This allows for the measurement of metabolite enrichment in specific compartments.
Troubleshooting Guides
Issue 1: My calculated metabolic fluxes are unexpectedly low or inconsistent with other data.
| Possible Cause | Troubleshooting Steps |
| Overestimation of Precursor Pool Enrichment | 1. Re-evaluate the Precursor: Confirm that the metabolite pool you measured is the true precursor for the reaction of interest. For example, for protein synthesis, are you using the enrichment of total intracellular amino acids instead of aminoacyl-tRNAs? |
| 2. Investigate Compartmentation: If the reaction is known to occur in a specific organelle (e.g., the TCA cycle in mitochondria), consider performing subcellular fractionation to measure the enrichment in that compartment.[7][8][9][10][11] | |
| 3. Check for Dilution: Assess whether unlabeled sources could be diluting your precursor pool. This could involve analyzing the labeling patterns of related metabolites or performing parallel labeling experiments with different tracers.[12] | |
| Incorrect Metabolic Network Model | 1. Verify Reactions: Ensure all relevant metabolic reactions, including exchange with the extracellular medium and catabolic pathways, are included in your model.[1] |
| 2. Check Atom Transitions: Double-check the atom mapping for all reactions in your model to ensure they are correct. | |
| 3. Consider Compartmentation in the Model: For eukaryotic cells, ensure that subcellular compartments and the transport reactions between them are accurately represented in your MFA model.[1] |
Issue 2: The goodness-of-fit for my ¹³C-MFA model is poor.
A poor goodness-of-fit, often indicated by a high chi-square value, suggests that your model does not adequately describe the experimental data.[1][13]
| Possible Cause | Troubleshooting Steps |
| Inaccurate Precursor Enrichment Values | 1. Directly Measure the Precursor Pool: If you are estimating precursor enrichment, a direct measurement (e.g., of aminoacyl-tRNA) will provide more accurate data for your model.[2][3][4] |
| 2. Use Flux Ratios: If direct measurement is not feasible, consider using methods like metabolic flux ratio analysis (METAFoR) which can be less sensitive to precursor dilution effects.[12] | |
| Violation of Metabolic Steady State | 1. Verify Steady State: Confirm that your cell culture was at both metabolic and isotopic steady state during the labeling experiment.[1] Isotopic steady state can take longer to reach than metabolic steady state. |
| 2. Consider Non-Stationary MFA: If your system does not reach a steady state, you may need to use isotopically non-stationary MFA (INST-MFA) methods.[14] | |
| Inaccurate Measurement Data | 1. Review Raw Data: Examine your raw MS or NMR data for any anomalies or sources of error. |
| 2. Verify Data Correction: Ensure that corrections for natural isotope abundances have been applied correctly.[1][15] Inadequate correction can lead to erroneous flux estimates.[15] |
Experimental Protocols
Protocol 1: Isolation of Aminoacyl-tRNA for Isotopic Enrichment Analysis
This protocol is adapted from methods for isolating aminoacyl-tRNA to measure the true precursor pool for protein synthesis.[2][3][4][5]
Materials:
-
TRIzol or similar RNA extraction reagent
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol (75%)
-
RNase-free water
-
Acidic buffer (e.g., 0.1 M sodium acetate, pH 5.0)
-
Proteinase K
-
GC-MS or LC-MS/MS for amino acid analysis
Procedure:
-
Cell Lysis and RNA Extraction:
-
Quench metabolism and harvest cells rapidly.
-
Lyse cells in TRIzol and perform a standard RNA extraction using phenol:chloroform.
-
Precipitate the RNA with isopropanol and wash with 75% ethanol.
-
-
Amino Acid Hydrolysis:
-
Resuspend the RNA pellet in the acidic buffer.
-
Incubate at 37°C to hydrolyze the ester bond between the amino acid and the tRNA.
-
-
Protein Removal:
-
Treat the sample with Proteinase K to degrade any contaminating proteins.
-
Perform a subsequent phenol:chloroform extraction to remove the Proteinase K.
-
-
Amino Acid Analysis:
-
The aqueous phase, now containing the released amino acids, is collected.
-
Dry the sample and derivatize the amino acids for GC-MS analysis or prepare for LC-MS/MS analysis.
-
Analyze the isotopic enrichment of the amino acids.
-
Protocol 2: Subcellular Fractionation by Differential Centrifugation
This protocol provides a general workflow for separating cellular compartments to analyze compartment-specific metabolite pools.[8][9][10][11]
Materials:
-
Hypotonic lysis buffer
-
Dounce homogenizer
-
Sucrose gradient solutions (optional, for higher purity)
-
Centrifuge and ultracentrifuge
-
Fraction-specific marker antibodies for validation (e.g., Histone H3 for nucleus, COX IV for mitochondria, GAPDH for cytosol)
Procedure:
-
Cell Lysis:
-
Resuspend the cell pellet in an ice-cold hypotonic lysis buffer to swell the cells.
-
Lyse the cells using a Dounce homogenizer with a loose pestle to minimize organelle damage.
-
-
Differential Centrifugation:
-
Nuclear Fraction: Centrifuge the lysate at a low speed (e.g., 700-1,000 x g) for 5-10 minutes. The pellet will contain the nuclei.
-
Mitochondrial Fraction: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000-15,000 x g) for 15-20 minutes. The resulting pellet contains the mitochondria.
-
Cytosolic Fraction: The supernatant from the previous step is the cytosolic fraction. This can be further centrifuged at a very high speed (>100,000 x g) to pellet the microsomal fraction, leaving a purer cytosolic supernatant.
-
-
Metabolite Extraction:
-
Perform a suitable metabolite extraction (e.g., with cold methanol/chloroform) on each of the isolated fractions.
-
-
Validation:
-
Validate the purity of each fraction using Western blotting for compartment-specific marker proteins.
-
Quantitative Data Summary
The following table illustrates the potential impact of using different precursor pools on the calculated fractional contribution of a pathway. The data is hypothetical but representative of typical findings.
| Metabolite | Precursor Pool Measured | Isotopic Enrichment (M+1) | Calculated Fractional Contribution |
| Amino Acid X | Total Intracellular Pool | 15% | 30% |
| Aminoacyl-tRNA Pool | 10% | 20% | |
| TCA Intermediate Y | Whole Cell Extract | 25% | 50% |
| Mitochondrial Extract | 35% | 70% |
This table demonstrates that assuming a higher precursor enrichment (total intracellular or whole cell) than the true precursor (aminoacyl-tRNA or mitochondrial) leads to a significant overestimation of the pathway's contribution.
Visualizations
Caption: Workflow for accounting for precursor pool enrichment.
References
- 1. benchchem.com [benchchem.com]
- 2. Isolation of aminoacyl-tRNA and its labeling with stable-isotope tracers: Use in studies of human tissue protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.brighton.ac.uk [research.brighton.ac.uk]
- 4. Isolation of aminoacyl-tRNA and its labeling with stable-isotope tracers: Use in studies of human tissue protein synthesis (Journal Article) | OSTI.GOV [osti.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. A Benchtop Fractionation Procedure for Subcellular Analysis of the Plant Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. Subcellular fractionation protocol [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. arxiv.org [arxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Chromatographic Separation of Fatty Acid Isotopologues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of fatty acid isotopologues.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of fatty acid isotopologues.
| Problem | Possible Causes | Suggested Solutions |
| Poor Peak Shape (Tailing or Fronting) | - Column Overload: Injecting too much sample. - Inappropriate Injection Solvent: Sample dissolved in a solvent stronger than the mobile phase. - Secondary Interactions: Analyte interaction with active sites on the stationary phase (e.g., silanols). - Column Contamination: Buildup of matrix components on the column. | - Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume. - Solvent Matching: Dissolve the sample in the initial mobile phase or a weaker solvent. - Mobile Phase Additives: Add a small amount of a competing agent (e.g., trifluoroacetic acid for reverse-phase) to the mobile phase to block active sites. - Use a Guard Column: Protect the analytical column from strongly retained contaminants. - Column Washing: Flush the column with a strong solvent to remove contaminants. |
| Poor Resolution Between Isotopologues | - Suboptimal Stationary Phase: The column chemistry is not suitable for separating structurally similar isotopologues. - Inefficient Mobile Phase Gradient: The gradient is too steep or the organic solvent is not optimal. - High Flow Rate: Reduces the time for analytes to interact with the stationary phase. - Temperature Fluctuations: Inconsistent column temperature can affect retention times. | - Stationary Phase Selection: For GC-MS, highly polar cyanopropyl columns (e.g., HP-88) offer good selectivity for FAME isomers.[1] For LC-MS, C8 or C18 reversed-phase columns are commonly used.[2] - Gradient Optimization: Use a shallower gradient to increase the separation window for critical pairs. Experiment with different organic solvents (e.g., acetonitrile (B52724) vs. methanol). - Reduce Flow Rate: Lowering the flow rate can improve resolution, but will increase run time. - Use a Column Oven: Maintain a stable and optimized column temperature. |
| Co-elution with Matrix Components | - Complex Sample Matrix: Biological samples contain numerous compounds that can interfere with the analytes of interest. - Insufficient Sample Cleanup: Inadequate removal of interfering substances before injection. | - Improve Sample Preparation: Incorporate solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[3] - Use High-Resolution Mass Spectrometry: Distinguish between analytes and interferences based on accurate mass. - Optimize Chromatographic Selectivity: Adjust the mobile phase composition or change to a column with a different stationary phase to shift the retention time of the analyte relative to the interference. |
| Low Signal Intensity/Poor Sensitivity | - Suboptimal Ionization: Inefficient ionization of fatty acid isotopologues in the mass spectrometer source. - In-source Fragmentation: Fragmentation of the analyte in the ion source can reduce the abundance of the precursor ion.[4][5] - Derivatization Issues: Incomplete or inefficient derivatization (for GC-MS). | - Optimize ESI Source Parameters (LC-MS): Adjust capillary voltage, nebulizer gas pressure, and desolvation temperature to maximize ion signal.[6] For negative ion mode, consider mobile phase additives like ammonium (B1175870) acetate (B1210297).[7] - Use Chemical Ionization (GC-MS): Negative chemical ionization (NCI) with a reagent gas like methane (B114726) can produce an unfragmented molecular ion, which is beneficial for isotopologue analysis.[8] - Optimize Derivatization Protocol (GC-MS): Ensure complete derivatization by optimizing reaction time, temperature, and reagent concentrations. Common methods include esterification to fatty acid methyl esters (FAMEs) or silylation.[9][10] |
| Retention Time Instability | - Inadequate Column Equilibration: Insufficient time for the column to stabilize between injections, especially in gradient elution. - Pump Malfunction: Inconsistent mobile phase delivery. - Mobile Phase Preparation: Changes in mobile phase composition over time (e.g., evaporation of volatile components). | - Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. - System Maintenance: Check pump seals and check valves for leaks or wear. - Fresh Mobile Phase: Prepare fresh mobile phase daily and keep reservoirs sealed. |
Frequently Asked Questions (FAQs)
Q1: Should I use GC-MS or LC-MS for my fatty acid isotopologue analysis?
A1: The choice between GC-MS and LC-MS depends on your specific research goals.
-
GC-MS is often preferred for the analysis of fatty acid methyl esters (FAMEs) and provides excellent chromatographic resolution, especially for isomeric fatty acids.[1] It typically requires derivatization to make the fatty acids volatile. Highly polar cyanopropyl stationary phases are recommended for good separation of FAME isomers.[11]
-
LC-MS is well-suited for the analysis of free fatty acids and can also be used for very-long-chain fatty acids (VLCFAs) that are not amenable to GC.[2] Reversed-phase chromatography with C8 or C18 columns is common. LC-MS avoids the need for derivatization, which can simplify sample preparation.
Q2: How can I improve the separation of cis and trans fatty acid isomers?
A2: For GC-MS analysis, using a highly polar capillary column, such as one with a high cyanopropyl content (e.g., 70-90% cyanopropyl polysilphenylene siloxane), is crucial for resolving geometric isomers.[8][12] A long column (e.g., 100 m) and a slow temperature gradient can further enhance separation.[8]
Q3: What are the best derivatization methods for GC-MS analysis of fatty acid isotopologues?
A3: The most common method is the conversion of fatty acids to fatty acid methyl esters (FAMEs). This can be achieved through acid-catalyzed (e.g., with BF₃-methanol or methanolic HCl) or base-catalyzed transesterification.[9][10][13] Another option is silylation to form trimethylsilyl (B98337) (TMS) esters using reagents like BSTFA.[9] For enhanced sensitivity in negative chemical ionization (NCI), derivatization with pentafluorobenzyl bromide (PFBBr) is an excellent choice as it produces an unfragmented molecular ion.[8]
Q4: What mobile phase additives can enhance separation in LC-MS?
A4: For reversed-phase LC-MS of fatty acids in negative ion mode, adding a weak acid or a salt to the mobile phase can improve peak shape and ionization.
-
Ammonium acetate or formate: These additives can enhance ionization efficiency in the ESI source.[7]
-
Formic acid or acetic acid: A small amount of acid can improve peak shape by suppressing the ionization of residual silanols on the stationary phase.[14]
-
Tributylamine (B1682462): Can be used as an ion-pairing agent to improve the retention and separation of fatty acids.[2]
Q5: How can I minimize matrix effects in my analysis?
A5: Matrix effects, which are the suppression or enhancement of ionization due to co-eluting compounds, can be a significant issue in complex biological samples.
-
Effective Sample Cleanup: Use solid-phase extraction (SPE) to remove interfering lipids and other matrix components.[15]
-
Stable Isotope-Labeled Internal Standards: Spiking samples with a known amount of a stable isotope-labeled version of the analyte is the best way to correct for matrix effects and variations in extraction recovery.[16]
-
Chromatographic Separation: Optimize your chromatography to separate your analytes of interest from the bulk of the matrix components.
Quantitative Data
Table 1: Comparison of Retention Times for Saturated Fatty Acids on Different Reverse-Phase LC Columns. [17]
| Fatty Acid (Carbon Number) | C18 Column Retention Time (min) | C8 Column Retention Time (min) | C4 Column Retention Time (min) |
| C14:0 | 10.5 | 8.2 | 6.5 |
| C16:0 | 12.0 | 9.8 | 7.8 |
| C18:0 | 13.2 | 11.1 | 9.0 |
| C20:0 | 14.2 | 12.2 | 10.0 |
| C22:0 | 15.1 | 13.1 | 10.9 |
| C24:0 | 15.9 | 14.0 | 11.7 |
| C26:0 | 16.6 | 14.7 | 12.4 |
| C28:0 | 17.2 | 15.4 | 13.0 |
Data is approximate and based on a 15-minute linear gradient.[17]
Experimental Protocols
Protocol 1: LC-MS Analysis of Free Fatty Acids
This protocol is adapted from a method for the analysis of long-chain and very-long-chain fatty acids.[2]
-
Sample Preparation (Lipid Extraction and Saponification):
-
Wash cells with phosphate-buffered saline (PBS).
-
Add 1 mL of a 50:50 methanol (B129727)/water solution containing 0.05 M HCl at -20°C.
-
Scrape the cells and transfer the suspension to a glass tube.
-
Add 1 mL of chloroform (B151607) and 1 mL of water, vortex, and centrifuge to separate the phases.
-
Collect the lower organic phase and dry it under a stream of nitrogen.
-
Resuspend the dried lipid extract in 0.5 mL of 2 M KOH in 90% methanol and heat at 60°C for 1 hour to saponify esterified fatty acids.
-
Acidify the sample with 100 µL of formic acid.
-
Extract the free fatty acids twice with 1 mL of hexane (B92381).
-
Dry the pooled hexane extracts under nitrogen.
-
Reconstitute the sample in a 1:1:0.3 chloroform/methanol/water solution for injection.[2]
-
-
LC-MS Parameters:
-
Column: C8 reversed-phase column.[2]
-
Mobile Phase A: Water with tributylamine as an ion-pairing agent.[2]
-
Mobile Phase B: Methanol.[2]
-
Gradient: A 50-minute gradient optimized for the separation of a wide range of fatty acids.[2]
-
Ionization: Electrospray ionization (ESI) in negative mode.[17]
-
Mass Analyzer: High-resolution mass spectrometer (e.g., Orbitrap).[2]
-
Protocol 2: GC-MS Analysis of Fatty Acid Methyl Esters (FAMEs)
This protocol outlines a general procedure for the derivatization and analysis of fatty acids as FAMEs.[1][9]
-
Sample Preparation (Transesterification):
-
Start with a dried lipid extract.
-
Add 2 mL of 12-14% Boron Trifluoride (BF₃) in methanol.[9]
-
Tightly cap the tube and heat at 60-100°C for 5-30 minutes (optimization may be required).[9]
-
Cool the tube to room temperature.
-
Add 1 mL of water and 2 mL of hexane.
-
Vortex thoroughly for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge to separate the phases.
-
Transfer the upper hexane layer to a clean vial for GC-MS analysis.
-
-
GC-MS Parameters:
-
Column: Highly polar cyanopropyl column (e.g., HP-88, 100 m x 0.25 mm x 0.2 µm).[1][8]
-
Carrier Gas: Helium.
-
Injection: Split injection.
-
Temperature Program: A slow temperature ramp (e.g., 3°C/min) to ensure separation of isomers.[8]
-
Ionization: Electron ionization (EI) or negative chemical ionization (NCI). For isotopologue analysis, NCI is often preferred to minimize fragmentation.[8]
-
Visualizations
Caption: Experimental workflow for fatty acid isotopologue analysis.
Caption: A logical approach to troubleshooting chromatographic issues.
Caption: De novo lipogenesis pathway with stable isotope tracing.
References
- 1. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.labrulez.com [lcms.labrulez.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | RUTHIGEN [ruthigen.com]
- 7. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics [mdpi.com]
- 8. A Simple Method for Measuring Carbon-13 Fatty Acid Enrichment in the Major Lipid Classes of Microalgae Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. jfda-online.com [jfda-online.com]
- 11. Comparison of GC stationary phases for the separation of fatty acid methyl esters in biodiesel fuels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. LC-quadrupole/Orbitrap high resolution mass spectrometry enables stable isotope resolved simultaneous quantification and 13C-isotopic labeling of acyl-Coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jsbms.jp [jsbms.jp]
Validation & Comparative
A Head-to-Head Comparison: Deuterium-Labeled Palmitate vs. [1-¹³C]Palmitate for Fat Oxidation Studies
A comprehensive guide for researchers, scientists, and drug development professionals on the validation and application of stable isotope tracers in metabolic research.
In the landscape of metabolic research, accurately quantifying fat oxidation is paramount. Stable isotope tracers have emerged as a powerful tool, offering a non-radioactive and safe method for in vivo studies. Among the most utilized tracers for tracking fatty acid metabolism are deuterium-labeled palmitate (e.g., d31-palmitate) and carbon-13 labeled palmitate (e.g., [1-¹³C]palmitate). This guide provides an objective comparison of these two key alternatives, supported by experimental data, to aid researchers in selecting the most appropriate tracer for their study design.
At a Glance: Key Differences and Advantages
The primary distinction between these two tracers lies in their metabolic fate and the subsequent analytical approach. [1-¹³C]palmitate oxidation is measured by the appearance of ¹³CO₂ in expired breath, while the oxidation of deuterium-labeled palmitate is determined by the incorporation of deuterium (B1214612) into the body water pool, which can be sampled from urine, plasma, or saliva.[1][2]
A significant advantage of using deuterium-labeled fatty acids is the elimination of the need for an acetate (B1210297) correction factor.[2][3] When using ¹³C-labeled fatty acids, a separate infusion of labeled acetate is often required to account for the sequestration of the ¹³C label within the tricarboxylic acid (TCA) cycle, a process that can vary considerably between individuals.[2] This simplification of the experimental protocol makes deuterium-labeled tracers particularly suitable for studies in free-living subjects or outpatient settings.[3]
Comparative Analysis of Experimental Data
A key validation study directly compared the performance of d31-palmitate and [1-¹³C]palmitate in measuring dietary fat oxidation during exercise.[3] The results demonstrated a strong correlation between the two methods when the [1-¹³C]palmitate data was corrected for acetate recovery.
| Parameter | d31-Palmitate | [1-¹³C]Palmitate (Uncorrected) | [1-¹³C]Palmitate (Acetate-Corrected) | d3-Acetate | [1-¹³C]Acetate |
| Cumulative Recovery (9h) | 10.6 ± 3% | 5.6 ± 2% | 10.2 ± 3% | 85 ± 4% | 54 ± 4% |
| Correlation with d31-Palmitate | - | - | y = 0.96x + 0 (P < 0.0001) | - | - |
Data sourced from Raman et al., 2004.[3]
The data clearly shows that the uncorrected recovery of [1-¹³C]palmitate significantly underestimates fat oxidation. However, after applying the acetate correction factor, the recovery becomes nearly identical to that of d31-palmitate, with a mean difference of only 0.4 ± 3%.[3] This highlights the necessity of the acetate correction for accurate quantification with ¹³C-labeled fatty acids.
Experimental Protocols: A Step-by-Step Look
The methodologies for utilizing these tracers, while aiming for the same physiological measurement, differ in their practical application.
Deuterium-Labeled Palmitate Protocol
A common approach for deuterium-labeled palmitate studies involves the oral administration of the tracer with a meal.[1][3]
-
Tracer Administration: d31-palmitate is orally co-ingested with a meal.
-
Sample Collection: Urine or plasma samples are collected at baseline and at timed intervals post-ingestion.[1]
-
Analysis: The enrichment of deuterium in total body water is measured using gas chromatography-pyrolysis-isotope ratio mass spectrometry (GCP-IRMS) or a similar technique.[1]
-
Calculation: The cumulative recovery of deuterium in body water is used to calculate the rate of fat oxidation.[2]
[1-¹³C]Palmitate Protocol
The protocol for [1-¹³C]palmitate is more complex, often requiring controlled laboratory settings.[3][4][5]
-
Tracer Administration: [1-¹³C]palmitate is typically infused intravenously or given orally with a meal.[3][4]
-
Sample Collection: Breath samples are collected frequently to measure the enrichment of ¹³CO₂. Blood samples are also taken to determine plasma palmitate enrichment.[3][4]
-
Acetate Correction: A separate visit or simultaneous infusion with labeled acetate (e.g., [1-¹³C]acetate) is necessary to determine the acetate recovery factor.[2][3]
-
Analysis: Isotope ratio mass spectrometry is used to analyze the isotopic enrichment of expired CO₂ and plasma palmitate.[4]
-
Calculation: The rate of fat oxidation is calculated from the rate of ¹³CO₂ excretion, corrected for bicarbonate retention and the plasma enrichment of the tracer.[6]
Visualizing the Metabolic Pathways and Workflows
To further clarify the processes involved, the following diagrams illustrate the metabolic fate of each tracer and the respective experimental workflows.
Caption: Metabolic fate of deuterium-labeled vs. [1-¹³C]palmitate.
Caption: Experimental workflows for fat oxidation studies.
Conclusion: Choosing the Right Tool for the Job
Both deuterium-labeled and [1-¹³C]palmitate are validated and effective tracers for studying fat oxidation. The choice between them largely depends on the specific research question, available resources, and the study population.
Deuterium-labeled palmitate offers a less invasive and logistically simpler approach, making it ideal for studies requiring minimal participant burden, such as those in outpatient or free-living conditions. The elimination of the need for acetate correction is a significant advantage in terms of both cost and experimental complexity.
[1-¹³C]palmitate , on the other hand, has a longer history of use and provides a more direct measure of substrate oxidation through breath ¹³CO₂. It remains a gold standard, particularly in controlled clinical research settings where the infrastructure for breath collection and the expertise for conducting acetate correction studies are readily available.
Ultimately, a thorough understanding of the strengths and limitations of each tracer will enable researchers to design robust and accurate studies to further unravel the complexities of human fat metabolism.
References
- 1. metsol.com [metsol.com]
- 2. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of deuterium-labeled fatty acids for the measurement of dietary fat oxidation during physical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Measurement of plasma free fatty acid turnover and oxidation using [1-13C]palmitic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. metsol.com [metsol.com]
A Comparative Guide: Cross-Validation of LC/MS and GC/C/IRMS for 13C-Palmitate Analysis
For Researchers, Scientists, and Drug Development Professionals
The analysis of 13C-labeled palmitate is crucial for metabolic research and drug development, providing insights into fatty acid metabolism and flux. The two primary analytical techniques for this purpose are Liquid Chromatography-Mass Spectrometry (LC/MS) and Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC/C/IRMS). This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable technique for their specific needs.
At a Glance: LC/MS vs. GC/C/IRMS for 13C-Palmitate Analysis
| Feature | LC/MS | GC/C/IRMS |
| Primary Measurement | Molecular ion and isotopologue distribution | 13CO2/12CO2 ratio |
| Sample Derivatization | Often not required | Required (e.g., methylation) |
| Sensitivity | High | Very high for isotopic enrichment |
| Precision for Enrichment | Good | Excellent, especially at low enrichment levels[1][2] |
| Simultaneous Quantification | Yes, can measure concentration and enrichment concurrently[1] | Primarily for isotopic enrichment; concentration measurement is less optimal[1] |
| Sample Throughput | High, with analysis times as short as 5 minutes per sample[1] | Lower, due to longer run times and derivatization steps[1] |
| Instrumentation Cost | Varies, can be lower than GC/C/IRMS | Generally higher |
| Complexity | Moderate | High |
Experimental Workflows
The analytical workflows for LC/MS and GC/C/IRMS present key differences, primarily in the sample preparation stages.
Caption: Comparative experimental workflows for 13C-palmitate analysis using LC/MS and GC/C/IRMS.
Key Analytical Characteristics: A Logical Comparison
The choice between LC/MS and GC/C/IRMS often depends on the specific requirements of the study, such as the need for simultaneous quantification, the expected level of isotopic enrichment, and desired sample throughput.
Caption: Logical comparison of the advantages and disadvantages of LC/MS and GC/C/IRMS.
Experimental Protocols
LC/MS Method for 13C-Palmitate Analysis
This protocol is adapted from a method developed for the rapid and reliable quantification of 13C-labeled fatty acids in plasma.[1]
-
Sample Preparation (Dole Extraction):
-
To a plasma sample, add an internal standard (e.g., heptadecanoic acid).
-
Perform a liquid-liquid extraction using a Dole mixture (e.g., isopropanol, heptane, and sulfuric acid).
-
Vortex and centrifuge the sample.
-
Evaporate the organic phase to dryness under nitrogen.
-
Reconstitute the sample in the initial mobile phase for injection.
-
-
LC Separation:
-
Column: Ascentis C18, 2.7 µm, 2.1 × 150 mm.
-
Mobile Phase A: 80% acetonitrile, 0.5 mM ammonium (B1175870) acetate.
-
Mobile Phase B: 99% acetonitrile, 1% 0.5 mM ammonium acetate.
-
Gradient: A suitable gradient to separate palmitate from other fatty acids.
-
Flow Rate: A typical flow rate for this column dimension would be around 0.2-0.4 mL/min.
-
Injection Volume: 2 µL.[3]
-
-
MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Analysis Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor: Monitor the m/z for palmitate (e.g., [M-H]⁻ at m/z 255) and its 13C-labeled isotopologues (e.g., [M+16-H]⁻ for fully labeled 13C16-palmitate at m/z 271).[1]
-
GC/C/IRMS Method for 13C-Palmitate Analysis
This is a generalized protocol based on common practices for fatty acid analysis by GC/C/IRMS.[4][5][6]
-
Sample Preparation and Derivatization:
-
Extract total lipids from the plasma or tissue sample.
-
Saponify the lipid extract to release free fatty acids.
-
Methylate the fatty acids to form fatty acid methyl esters (FAMEs) using a reagent like diazomethane (B1218177) or BF3 in methanol.[4][6] This step is crucial to make the fatty acids volatile for GC analysis.
-
-
GC Separation:
-
Column: A capillary column suitable for FAME analysis (e.g., a polar column like a BPX70 or a non-polar column like a DB-5).
-
Carrier Gas: Helium.
-
Temperature Program: A programmed temperature ramp to separate the different FAMEs.
-
-
Combustion and IRMS Detection:
-
The effluent from the GC column is directed into a combustion furnace (typically operating at >950°C) where the FAMEs are quantitatively converted to CO2 and water.[5][7]
-
Water is removed by a water trap.
-
The CO2 gas is then introduced into the ion source of the isotope ratio mass spectrometer.
-
The IRMS measures the ratio of 13CO2 to 12CO2 to determine the 13C enrichment.
-
Quantitative Data Comparison
A direct comparison of palmitate flux measured by LC/MS and GC/C/IRMS has shown a strong correlation between the two methods (R² = 0.94, P < 0.00001).[1] The palmitate flux was reported as 155 ± 71 µmol/min for LC/MS and 147 ± 68 µmol/min for GC/C/IRMS, with the difference not being statistically significant.[1]
Conclusion
Both LC/MS and GC/C/IRMS are powerful techniques for the analysis of 13C-palmitate.
-
LC/MS is a highly suitable method for studies requiring high throughput and simultaneous measurement of both concentration and isotopic enrichment. Its simpler sample preparation, without the need for derivatization, is a significant advantage.
-
GC/C/IRMS remains the gold standard for studies that demand the highest precision in isotopic enrichment measurements, particularly when dealing with low levels of 13C incorporation.
The selection of the most appropriate technique will ultimately be guided by the specific research question, the required level of precision, sample throughput needs, and the availability of instrumentation. For many metabolic flux studies, the excellent agreement between the two methods suggests that the higher throughput and operational simplicity of LC/MS make it a very attractive option.[1]
References
- 1. Rapid measurement of plasma free fatty acid concentration and isotopic enrichment using LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of 13C Enrichment of Vitamin A in Biological Samples by Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fast gas chromatographic-mass spectrometric method for the evaluation of plasma fatty acid turnover using [1-13C]palmitate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gas Chromatography Combustion Isotope Ratio Mass Spectrometry to Detect Differences in Four Compartments of Simmental Cows Fed on C3 and C4 Diets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of stable isotope labeling technique and mass isotopomer distribution analysis of [(13)C]palmitate isolated from surfactant disaturated phospholipids to study surfactant in vivo kinetics in a premature infant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ucalgary.ca [ucalgary.ca]
A Comparative Guide to Palmitic Acid-13C Sodium and Radiolabeled [14C]Palmitic Acid for Turnover Studies
In the realm of metabolic research, particularly in the study of fatty acid dynamics, tracer methodologies are indispensable. Among the most utilized tracers for investigating palmitic acid metabolism are the stable isotope-labeled Palmitic acid-13C sodium and the radiolabeled [14C]palmitic acid. The choice between these two powerful tools depends on a variety of factors including the specific research question, available instrumentation, safety protocols, and budget. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in making an informed decision.
Head-to-Head Comparison: Key Attributes
| Feature | This compound | Radiolabeled [14C]Palmitic Acid |
| Tracer Type | Stable Isotope | Radioisotope |
| Detection Method | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy[1][2] | Liquid Scintillation Counting (LSC), Accelerator Mass Spectrometry (AMS)[2] |
| Safety | Non-radioactive, posing no radiation risk.[2] | Radioactive, requires specialized handling, licensing, and disposal procedures. |
| Sensitivity | High, especially with advanced MS techniques like Gas Chromatography/Combustion/Isotope Ratio Mass Spectrometry (GC/C/IRMS).[3] | Very high, allowing for the use of very small tracer amounts. |
| In Vivo Studies | Widely used in human and animal studies due to its safety.[1][4] | Use in humans is restricted due to radiation exposure. |
| Cost | Generally higher initial cost for the labeled compound. | Lower initial cost for the labeled compound, but higher costs associated with handling and disposal. |
| Information Yield | Can provide positional information within a molecule (isotopomer analysis).[1] | Primarily provides information on the overall fate of the carbon backbone. |
Quantitative Data from Comparative Studies
A key study directly compared the measurement of systemic palmitate flux using uniformly labeled [U-13C]palmitate and radiolabeled palmitate ([1-14C]palmitate and [3H]palmitate) infused simultaneously in healthy adults. The results demonstrated a strong correlation and comparable reproducibility between the two methods.[3]
| Parameter | [U-13C]Palmitate | [1-14C]Palmitate |
| Correlation (r value) | 0.91 (with [3H]palmitate during exercise) | - |
| Intra-day Reproducibility (CV) | 12% | 11% |
| Inter-day Reproducibility (CV) | 8% | 13% |
| CV: Coefficient of Variation |
The flux values obtained using both the stable isotope and radiotracer methods were reported to be "virtually identical".[3] This indicates that, under the studied conditions, Palmitic acid-13C provides a reliable and non-radioactive alternative to [14C]palmitic acid for turnover studies.
Experimental Protocols
Protocol 1: In Vivo Palmitate Turnover Study using this compound
This protocol is based on methodologies for assessing the rate of appearance of plasma free fatty acids (RaFFA) in vivo.[4]
-
Tracer Preparation: Prepare a sterile solution of this compound bound to human albumin. The concentration should be determined based on the desired infusion rate.
-
Subject Preparation: Subjects should be fasted overnight. An intravenous catheter is placed in an antecubital vein for tracer infusion and another in a contralateral hand vein for blood sampling. The sampling hand is heated to arterialize the venous blood.
-
Tracer Infusion: A primed-continuous infusion of the 13C-labeled palmitate solution is administered. For example, an infusion rate of 7 µmol/kg/min can be used.[4]
-
Blood Sampling: Blood samples are collected at baseline and at regular intervals during the infusion to ensure a steady state of tracer enrichment is achieved.
-
Sample Processing: Plasma is separated by centrifugation. Lipids are extracted from the plasma, and free fatty acids are isolated.
-
Analysis: The 13C enrichment of plasma palmitate is determined by Gas Chromatography-Mass Spectrometry (GC-MS) or Gas Chromatography/Combustion/Isotope Ratio Mass Spectrometry (GC/C/IRMS).[3]
-
Calculation: The rate of appearance of palmitate (turnover) is calculated using steady-state equations, dividing the tracer infusion rate by the plasma enrichment of the tracer.
Protocol 2: In Vitro Fatty Acid Oxidation Study using [14C]Palmitic Acid
This protocol is adapted from methods for measuring fatty acid oxidation rates in cultured cells or isolated tissues.[5][6]
-
Tracer Preparation: The [1-14C]palmitic acid, typically stored in ethanol (B145695), is solubilized in a solution containing bovine serum albumin (BSA). The ethanol is evaporated, and the fatty acid is complexed with BSA in a suitable buffer or culture medium.[5]
-
Cell/Tissue Preparation: Cells are cultured to the desired confluency, or tissue homogenates are prepared, ensuring mitochondria remain intact.[5]
-
Incubation: The cells or tissue homogenates are incubated with the reaction mixture containing the [14C]palmitic acid-BSA complex. A typical reaction might contain 0.2-0.4 µCi of the tracer.[5]
-
Reaction Termination: The reaction is stopped by the addition of a strong acid, such as perchloric acid. This precipitates the unoxidized palmitate.[5]
-
Separation of Products: The acid-soluble metabolites (ASMs), which include acetyl-CoA and tricarboxylic acid (TCA) cycle intermediates, are separated from the precipitated unoxidized palmitate by centrifugation.[5][6]
-
Quantification: The radioactivity in the supernatant (containing the ASMs) is measured using a liquid scintillation counter.
-
Calculation: The rate of fatty acid oxidation is calculated based on the amount of radioactivity incorporated into the acid-soluble fraction over time.
Visualizing Metabolic Pathways and Workflows
Metabolic Fate of Palmitic Acid
The following diagram illustrates the primary metabolic pathways that palmitic acid enters upon uptake into a cell. Both 13C and 14C tracers can be used to follow the flow of the palmitate backbone through these pathways.
Caption: Metabolic fate of palmitic acid within a cell.
Experimental Workflow for a Turnover Study
The diagram below outlines the general workflow for conducting a palmitic acid turnover study using either a stable isotope or a radioisotope tracer.
Caption: General workflow for a palmitic acid turnover study.
Conclusion
Both this compound and radiolabeled [14C]palmitic acid are effective tracers for quantifying fatty acid turnover. Direct comparative studies have shown that the data obtained from both methods are highly correlated and reproducible.[3]
-
This compound is the preferred choice for studies involving human subjects due to its non-radioactive nature. The advancements in mass spectrometry have made it a highly sensitive and versatile tool, allowing for detailed analysis of metabolic pathways.[1][3]
-
Radiolabeled [14C]palmitic acid remains a valuable tool, particularly for in vitro and animal studies where its high sensitivity can be advantageous.[6][7] However, its use is associated with significant safety and regulatory considerations.
Ultimately, the selection of the appropriate tracer will be guided by the specific requirements of the experiment, the ethical considerations, and the analytical capabilities of the research laboratory. For most applications, especially those involving human participants, the safety and rich data output of stable isotope tracers like this compound make it the superior choice.
References
- 1. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Free fatty acid turnover measured using ultralow doses of [U-13C]palmitate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for the measurement of fatty acid and glycerol turnover in vivo in baboons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of long-chain fatty acid uptake into adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Stable Isotope Tracers in Fatty Acid Metabolism
An objective comparison of Deuterium (B1214612) and Carbon-13 labeled fatty acids for tracking metabolic pathways, supported by experimental data and detailed protocols.
In the intricate world of metabolic research, stable isotope tracers are indispensable tools for elucidating the complex pathways of fatty acid metabolism. The choice of isotope—primarily Deuterium (²H) or Carbon-13 (¹³C)—can significantly influence experimental design, analytical methods, and the interpretation of results. This guide provides a comprehensive comparison of these tracers, offering researchers, scientists, and drug development professionals the data and methodologies needed to make informed decisions for their studies.
Performance Comparison: Deuterium vs. Carbon-13 Tracers
The selection of a stable isotope tracer hinges on a variety of factors, including the specific metabolic pathway under investigation, the analytical sensitivity required, and practical considerations such as cost and subject burden. Both ²H- and ¹³C-labeled fatty acids have proven to be powerful tools, yet they possess distinct characteristics that make them more or less suitable for certain applications.[1][2]
Deuterium-labeled fatty acids are often favored for their lower cost and the relative simplicity of certain experimental designs.[1] A key advantage is that their use in measuring fatty acid oxidation may not require the complex and burdensome acetate (B1210297) correction factor that is often necessary for ¹³C tracers.[1][3] This simplifies the protocol and reduces the burden on study participants.[1]
Conversely, ¹³C-labeled fatty acids, when paired with sensitive analytical techniques like gas chromatography-combustion isotope ratio mass spectrometry (GC-C-IRMS), can allow for lower infusion rates.[1] This can be particularly advantageous in studies where minimizing the administered tracer and carrier (like albumin) is a priority.[4]
Below is a summary of quantitative data from comparative studies:
| Tracer Type | Parameter | Finding | Study Context | Source |
| Deuterium (d31-palmitate) | Cumulative Recovery (Urine) | 10.6 ± 3% | Measurement of dietary fat oxidation during exercise in humans. | [3] |
| Carbon-13 ([1-¹³C]palmitate) | Cumulative Recovery (Breath) | 5.6 ± 2% (uncorrected) | Measurement of dietary fat oxidation during exercise in humans. | [3] |
| Deuterium (d3-acetate) | Recovery | 85 ± 4% | Acetate sequestration correction validation. | [3] |
| Carbon-13 ([1-¹³C]acetate) | Recovery | 54 ± 4% | Acetate sequestration correction validation. | [3] |
| ²H₅- vs. ¹³C-U-labeled EFAs | Plasma Concentration | No significant difference in the concentrations of parent fatty acids and their metabolites (arachidonic acid and docosahexaenoic acid) 24 hours after oral administration. | In vivo comparison of essential fatty acid metabolism in rats. | [5][6] |
| ¹³C-U-labeled EFAs | Analytical Interference | Endogenous pools of fatty acids had a greater suppressing effect on the measurements compared to ²H₅-labeled EFAs. | Quantitative determination in rat plasma. | [5][6] |
Key Metabolic Pathways & Experimental Workflows
To visualize the journey of these tracers, the following diagrams illustrate a core pathway in fatty acid metabolism and a typical experimental workflow for a tracer study.
Detailed Experimental Protocols
The following sections outline generalized protocols for key experiments cited in the comparison. These are intended as a guide and should be adapted based on specific experimental goals and laboratory conditions.
Protocol 1: In Vivo Measurement of Fatty Acid Oxidation
This protocol is a composite based on methods for measuring dietary fatty acid oxidation in humans.[1][3]
Objective: To compare the oxidation rates of orally administered ²H- and ¹³C-labeled fatty acids.
Materials:
-
d31-palmitate and [1-¹³C]palmitate tracers.
-
Liquid meal for tracer administration.
-
Urine collection containers.
-
Breath collection bags (for ¹³C).
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Isotope Ratio Mass Spectrometry (IRMS).
Methodology:
-
Baseline Sampling: Collect baseline urine and breath samples from subjects before tracer administration to determine natural isotopic abundance.[7]
-
Tracer Administration: Administer a known amount of d31-palmitate and [1-¹³C]palmitate mixed into a liquid meal.
-
Sample Collection:
-
Urine (for ²H): Collect all urine for a defined period (e.g., 9-10 hours). The body water enrichment of ²H is measured as an index of the cumulative oxidation of the deuterated fatty acid.[1]
-
Breath (for ¹³C): Collect breath samples at regular intervals. The enrichment of ¹³CO₂ in expired air is measured.[7]
-
-
Sample Preparation:
-
Urine: Prepare samples for analysis of deuterium enrichment in body water.
-
Breath: No extensive preparation is needed for IRMS analysis.
-
-
Analysis:
-
Measure deuterium enrichment in urine samples using an appropriate mass spectrometry technique.
-
Measure ¹³CO₂ enrichment in breath samples using IRMS.[7]
-
-
Calculation:
Protocol 2: Ex Vivo Measurement of Fatty Acid Incorporation into Phospholipids (B1166683)
This protocol is adapted from a method for studying fatty acid incorporation into phospholipids in isolated mouse skeletal muscle.[8][9]
Objective: To measure the incorporation of a stable isotope-labeled fatty acid into specific phospholipid species in excised tissue.
Materials:
-
Stable isotope-labeled fatty acid (e.g., D₃₅-stearic acid).
-
Krebs-Henseleit Buffer (KHB) with 4% BSA.
-
Humidified 95% O₂/5% CO₂ gas mixture.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Internal standards (e.g., 17:0-PC, 12:0-PE).
Methodology:
-
Tracer Solution Prep: Prepare KHB containing 4% BSA and the desired concentration of the stable isotope-labeled fatty acid (e.g., 1.25-2.5 mM).[8]
-
Tissue Incubation:
-
Excise skeletal muscle (e.g., soleus or extensor digitorum longus) and secure it to maintain length.
-
Incubate the muscle in the prepared tracer solution at 30°C while gassing with 95% O₂/5% CO₂ for a set time.[8]
-
-
Lipid Extraction:
-
After incubation, wash the muscle and homogenize it.
-
Perform a lipid extraction using a standard method such as a modified Bligh-Dyer extraction.
-
-
Sample Analysis:
-
Analyze the lipid extract using LC-MS/MS.
-
Use Multiple Reaction Monitoring (MRM) in negative ionization mode to detect and quantify the specific phospholipid species containing the labeled fatty acid.[8] The precursor ion is set to the mass of the labeled phospholipid, and the fragment ion is set to the mass of the labeled fatty acid.
-
-
Quantification:
-
Calculate the peak area of the labeled phospholipids.
-
Normalize the peak area to the peak area of an appropriate internal standard and the tissue weight.[8]
-
Conclusion
The choice between deuterium and carbon-13 stable isotope tracers for studying fatty acid metabolism is nuanced. Deuterium tracers offer significant advantages in terms of simplifying experimental protocols for oxidation studies by obviating the need for acetate correction.[1][3] This can be particularly beneficial in clinical and outpatient settings. Carbon-13 tracers, while sometimes requiring more complex correction factors, remain a cornerstone of metabolic research, especially when combined with highly sensitive analytical methods that allow for minimal tracer infusion.[1][4] Ultimately, the optimal choice depends on the specific research question, available instrumentation, and the practical constraints of the study design. By understanding the comparative performance and methodologies outlined in this guide, researchers can better design and execute robust and insightful studies into the dynamics of fatty acid metabolism.
References
- 1. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stable isotope approaches, applications, and issues related to polyunsaturated fatty acid metabolism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of deuterium-labeled fatty acids for the measurement of dietary fat oxidation during physical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. joe.bioscientifica.com [joe.bioscientifica.com]
- 5. Simultaneous quantitative determination of deuterium- and carbon-13-labeled essential fatty acids in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous quantitative determination of deuterium- and carbon-13-labeled essential fatty acids in rat plasma. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 7. joe.bioscientifica.com [joe.bioscientifica.com]
- 8. Ex Vivo Measurement of Stable Isotope-Labeled Fatty Acid Incorporation Into Phospholipids in Isolated Mice Muscle [bio-protocol.org]
- 9. Ex Vivo Measurement of Stable Isotope-Labeled Fatty Acid Incorporation Into Phospholipids in Isolated Mice Muscle [en.bio-protocol.org]
A comparative study of different mass spectrometry techniques for 13C-MIDA
For Researchers, Scientists, and Drug Development Professionals
The analysis of stable isotope labeling patterns in metabolites, particularly through ¹³C-Metabolic Isotope Dilution Analysis (¹³C-MIDA), is a cornerstone of metabolic research, providing deep insights into pathway activity and fluxomics. The choice of mass spectrometry (MS) platform is critical and directly impacts the quality, scope, and resolution of the data obtained. This guide provides a comparative overview of different mass spectrometry techniques for ¹³C-MIDA, supported by experimental data and detailed protocols to inform your selection process.
Comparison of Mass Spectrometry Techniques
The selection of a mass spectrometry technique for ¹³C-MIDA is contingent on the specific research question, the class of metabolites being analyzed, and the desired level of detail in isotopic labeling information. The most commonly employed techniques are Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), High-Resolution Mass Spectrometry (HRMS), and Tandem Mass Spectrometry (MS/MS).
| Technique | Typical Analytes | Resolution | Sensitivity | Throughput | Key Advantages | Limitations |
| GC-MS | Volatile and thermally stable small molecules (e.g., amino acids, organic acids, sugars after derivatization) | Low to Medium | High | High | Robust, reproducible, extensive spectral libraries available, excellent for resolving positional isotopomers.[1][2][3][4] | Requires chemical derivatization, not suitable for non-volatile or thermally labile compounds.[2] |
| LC-MS | Wide range of non-volatile and thermally labile metabolites (e.g., nucleotides, lipids, polar compounds) | Low to High | High | Medium to High | Broad analyte coverage, no derivatization needed for many compounds, compatible with a wide range of biological matrices.[5] | Potential for matrix effects, chromatographic separation can be challenging for isomers. |
| High-Resolution MS (e.g., Orbitrap, FT-ICR) | All classes of metabolites | Very High | Very High | Medium | Unambiguous elemental formula assignment, high mass accuracy allows for separation of isobaric isotopologues.[6] | Higher instrument cost and complexity, data file sizes can be large. |
| Tandem MS (MS/MS) | Targeted analysis of specific metabolites and their fragments | Low to High (depending on analyzer) | Very High | High (for targeted methods) | Provides structural information and can resolve positional isotopomers by analyzing fragment ions, improving flux precision.[7][8][9] | Typically requires method development for each compound class, may not provide a global metabolic overview. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for reproducible ¹³C-MIDA studies. Below are generalized methodologies for sample preparation and analysis using GC-MS and LC-MS.
GC-MS Based ¹³C-MIDA Protocol
This protocol is suitable for the analysis of central carbon metabolism intermediates, such as amino acids and organic acids.
1. Sample Preparation & Metabolite Extraction:
-
Quench metabolism rapidly, for example, by using cold methanol.[1]
-
Extract metabolites using a solvent system such as a cold methanol-chloroform-water solution.[1]
-
Separate the polar (containing central metabolites) and non-polar phases by centrifugation.
-
Dry the polar extract, typically using a speed vacuum concentrator.
2. Derivatization:
-
To make the metabolites volatile for GC analysis, a two-step derivatization is commonly performed:
-
Oximation: Protects keto groups. Incubate the dried extract with a solution of methoxyamine hydrochloride in pyridine.
-
Silylation: Replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group. Add a silylating agent like N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and incubate.
-
3. GC-MS Analysis:
-
Inject the derivatized sample into a GC-MS system.
-
Use a suitable GC column (e.g., DB-5ms) and a temperature gradient to separate the derivatized metabolites.
-
The mass spectrometer is typically operated in either full scan mode to acquire mass spectra of all eluting compounds or in selected ion monitoring (SIM) mode for targeted analysis to improve sensitivity.[1]
4. Data Analysis:
-
Identify metabolites based on their retention time and mass spectrum, often by comparison to a library of standards.
-
Determine the mass isotopomer distributions for each metabolite by integrating the ion chromatograms for each isotopologue.
-
Correct the raw mass spectrometry data for the natural abundance of ¹³C and other heavy isotopes.
LC-MS Based ¹³C-MIDA Protocol
This protocol is applicable to a broader range of metabolites, including non-volatile compounds like nucleotides and cofactors.
1. Sample Preparation & Metabolite Extraction:
-
Quench metabolism as described for the GC-MS protocol.
-
Extract metabolites using a suitable solvent, such as 80% methanol.
-
Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
-
Dry the metabolite extract if necessary for storage or reconstitution in a specific solvent.
2. LC Separation:
-
Reconstitute the dried extract in a solvent compatible with the LC mobile phase.
-
Inject the sample into an LC system.
-
Separate metabolites using a suitable column (e.g., a C18 reversed-phase column for a broad range of metabolites or a HILIC column for polar compounds) and a solvent gradient.
3. MS Analysis:
-
The eluent from the LC is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.
-
The mass spectrometer can be operated in full scan mode for untargeted analysis or in selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) mode for targeted and quantitative analysis.
4. Data Analysis:
-
Identify metabolites based on their retention time and accurate mass (if using HRMS).
-
For tandem MS data, identification is confirmed by the fragmentation pattern.
-
Quantify the abundance of each isotopologue by integrating the peak areas in the extracted ion chromatograms.
-
Correct for the natural abundance of heavy isotopes.
Mandatory Visualizations
Experimental Workflows
Caption: Workflow for ¹³C-MIDA using Gas Chromatography-Mass Spectrometry (GC-MS).
Caption: Workflow for ¹³C-MIDA using Liquid Chromatography-Mass Spectrometry (LC-MS).
Logical Relationships in ¹³C-MIDA Data Analysis
References
- 1. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 2. Fluxome analysis using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GC/MS-based 13C metabolic flux analysis resolves the parallel and cyclic photomixotrophic metabolism of Synechocystis sp. PCC 6803 and selected deletion mutants including the Entner-Doudoroff and phosphoketolase pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishment of a GC-MS-based 13 C-positional isotopomer approach suitable for investigating metabolic fluxes in plant primary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liquid chromatography combined with mass spectrometry for 13C isotopic analysis in life science research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Frontiers | Tandem Mass Spectrometry for 13C Metabolic Flux Analysis: Methods and Algorithms Based on EMU Framework [frontiersin.org]
- 8. Tandem Mass Spectrometry for 13C Metabolic Flux Analysis: Methods and Algorithms Based on EMU Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tandem Mass Spectrometry for 13C Metabolic Flux Analysis: Methods and Algorithms Based on EMU Framework - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Accuracy of ¹³C-Palmitate for Quantifying Intramuscular Triglyceride Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, accurately quantifying intramuscular triglyceride (IMTG) synthesis is crucial for understanding metabolic health and disease. The stable isotope tracer ¹³C-palmitate is a widely used method for this purpose; however, its accuracy and potential limitations necessitate a thorough evaluation alongside alternative techniques. This guide provides an objective comparison of ¹³C-palmitate with other methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate methodology for specific research needs.
Introduction to Intramuscular Triglyceride Synthesis and its Measurement
Intramuscular triglycerides are a dynamic energy source stored within muscle fibers. The balance between IMTG synthesis and breakdown is a key factor in metabolic regulation. Dysregulation of IMTG metabolism is associated with insulin (B600854) resistance and type 2 diabetes. Therefore, precise measurement of IMTG synthesis rates is paramount in metabolic research. The most common method involves the infusion of a stable isotope-labeled fatty acid, such as ¹³C-palmitate, and subsequent measurement of its incorporation into the IMTG pool via muscle biopsy.
The ¹³C-Palmitate Infusion Method: A Critical Look
The ¹³C-palmitate infusion technique is a cornerstone for measuring IMTG synthesis. However, a significant challenge to its accuracy is the potential for contamination of the intramyocellular triglyceride (imTG) pool with extramyocellular triglycerides (emTGs) present in adipocytes located between muscle fibers.[1][2] This contamination can dilute the tracer enrichment within the isolated triglyceride pool, leading to an underestimation of the fractional synthesis rate (FSR).[1][2]
One proposed solution to this issue is the calculation of the absolute synthesis rate (ASR) of total triglycerides (tTGs), which is the product of the FSR and the total triglyceride pool size. Research suggests that the ASR of tTGs can provide a reliable measure of IMTG synthesis, as the underestimation of FSR is counterbalanced by the overestimation of the triglyceride pool size due to emTG inclusion.[1][2][3]
Key Considerations for ¹³C-Palmitate Method:
-
Invasive: Requires muscle biopsies to measure tracer incorporation.[1]
-
Contamination Risk: Susceptible to emTG contamination, potentially underestimating FSR.[1][2]
-
ASR as a Corrective Measure: Calculating the ASR of total triglycerides can mitigate the impact of emTG contamination.[1][3]
Alternative Methods for Quantifying Intramuscular Triglyceride Synthesis
Several alternative methods exist for quantifying IMTG synthesis, each with its own set of advantages and disadvantages.
Magnetic Resonance Spectroscopy (MRS)
Proton MRS (¹H-MRS) is a non-invasive technique that can distinguish between intramyocellular lipid (IMCL) and extramyocellular lipid (EMCL) based on slight differences in the resonance frequencies of their methylene (B1212753) and methyl groups.[4] While MRS is well-established for quantifying IMTG content, its use for directly measuring the rate of synthesis is less developed and not as widely validated as tracer methods.[1][2]
-
Non-invasive: Avoids the need for muscle biopsies.[1]
-
Content vs. Rate: Primarily measures IMTG content, with the methodology for quantifying synthesis rates being less established.[1][2]
Deuterated Water (D₂O) Method
The deuterated water (²H₂O or D₂O) method offers a different approach to measuring lipid synthesis. By administering D₂O, deuterium (B1214612) is incorporated into newly synthesized fatty acids and glycerol (B35011), which can then be measured in the triglyceride pool. This method can assess whole-body and tissue-specific lipogenesis over longer periods.[5][6][7] However, its specific application and direct quantitative comparison to ¹³C-palmitate for IMTG synthesis are not as extensively documented.
-
Long-term Measurement: Suitable for assessing synthesis rates over extended periods.
-
Whole-body vs. Muscle-specific: Can provide whole-body data, but isolating IMTG-specific synthesis requires further validation against direct methods.
Other Stable Isotope Tracers
Besides ¹³C-palmitate, other stable isotope-labeled fatty acids, such as ¹³C-oleate, can be used to trace IMTG synthesis. Studies have shown comparable fractional synthesis rates when using different labeled fatty acids, suggesting that the choice of tracer may not significantly impact the results.[8]
Quantitative Data Comparison
The following table summarizes representative quantitative data from studies utilizing the ¹³C-palmitate method to determine IMTG fractional synthesis rates in different human populations. Direct comparative data with other methods in the same study are limited in the current literature.
| Study Population | Muscle | IMTG Fractional Synthesis Rate (FSR) | Reference |
| Endurance-Trained Athletes | Vastus Lateralis | 1.56 ± 0.37 %/h | [9][10] |
| Sedentary Controls | Vastus Lateralis | 0.61 ± 0.15 %/h | [9][10] |
| Healthy Women (Biopsy 1) | Vastus Lateralis | Not explicitly stated as a mean value, but used for ASR calculation. | [1][3] |
| Healthy Women (Biopsy 2) | Vastus Lateralis | Not explicitly stated as a mean value, but used for ASR calculation. | [1][3] |
| Rats (Fasted) | Gastrocnemius | 0.267 ± 0.075 /h | [8] |
| Rats (Fasted) | Soleus | 0.100 ± 0.030 /h | [8] |
Experimental Protocols
¹³C-Palmitate Infusion Protocol
A typical experimental workflow for quantifying IMTG synthesis using ¹³C-palmitate is as follows:
-
Preparation: Subjects typically undergo an overnight fast.[1][11]
-
Baseline Samples: Baseline blood and muscle biopsy samples are collected.[1]
-
Infusion: A continuous intravenous infusion of ¹³C-palmitate is administered for a set period, often around 4 hours.[9][10]
-
Sampling: Blood samples are collected at various time points during and after the infusion. One or more muscle biopsies are taken towards the end of or after the infusion period.[1][9]
-
Analysis: Lipids are extracted from the muscle tissue, and triglycerides are isolated. The enrichment of ¹³C in the triglyceride-bound palmitate is measured using gas chromatography-mass spectrometry (GC-MS) or gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS).[1][12]
-
Calculation: The fractional synthesis rate (FSR) is calculated using the precursor-product principle, comparing the enrichment of the tracer in the precursor pool (e.g., plasma free fatty acids) to its incorporation into the product (IMTG).[9] The absolute synthesis rate (ASR) can then be calculated by multiplying the FSR by the total triglyceride concentration.[1]
Magnetic Resonance Spectroscopy (MRS) Protocol for IMTG Content
-
Subject Positioning: The subject is positioned within the MRI scanner, and the muscle of interest is localized.
-
Data Acquisition: Localized ¹H-MRS spectra are acquired from a specific voxel within the muscle.
-
Spectral Processing: The raw data is processed to obtain a frequency spectrum.
-
Peak Identification: The peaks corresponding to intramyocellular lipid (IMCL) and extramyocellular lipid (EMCL) are identified based on their chemical shifts.[4]
-
Quantification: The area under the IMCL peak is quantified and typically expressed relative to an internal reference signal, such as water or creatine, to determine the IMTG content.[4]
Deuterated Water (D₂O) Protocol for Triglyceride Synthesis
-
D₂O Administration: A loading dose of D₂O is administered orally, followed by maintenance doses to maintain a stable enrichment of deuterium in body water.[6]
-
Sampling: Blood and/or tissue samples are collected over a period of hours to days.[6]
-
Analysis: Triglycerides are isolated from the samples, and the incorporation of deuterium into the fatty acid and glycerol components is measured, typically by isotope ratio mass spectrometry.[6]
-
Calculation: The fractional synthesis rate is calculated based on the rate of deuterium incorporation into the triglycerides relative to the body water enrichment.[6]
Signaling Pathway of Intramuscular Triglyceride Synthesis
The synthesis of intramuscular triglycerides is a multi-step enzymatic process. Key enzymes in this pathway include glycerol-3-phosphate acyltransferase (GPAT) and diacylglycerol acyltransferase (DGAT). GPAT catalyzes the initial step of attaching a fatty acid to glycerol-3-phosphate, while DGAT catalyzes the final step of converting diacylglycerol to triacylglycerol.[13][14][15] Upregulation of DGAT1 has been shown to increase IMTG synthesis and protect against fat-induced insulin resistance.[16][17]
Conclusion and Recommendations
The choice of method for quantifying intramuscular triglyceride synthesis depends on the specific research question, available resources, and the desired balance between accuracy, invasiveness, and the specific metabolic parameter of interest (content vs. synthesis rate).
-
For precise, quantitative measurement of IMTG synthesis rates, the ¹³C-palmitate infusion method remains a gold standard, particularly when the absolute synthesis rate (ASR) is calculated to account for potential emTG contamination. Its primary drawback is its invasive nature.
-
Magnetic Resonance Spectroscopy (MRS) is an excellent non-invasive alternative for assessing IMTG content and can be valuable for longitudinal studies where repeated biopsies are not feasible. Further validation is needed to establish it as a routine method for quantifying synthesis rates.
-
The deuterated water (D₂O) method holds promise for measuring longer-term triglyceride synthesis and may be particularly useful for studies investigating the effects of dietary or lifestyle interventions over days or weeks. More research is needed to directly compare its accuracy with the ¹³C-palmitate method specifically for IMTG synthesis.
Ultimately, a multi-faceted approach, potentially combining a tracer method with non-invasive imaging like MRS, may provide the most comprehensive understanding of intramuscular triglyceride metabolism in various physiological and pathological states. Researchers should carefully consider the strengths and limitations of each technique when designing their studies to ensure the generation of robust and reliable data.
References
- 1. Quantification of muscle triglyceride synthesis rate requires an adjustment for total triglyceride content - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of muscle triglyceride synthesis rate requires an adjustment for total triglyceride content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Magnetic Resonance Spectroscopy Studies of Human Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tracing lipogenesis in humans using deuterated water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of triglyceride synthesis in humans using deuterium oxide and isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo measurement of plasma cholesterol and fatty acid synthesis with deuterated water: determination of the average number of deuterium atoms incorporated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Increased intramuscular lipid synthesis and low saturation relate to insulin sensitivity in endurance-trained athletes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Intramuscular triglyceride synthesis: importance in muscle lipid partitioning in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of precursor enrichment for calculating intramuscular triglyceride fractional synthetic rate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DGAT enzymes are required for triacylglycerol synthesis and lipid droplets in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biochemistry, physiology, and genetics of GPAT, AGPAT, and lipin enzymes in triglyceride synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Upregulation of myocellular DGAT1 augments triglyceride synthesis in skeletal muscle and protects against fat-induced insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Upregulation of myocellular DGAT1 augments triglyceride synthesis in skeletal muscle and protects against fat-induced insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Measuring De Novo Lipogenesis: A Comparative Analysis of 13C-Acetate and 13C-Palmitate Tracers
For Researchers, Scientists, and Drug Development Professionals
Understanding the rate of de novo lipogenesis (DNL)—the metabolic pathway that synthesizes fatty acids from non-lipid precursors—is crucial for research in metabolic diseases such as non-alcoholic fatty liver disease (NAFLD), type 2 diabetes, and obesity. The choice of an appropriate isotopic tracer is paramount for accurately quantifying this pathway. This guide provides an objective comparison of two commonly used stable isotope tracers, 13C-acetate and 13C-palmitate, for the measurement of DNL, supported by experimental data and detailed methodologies.
Metabolic Basis for Tracer Selection
The fundamental difference between 13C-acetate and 13C-palmitate lies in their positions within the DNL pathway. 13C-acetate serves as a precursor, while 13C-palmitate is the primary product.
-
13C-Acetate: Acetate is readily converted to acetyl-CoA in the cytosol, the foundational two-carbon building block for fatty acid synthesis.[1][2] By introducing 13C-labeled acetate, researchers can trace the incorporation of these labeled carbons into newly synthesized fatty acid chains. This makes 13C-acetate a direct measure of the DNL rate. The enrichment of 13C in the final product, palmitate, reflects the contribution of DNL to the total palmitate pool.[3]
-
13C-Palmitate: Palmitate is the main fatty acid synthesized by the DNL pathway.[4] Introducing 13C-labeled palmitate allows researchers to track the fate of existing palmitate, including its turnover, oxidation, elongation to other fatty acids like stearate, or incorporation into complex lipids.[5][6][7] However, it cannot be used to measure the rate of de novo synthesis from non-lipid precursors, as it enters the metabolic pathway after the synthesis process has occurred.
Comparative Analysis
The selection of a tracer is dictated by the specific metabolic question being addressed. For the measurement of DNL, 13C-acetate is the tracer of choice. 13C-palmitate is suited for studying the downstream metabolism of fatty acids.
| Feature | 13C-Acetate | 13C-Palmitate |
| Metabolic Role | Precursor to acetyl-CoA, the building block for DNL. | Primary product of DNL. |
| Primary Measurement | Rate of de novo synthesis of fatty acids. | Turnover, oxidation, and elongation of existing palmitate.[5][6] |
| Suitability for DNL | High: Directly traces the incorporation of carbon into new fatty acid chains. | Low: Does not measure synthesis from non-lipid precursors. |
| Typical Application | Quantifying the contribution of DNL to the fatty acid pool.[3][8] | Assessing fatty acid flux and metabolism.[5][9] |
Experimental Protocols
Measuring De Novo Lipogenesis with 13C-Acetate
A common and robust method for quantifying hepatic DNL in humans involves a continuous intravenous infusion of 13C-acetate.[8]
Objective: To determine the fractional contribution of DNL to the VLDL-triglyceride palmitate pool.
Protocol:
-
Subject Preparation: Subjects undergo an overnight fast to establish a baseline metabolic state.[1][2]
-
Tracer Infusion: A continuous intravenous infusion of [1-13C]acetate is initiated and maintained for several hours to achieve isotopic steady-state in the hepatic acetyl-CoA pool.[1][8]
-
Blood Sampling: Blood samples are collected at regular intervals throughout the infusion period.[8]
-
Lipid Fraction Isolation: Plasma is separated from the blood samples, and very-low-density lipoproteins (VLDL) are isolated by ultracentrifugation. The triglycerides are then extracted from the VLDL fraction.
-
Sample Derivatization: The extracted triglycerides are saponified to release fatty acids. The fatty acids, including palmitate, are then converted to their methyl esters (FAMEs) for analysis.
-
Mass Spectrometry Analysis: The isotopic enrichment of the palmitate methyl esters is determined by gas chromatography-mass spectrometry (GC-MS).[10]
-
Data Analysis: The fractional DNL is calculated using Mass Isotopomer Distribution Analysis (MIDA).[10] This mathematical technique uses the distribution of mass isotopomers in the newly synthesized palmitate to calculate the enrichment of the precursor acetyl-CoA pool and, consequently, the fraction of palmitate synthesized via DNL.[3][10]
Measuring Fatty Acid Turnover with 13C-Palmitate
This protocol is designed to measure the rate of appearance (turnover) of palmitate in the plasma.
Objective: To quantify the systemic flux of free fatty acids.[5][9]
Protocol:
-
Subject Preparation: Subjects are typically studied after an overnight fast.
-
Tracer Infusion: A continuous intravenous infusion of [U-13C]palmitate is administered at a low rate.[5][6]
-
Blood Sampling: Blood samples are collected at baseline and at regular intervals during the infusion to measure plasma palmitate enrichment.
-
Sample Processing: Plasma free fatty acids are extracted and derivatized to FAMEs.
-
Mass Spectrometry Analysis: The 13C enrichment of plasma palmitate is determined by gas chromatography/combustion/isotope ratio mass spectrometry (GC/C/IRMS) or GC-MS.[5]
-
Data Analysis: Palmitate flux is calculated based on the dilution of the infused tracer by the endogenous unlabeled palmitate appearing in the circulation.[9]
Visualizing the Metabolic Pathways and Workflows
To further clarify the distinct applications of these tracers, the following diagrams illustrate the DNL pathway and a typical experimental workflow for its measurement.
Caption: De Novo Lipogenesis Pathway with 13C-Acetate Tracer Incorporation.
Caption: Experimental Workflow for DNL Measurement using 13C-Acetate.
Conclusion
For the accurate measurement of de novo lipogenesis, 13C-acetate is the scientifically appropriate tracer. Its role as a direct precursor to the building blocks of fatty acids allows for the precise quantification of the rate of new fatty acid synthesis. In contrast, 13C-palmitate is a valuable tool for investigating the metabolic fate of the primary product of DNL, such as its turnover and oxidation. Researchers and drug development professionals should select the tracer that aligns with the specific metabolic pathway and question under investigation to ensure the generation of meaningful and accurate data.
References
- 1. researchgate.net [researchgate.net]
- 2. Measurement of de novo hepatic lipogenesis in humans using stable isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of de novo hepatic lipogenesis in humans using stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. De novo lipogenesis in the differentiating human adipocyte can provide all fatty acids necessary for maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Free fatty acid turnover measured using ultralow doses of [U-13C]palmitate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. prosciento.com [prosciento.com]
- 9. metsol.com [metsol.com]
- 10. Use of mass isotopomer distributions in secreted lipids to sample lipogenic acetyl-CoA pool in vivo in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Differences in metabolic tracing using uniformly labeled versus singly labeled palmitate
A critical comparison of isotopic labeling strategies for elucidating fatty acid metabolism, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
In the intricate world of metabolic research, isotopic tracers are indispensable tools for mapping the journey of molecules through complex biochemical pathways. Palmitate, a ubiquitous saturated fatty acid, is a key player in cellular energy storage and signaling. To trace its metabolic fate, researchers primarily employ two isotopic labeling strategies: uniform labeling, where all carbon atoms are replaced with a heavy isotope (e.g., U-¹³C-palmitate), and single labeling, where only a specific carbon atom is labeled (e.g., 1-¹³C-palmitate). The choice between these two approaches has profound implications for experimental design, data interpretation, and the specific metabolic questions that can be answered. This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols to aid researchers in selecting the optimal tracer for their studies.
At a Glance: Key Differences and Applications
| Feature | Uniformly Labeled Palmitate (e.g., U-¹³C-Palmitate) | Singly Labeled Palmitate (e.g., 1-¹³C-Palmitate) |
| Primary Application | Tracing the entire carbon skeleton into downstream metabolites; comprehensive metabolic fate analysis. | Primarily used to measure the rate of β-oxidation through the release of labeled CO₂. |
| Information Gained | Can track the incorporation of palmitate into complex lipids (e.g., triglycerides, ceramides), elongation products, and intermediates of the Krebs cycle.[1][2][3] | Provides a measure of fatty acid oxidation flux.[4][5] |
| Complexity of Analysis | Requires sophisticated analytical techniques like mass spectrometry to resolve different isotopologues. | Simpler analysis, often involving the measurement of labeled CO₂ in breath or from cell culture.[6] |
| Potential for Label Scrambling | Less prone to misinterpretation from label scrambling within the Krebs cycle. | The label can be lost or "scrambled" in the Krebs cycle, potentially leading to an underestimation of total oxidation if not all labeled products are measured.[7] |
| Cost | Generally more expensive due to the complexity of synthesis. | Typically less expensive than uniformly labeled counterparts.[4] |
Delving Deeper: Tracing the Metabolic Journey
The fundamental difference between uniformly and singly labeled palmitate lies in how the isotopic label is distributed as the fatty acid is metabolized.
Uniformly Labeled Palmitate (U-¹³C-Palmitate): With every carbon atom labeled, U-¹³C-palmitate provides a comprehensive view of the fatty acid's fate. As it undergoes β-oxidation, it generates fully labeled acetyl-CoA molecules. These can then enter the Krebs cycle, where the ¹³C labels are distributed among various intermediates, or be used for the synthesis of other molecules. This allows researchers to trace the palmitate backbone into a wide array of downstream products, including other fatty acids (through elongation), complex lipids like triglycerides and ceramides, and even amino acids derived from Krebs cycle intermediates.[1][3] This makes U-¹³C-palmitate the tracer of choice for studies aiming to understand the complete metabolic network of fatty acids.
Singly Labeled Palmitate (1-¹³C-Palmitate): When only the first carbon is labeled, the primary metabolic event that can be readily traced is the initial cycle of β-oxidation. This process cleaves the bond between the first and second carbons, releasing the labeled carboxyl group as ¹³C-acetyl-CoA, which can then be oxidized to ¹³CO₂ in the Krebs cycle. By measuring the rate of ¹³CO₂ production, researchers can estimate the rate of fatty acid oxidation.[5] However, this approach provides limited information about the fate of the remaining unlabeled portion of the fatty acid chain. Furthermore, the recovery of ¹³CO₂ can be influenced by factors such as bicarbonate retention in the body, necessitating the use of correction factors, often determined using labeled acetate (B1210297) infusions.[4][6]
Quantitative Comparison: Insights from Experimental Data
Direct comparisons of flux measurements using different palmitate tracers highlight the practical implications of the choice of label. A study comparing palmitate flux measured by positron emission tomography (PET) using [1-¹¹C]palmitate with that measured by continuous infusion of [U-¹³C]palmitate in humans revealed significant discrepancies.
| Measurement Approach | Palmitate Flux (μmol/min) - Study 1 | Correlation with [U-¹³C]palmitate Flux (R²) |
| [U-¹³C]palmitate (Continuous Infusion) | Reference Standard | 1.00 |
| PET with [1-¹¹C]palmitate (Rapid Bolus) | Significantly lower than [U-¹³C]palmitate | Not correlated |
Data summarized from a study comparing PET-based and stable isotope infusion methods.[8][9]
In the first study with a rapid bolus injection, the palmitate flux measured with [1-¹¹C]palmitate was significantly lower and did not correlate with the flux measured using the continuous infusion of [U-¹³C]palmitate.[8][9] However, a second study using a slower bolus of [1-¹¹C]palmitate showed a better, though not perfect, correlation.[8] These findings underscore that the experimental protocol, in addition to the choice of label, can significantly impact the results. The authors concluded that PET-based measurements with [1-¹¹C]palmitate do not yield the same kinetic results as the continuous infusion [U-¹³C]palmitate method.[9]
Experimental Protocols: A Guide to Implementation
The successful application of labeled palmitate tracers hinges on robust and well-controlled experimental protocols. Below are generalized methodologies for in vivo infusion studies in rodents and cell culture experiments.
In Vivo Infusion of [U-¹³C]-Palmitate in Rodents
This protocol is adapted from studies investigating fatty acid metabolism in mice and rats.[2][10]
1. Tracer Preparation:
-
Uniformly labeled potassium [U-¹³C]-palmitate is dissolved in a minimal volume of ethanol (B145695) and then complexed to fatty acid-free bovine serum albumin (BSA) in a saline solution.
-
The solution is sterile-filtered before use.
2. Animal Preparation:
-
Animals are fasted overnight to achieve a steady metabolic state.
-
Anesthesia is administered (e.g., pentobarbital), and body temperature is maintained using a heating pad.
-
Catheters are inserted into a vein (e.g., tail vein) for tracer infusion and an artery (e.g., carotid artery) for blood sampling.
3. Tracer Infusion:
-
A primed-continuous infusion is often used to rapidly achieve isotopic steady state.
-
A bolus dose of the tracer is administered, followed by a continuous infusion at a constant rate.
-
The infusion period typically lasts for 90-120 minutes.
4. Sample Collection and Analysis:
-
Blood samples are collected at regular intervals to monitor plasma palmitate concentration and isotopic enrichment.
-
At the end of the infusion, tissues of interest (e.g., liver, muscle, adipose tissue) are rapidly collected and freeze-clamped.
-
Lipids and other metabolites are extracted from plasma and tissues for analysis by mass spectrometry (LC-MS/MS or GC-MS) to determine the incorporation of ¹³C into various metabolic pools.
In Vitro Labeling of Cultured Cells with [1-¹³C]-Palmitate
This protocol is a general guide for tracing fatty acid oxidation in cell culture.
1. Cell Culture and Treatment:
-
Cells are grown to the desired confluence in standard culture medium.
-
Prior to labeling, cells may be subjected to specific treatments or cultured in a medium with controlled nutrient composition.
2. Labeling Medium Preparation:
-
[1-¹³C]-Palmitate is complexed to fatty acid-free BSA in the culture medium.
-
The final concentration of labeled palmitate should be optimized for the specific cell type and experimental question.
3. Isotopic Labeling:
-
The standard culture medium is replaced with the labeling medium.
-
Cells are incubated for a defined period (e.g., 1-24 hours) to allow for the uptake and metabolism of the labeled palmitate.
4. Measurement of ¹³CO₂ Production:
-
For adherent cells, the culture plates can be placed in a sealed chamber. The headspace gas is sampled at intervals to measure the accumulation of ¹³CO₂ by isotope ratio mass spectrometry (IRMS).
-
Alternatively, the labeling medium can be collected, and the amount of labeled non-gaseous metabolic products can be quantified by LC-MS.
5. Cell Lysis and Analysis:
-
After the labeling period, cells are washed and harvested.
-
Intracellular metabolites can be extracted to assess the incorporation of the label into other metabolic pools, although this is less informative with a singly labeled tracer.
Conclusion: Selecting the Right Tool for the Job
The choice between uniformly and singly labeled palmitate is not a matter of one being definitively superior to the other, but rather a question of which tracer is best suited to the specific research question.
Choose uniformly labeled palmitate (U-¹³C-palmitate) when:
-
The goal is to obtain a comprehensive picture of fatty acid metabolism, including its incorporation into complex lipids, elongation, and contribution to the Krebs cycle.
-
You need to trace the entire carbon backbone of palmitate through multiple metabolic pathways.
-
The experimental setup allows for the use of sophisticated analytical techniques like high-resolution mass spectrometry.
Choose singly labeled palmitate (1-¹³C-palmitate) when:
-
The primary objective is to measure the rate of fatty acid β-oxidation.
-
A simpler and more cost-effective method is required.
-
The experimental design can account for and correct for potential issues like bicarbonate retention.
By carefully considering the strengths and limitations of each labeling strategy and implementing robust experimental protocols, researchers can effectively harness the power of isotopic tracers to unravel the complexities of fatty acid metabolism in health and disease.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Factors to consider in using [U-C]palmitate for analysis of sphingolipid biosynthesis by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. metsol.com [metsol.com]
- 6. Validation of deuterium-labeled fatty acids for the measurement of dietary fat oxidation during physical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Labeled oxidation products from [1-14C], [U-14C] and [16-14C]-palmitate in hepatocytes and mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Free fatty acid flux measured using [1-11C]palmitate positron emission tomography and [U-13C]palmitate in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Free fatty acid flux measured using [1-11C]palmitate positron emission tomography and [U-13C]palmitate in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. joe.bioscientifica.com [joe.bioscientifica.com]
A Comparative Guide to Measuring Fatty Acid Oxidation: 13C-Palmitate Tracer Method vs. Indirect Calorimetry
For Researchers, Scientists, and Drug Development Professionals
The accurate measurement of fatty acid oxidation (FAO) is critical for understanding metabolic health and disease, as well as for the development of novel therapeutics targeting metabolic pathways. Two primary methods employed for this purpose are the stable isotope tracer technique using 13C-labeled palmitate and the established method of indirect calorimetry. This guide provides an objective comparison of these two methodologies, supported by experimental data, to aid researchers in selecting the most appropriate technique for their specific study objectives.
Methodology Overview
13C-Palmitate Tracer Method: This technique involves the administration of palmitate, a common long-chain fatty acid, labeled with the stable isotope carbon-13 (¹³C). As the labeled palmitate is oxidized by the body, ¹³CO₂ is produced and subsequently exhaled. The rate of FAO is determined by measuring the enrichment of ¹³CO₂ in expired breath samples. This method allows for the specific tracking of the oxidation of an exogenous or endogenous pool of fatty acids.
Indirect Calorimetry: This method estimates whole-body energy expenditure and substrate utilization by measuring oxygen consumption (VO₂) and carbon dioxide production (VCO₂).[1][2] The ratio of VCO₂ to VO₂, known as the respiratory quotient (RQ), provides an indication of the proportion of carbohydrates and fats being oxidized for energy.[3] An RQ closer to 0.7 suggests predominantly fat oxidation, while an RQ closer to 1.0 indicates primarily carbohydrate oxidation.
Quantitative Comparison of Methodologies
The following table summarizes quantitative data from studies that have compared FAO measurements obtained using both 13C-palmitate and indirect calorimetry. It is important to note that direct comparison of absolute values can be challenging due to variations in study populations, protocols, and whether a correction factor for ¹³CO₂ recovery was applied.
| Parameter | 13C-Palmitate Method | Indirect Calorimetry | Key Findings & Correlation | Reference |
| Fat Oxidation Rate (Resting) | Plasma FFA oxidation: 2.43 ± 0.17 µmol·kg⁻¹·min⁻¹ | Total Fat Oxidation (calculated from RQ) | A strong correlation is observed when 13C-palmitate data is corrected for acetate (B1210297) recovery. Failure to use a recovery factor leads to a substantial underestimation of plasma free fatty acid oxidation.[4][5] | [4][5] |
| Fat Oxidation Rate (Exercise) | Carbohydrate oxidation: 41.7 ± 5.7 mg·kg⁻¹·min⁻¹; Fat oxidation: 6.9 ± 1.2 mg·kg⁻¹·min⁻¹ | Carbohydrate oxidation: 39.4 ± 5.2 mg·kg⁻¹·min⁻¹; Fat oxidation: 7.3 ± 1.3 mg·kg⁻¹·min⁻¹ | No significant difference was found between the two methods for calculating substrate oxidation rates during strenuous exercise.[6] | [6] |
| Exogenous vs. Total FAO | Quantifies oxidation of the labeled palmitate tracer. Over 13 hours, ~48% of ingested palmitate was oxidized in one study.[7] | Measures total (endogenous + exogenous) fat oxidation. | Combining the two methods allows for the distinction between the oxidation of exogenous (dietary) and endogenous fat stores.[7] | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of results. Below are representative protocols for each technique.
1. 13C-Palmitate Oxidation Measurement
This protocol is based on intravenous infusion of the tracer. Oral administration protocols are also common.[8]
-
Tracer Preparation and Infusion:
-
Sample Collection:
-
Baseline breath and blood samples are collected before the infusion starts.
-
Breath samples are collected at regular intervals (e.g., every 10-15 minutes) into collection bags.
-
Blood samples are drawn periodically to measure plasma free fatty acid (FFA) concentration and isotopic enrichment.
-
-
Sample Analysis:
-
The ¹³C-enrichment of expired CO₂ is measured using isotope ratio mass spectrometry (IRMS).
-
Plasma palmitate enrichment is determined by gas chromatography-mass spectrometry (GC-MS) or gas chromatography/combustion/isotope ratio mass spectrometry (GC/C/IRMS).[10]
-
-
Calculation of FAO:
-
The rate of appearance of ¹³CO₂ in the breath is calculated.
-
A correction factor, often determined by a separate [1,2-¹³C]acetate infusion, is applied to account for the incomplete recovery of ¹³CO₂ in the breath due to fixation in the tricarboxylic acid (TCA) cycle and other metabolic pathways.[4][5]
-
2. Indirect Calorimetry Measurement
-
Subject Preparation:
-
Data Collection:
-
Measurements are performed using a ventilated hood system or a face mask.[2]
-
Oxygen consumption (VO₂) and carbon dioxide production (VCO₂) are measured continuously for a set period (e.g., 30 minutes).
-
-
Calculation of Substrate Oxidation:
-
The Respiratory Quotient (RQ) is calculated as VCO₂ / VO₂.
-
Rates of total carbohydrate and fat oxidation are calculated using stoichiometric equations, such as the Weir equation, which also accounts for protein oxidation (often estimated from urinary nitrogen excretion).
-
Visualizing the Methodologies
Experimental Workflow for Comparison
Caption: Workflow for the simultaneous measurement and comparison of fatty acid oxidation.
Biochemical Pathway of Fatty Acid Oxidation
Caption: Simplified pathway of fatty acid and glucose oxidation.
Conclusion and Recommendations
Both the 13C-palmitate tracer method and indirect calorimetry are powerful tools for assessing fatty acid metabolism. The choice between them depends on the specific research question.
-
Indirect calorimetry provides a robust and non-invasive measure of whole-body substrate oxidation, making it ideal for studies examining overall energy metabolism and fuel selection in response to various interventions (e.g., diet, exercise, pharmacological agents).
-
The 13C-palmitate tracer method offers a more targeted approach, allowing for the quantification of the oxidation of a specific fatty acid pool . This is particularly valuable for investigating the metabolism of exogenous (dietary) fats versus endogenous stores and for tracing the metabolic fate of fatty acids in detail.
For a comprehensive understanding of fatty acid metabolism, the concurrent use of both methods is highly recommended. This dual approach allows for the differentiation between endogenous and exogenous substrate oxidation, providing a more complete picture of metabolic dynamics.[7] Researchers using the 13C-palmitate method should be aware of the necessity for an acetate recovery correction to avoid underestimation of FAO.[4][5]
References
- 1. Indirect calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indirect calorimetry - Wikipedia [en.wikipedia.org]
- 3. Lipid Oxidation Assessed by Indirect Calorimetry Predicts Metabolic Syndrome and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of the [1,2-13C]acetate recovery factor for correction of [U-13C]palmitate oxidation rates in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of the [1,2-13C]acetate recovery factor for correction of [U-13C]palmitate oxidation rates in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of indirect calorimetry and a new breath 13C/12C ratio method during strenuous exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Extended indirect calorimetry with isotopic CO2 sensors for prolonged and continuous quantification of exogenous vs. total substrate oxidation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo stable isotope studies in three patients affected with mitochondrial fatty acid oxidation disorders: limited diagnostic use of 1-13C fatty acid breath test using bolus technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. metsol.com [metsol.com]
- 10. Free fatty acid turnover measured using ultralow doses of [U-13C]palmitate - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of Palmitic Acid-13C Sodium Salt
For researchers and scientists in drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Palmitic acid-13C sodium salt, a non-radioactive, isotopically labeled compound. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
This compound salt is generally considered a low-hazard compound. However, its toxicological properties have not been fully investigated[1][2]. Therefore, it is crucial to handle it with care, treating it as a potentially hazardous substance. The primary hazards identified are mild irritation to the skin, eyes, and respiratory tract[1][3][4].
Personal Protective Equipment (PPE): When handling this compound salt, especially during disposal procedures, the following PPE should be worn:
-
NIOSH/MSHA-approved respirator
-
Chemical-resistant gloves
-
Safety goggles or glasses
-
Lab coat
Spill Management
In the event of a spill, immediate action is necessary to prevent contamination and exposure.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.
-
Containment: Prevent the powder from spreading.
-
Cleanup: Carefully sweep or vacuum the spilled material. Avoid actions that create dust. Place the collected material into a clean, dry, and properly labeled, closed container for disposal[1].
Step-by-Step Disposal Protocol
Disposal of this compound salt must be conducted in strict accordance with all applicable federal, state, and local environmental regulations[2][4]. The following steps provide a general guideline for its disposal.
-
Waste Characterization: As the waste generator, you are responsible for determining if the waste is hazardous. Consult US EPA guidelines under 40 CFR Part 261.3 and your local regulations[1]. Given that the toxicological properties are not fully known, it is prudent to handle it as a chemical waste.
-
Containerization:
-
Place the waste this compound salt in a clearly labeled, sealed, and non-reactive container.
-
The label should include:
-
"Hazardous Waste" (or as required by your institution)
-
Chemical Name: this compound salt
-
Associated Hazards (e.g., "Mild Irritant")
-
Date of accumulation
-
-
-
Storage:
-
Store the waste container in a designated, well-ventilated, and secure waste accumulation area.
-
Ensure the storage area is away from incompatible materials.
-
-
Engage a Licensed Waste Disposal Service:
-
Documentation:
-
Maintain a record of the waste disposal, including the amount of waste, date of disposal, and the name of the disposal company.
-
Quantitative Data Summary
The following table summarizes key physical and chemical properties of Palmitic acid sodium salt, which are relevant for its handling and disposal. Note that the isotopically labeled version will have a slightly higher molecular weight, but other properties are expected to be similar to the unlabeled compound.
| Property | Value | Reference |
| Appearance | White crystalline powder | [1] |
| Molecular Formula | C16H31NaO2 | [6] |
| Molecular Weight | 278.4 g/mol (unlabeled) | [6] |
| Melting Point | 270 °C / 518 °F | [6] |
| Solubility | No information available | [6] |
| Stability | Stable under normal conditions | [6] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound salt.
Caption: Disposal workflow for this compound salt.
References
Essential Safety and Logistical Guidance for Handling Palmitic Acid-13C Sodium Salt
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, operation, and disposal of Palmitic acid-13C sodium salt, ensuring laboratory safety and procedural excellence.
This document provides immediate and essential safety protocols, operational workflows, and disposal plans for this compound salt. By adhering to these guidelines, laboratory personnel can minimize risks and ensure the integrity of their research. The information herein is designed to be a preferred resource, fostering a culture of safety and building trust through value-added information beyond the product itself.
Personal Protective Equipment (PPE) and Hazard Information
The primary hazards associated with this compound salt are eye and skin irritation.[1][2][3][4] The carbon-13 isotope is stable and does not pose a radiological hazard; therefore, safety precautions are dictated by the chemical properties of the palmitic acid sodium salt itself.[5][6]
A comprehensive list of required and recommended personal protective equipment is detailed in the table below.
| PPE Category | Specific Equipment | Purpose | Requirement |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. | To protect eyes from dust particles and splashes. | Mandatory |
| Face shield. | Recommended when handling larger quantities or when there is a significant splash risk. | Recommended | |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact and irritation.[1] | Mandatory |
| Body Protection | Laboratory coat. | To protect skin and clothing from spills. | Mandatory |
| Respiratory Protection | Not generally required under normal use with adequate ventilation. | Use a NIOSH-approved respirator if dust generation is unavoidable and ventilation is poor. | As needed |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a standardized operational workflow is critical for safety and experimental reproducibility. The following steps outline the proper procedure for handling this compound salt from receipt to experimental use.
-
Receiving and Storage :
-
Preparation for Experimental Use :
-
Work in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation of any dust.
-
Don all required personal protective equipment as outlined in the table above.
-
To minimize dust, avoid shaking the container. If the compound is a powder, handle it gently.
-
-
Weighing and Solution Preparation :
-
When weighing, use a balance inside a fume hood or an enclosure to contain any airborne particles.
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
-
Experimental Use (e.g., in Cell Culture) :
Disposal Plan
The disposal of this compound salt and associated waste must be conducted in accordance with institutional and local regulations. As a non-radioactive, isotopically labeled compound, it can generally be treated as chemical waste.[]
-
Solid Waste :
-
Collect excess solid this compound salt in a clearly labeled waste container.
-
Contaminated items such as weigh boats, pipette tips, and gloves should be placed in a designated chemical waste bin.
-
-
Liquid Waste :
-
Aqueous solutions containing this compound salt should be collected in a labeled hazardous waste container. Do not pour down the drain unless permitted by your institution's environmental health and safety office.[12]
-
-
Empty Containers :
-
Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected as hazardous waste.
-
Once cleaned, the container can often be disposed of as non-hazardous waste, but be sure to deface the label first.[12]
-
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound salt.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. isotope.com [isotope.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. bio.vu.nl [bio.vu.nl]
- 5. benchchem.com [benchchem.com]
- 6. quora.com [quora.com]
- 7. fishersci.com [fishersci.com]
- 8. Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 12. sfasu.edu [sfasu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
